3-(1-Aminopropyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-aminopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNRDIHXXVJCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597348 | |
| Record name | 3-(1-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133332-52-2 | |
| Record name | 3-(1-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(1-Aminopropyl)aniline: Properties, Synthesis, and Applications in Modern Research
This guide provides a comprehensive technical overview of 3-(1-Aminopropyl)aniline, a substituted aniline derivative of interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on the practical insights relevant to laboratory work and drug development. This document is structured to provide not just data, but a foundational understanding of the molecule's behavior and utility.
Introduction: The Aniline Scaffold in Drug Discovery
Aniline and its derivatives are foundational scaffolds in modern pharmacology and materials science.[1][2] The aniline moiety is present in a wide array of approved drugs, where it often serves as a key pharmacophore for interacting with biological targets.[3] However, the metabolic fate of the aniline ring is a significant concern in drug development. Oxidation by hepatic enzymes can lead to the formation of reactive metabolites, which have been implicated in hepatotoxicity and other adverse effects.[4] This duality—functional utility versus potential toxicity—drives the exploration of substituted anilines like this compound, where modifications to the core structure can modulate both biological activity and safety profiles.[3] This guide will explore the specific characteristics of this compound, a molecule that combines the aniline core with a chiral aminopropyl side chain, presenting unique opportunities for structural and functional diversification.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the presence of a chiral center at the first carbon of the propyl chain. This results in two enantiomers, (R)- and (S)-3-(1-Aminopropyl)aniline, which can exhibit distinct pharmacological and toxicological profiles.[5] The ability to separate and characterize these enantiomers is therefore critical for any application in drug development.[6]
Chemical Structure
The structure of this compound consists of a benzene ring substituted with an amino group at position 3 and a 1-aminopropyl group at the meta-position relative to the primary amine.
Caption: Chemical structure of this compound.
Physicochemical Data
While extensive experimental data for this compound is not widely published, the following table summarizes key properties based on data for closely related isomers and computational predictions.[7][8]
| Property | Value | Source |
| CAS Number | 133332-52-2 | [9] |
| Molecular Formula | C₉H₁₄N₂ | [7] |
| Molecular Weight | 150.22 g/mol | [7] |
| InChIKey | NFNRDIHXXVJCJI-UHFFFAOYSA-N | [10] |
| Canonical SMILES | CCC(N)C1=CC(N)=CC=C1 | [10] |
| Calculated XLogP3 | ~1.4 - 1.5 (Isomer data) | [7][11] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 2 | [11] |
| Physical Form | Likely a liquid or low-melting solid | Inferred |
Synthesis of this compound
Proposed Synthetic Workflow
The most logical approach begins with 3-nitropropiophenone, which can be synthesized via Friedel-Crafts acylation of nitrobenzene. The subsequent steps involve the reductive amination of the ketone and the reduction of the nitro group to the aniline.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative, conceptual procedure. Researchers should consult the primary literature for analogous reactions to optimize conditions.
Step 1: Reductive Amination of 3-Nitropropiophenone
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 3-nitropropiophenone in a suitable solvent such as methanol or ethanol.
-
Reagents: Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride) and a reducing agent. For catalytic hydrogenation, a catalyst like Palladium on carbon (Pd/C) is used. Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed.
-
Reaction Conditions: If using catalytic hydrogenation, the vessel is purged and pressurized with hydrogen gas and heated. The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up and Isolation: The catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting crude product, 3-nitro-α-aminopropylbenzene, is purified by column chromatography or distillation.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable solvent like ethanol or ethyl acetate.
-
Reagents: A common method for nitro group reduction is catalytic hydrogenation using a catalyst such as Pd/C under a hydrogen atmosphere.[13] Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) can be used.[14]
-
Reaction Conditions: The reaction is typically run at room temperature and monitored by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. If an acid was used, the reaction mixture is basified to deprotonate the amine, followed by extraction with an organic solvent. The solvent is then dried and evaporated to yield the final product, this compound. The product should be purified, for example, by vacuum distillation.
Spectroscopic Characterization
Definitive spectra for this compound are not publicly available. However, based on the known spectroscopic properties of anilines and alkylamines, a predicted analysis is provided below.[1][15]
-
¹H NMR: The spectrum would be complex. Key signals would include:
-
Aromatic protons in the range of 6.5-7.2 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
A multiplet for the chiral proton (CH-N) around 3.5-4.0 ppm.
-
Signals for the two sets of NH₂ protons, which may be broad and could exchange with D₂O.
-
A multiplet for the CH₂ group of the propyl chain.
-
A triplet for the terminal CH₃ group of the propyl chain.
-
-
¹³C NMR: Expected signals would include:
-
Four distinct signals for the aromatic carbons, with the carbon attached to the primary aniline amine being the most deshielded.
-
A signal for the chiral carbon (CH-N) in the 45-55 ppm range.
-
Signals for the CH₂ and CH₃ carbons of the propyl chain.
-
-
IR Spectroscopy:
-
Two distinct N-H stretching bands for the primary aniline amine in the 3350-3450 cm⁻¹ region.
-
N-H stretching bands for the aliphatic primary amine, also in the 3300-3400 cm⁻¹ range.
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching bands.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 150. A key fragmentation pattern would be the loss of an ethyl group to give a fragment at m/z = 121.
Applications in Research and Drug Development
While specific applications for this compound are not widely documented, its structure suggests several areas of potential utility.
-
Scaffold for Medicinal Chemistry: As a substituted aniline, it can serve as a starting point for the synthesis of more complex molecules with potential biological activity. The two primary amine groups offer differential reactivity for further functionalization.[16]
-
Chiral Building Block: The presence of a chiral center makes it a valuable building block for asymmetric synthesis, particularly for creating enantiomerically pure drug candidates.[14] The biological activity of many drugs is dependent on their stereochemistry.[5]
-
Probing Structure-Activity Relationships (SAR): In a drug discovery program, this compound could be used to probe the importance of the meta-amino group and the chiral aminopropyl side chain for binding to a biological target.
Safety, Handling, and Toxicology
No specific toxicological data for this compound is available. However, based on the known hazards of aniline and related compounds, it should be handled with care.[17][18]
-
General Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[7] It is also likely to be a skin and eye irritant.[17]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Conclusion and Future Outlook
This compound is a chiral substituted aniline with potential as a versatile building block in medicinal chemistry and materials science. Its two amine groups of differing basicity and the presence of a stereocenter offer rich possibilities for chemical modification and the synthesis of novel compounds. While a lack of extensive published data necessitates careful characterization by researchers, the foundational chemistry of anilines provides a solid basis for its synthesis and application. Future research into the biological activities of its individual enantiomers could reveal interesting pharmacological properties, contributing to the ongoing effort to develop safer and more effective therapeutics.
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The Strategic Synthesis of 3-(1-Aminopropyl)aniline: A Gateway to Novel Compound Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-(1-Aminopropyl)aniline is a critical building block in the synthesis of a diverse array of novel compounds, particularly within the pharmaceutical and materials science sectors. Its unique structural motif, featuring a chiral aminopropyl group attached to an aniline core, offers a versatile scaffold for generating molecules with significant biological activity and tailored material properties. This guide provides an in-depth exploration of the most effective synthetic strategies for obtaining this compound, with a focus on a robust two-step methodology commencing from 3'-nitropropiophenone. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and discuss the broader implications of this compound in the development of next-generation chemical entities.
Introduction: The Significance of the Aniline Scaffold in Modern Chemistry
Aniline and its derivatives are foundational components in the development of a vast range of organic compounds.[1] They are ubiquitous structural motifs in pharmaceuticals, agrochemicals, dyes, and polymers.[1] The utility of the aniline core lies in its nucleophilic character and the ability of the aromatic ring to undergo a variety of substitution reactions, allowing for the construction of complex molecular architectures.[2]
In the realm of drug discovery, the aniline substructure is present in numerous approved therapeutic agents, including analgesics, antimicrobials, and anticancer drugs.[1][2] However, the metabolic fate of some aniline-containing drugs can be a concern, as oxidation by liver enzymes can lead to the formation of toxic metabolites.[3][4] This has driven the development of aniline analogues and bioisosteres that retain the desirable pharmacological properties while exhibiting improved safety profiles.[4] The strategic synthesis of specifically substituted anilines, such as this compound, is therefore of paramount importance for advancing medicinal chemistry.
This guide will focus on a highly practical and efficient synthetic route to this compound, providing researchers with the necessary knowledge to produce this valuable intermediate for their own discovery programs.
Strategic Synthesis of this compound
A logical and efficient pathway to this compound begins with a commercially available starting material, 3'-nitropropiophenone.[5] The synthesis can be conceptually divided into two key transformations:
-
Reductive Amination: Conversion of the ketone functionality of 3'-nitropropiophenone to a primary amine.
-
Nitro Group Reduction: Reduction of the aromatic nitro group to the corresponding aniline.
The order of these steps can be interchanged, but for practical purposes, we will focus on the sequence that offers the most straightforward purification and handling of intermediates. The chosen route involves the initial reduction of the nitro group, followed by the reductive amination of the resulting aminoketone.
Caption: Overall synthetic strategy for this compound.
Step 1: Selective Reduction of the Aromatic Nitro Group
The first transformation involves the selective reduction of the nitro group of 3'-nitropropiophenone to an amine, yielding 3'-aminopropiophenone. This is a common and well-established reaction in organic synthesis.[6]
Causality of Experimental Choices:
-
Choice of Reducing Agent: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[7][8] Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose.[8] Alternative reagents such as tin(II) chloride or iron in acidic media can also be employed, but catalytic hydrogenation often provides higher yields and avoids the need for stoichiometric metallic reagents and harsh acidic conditions.[7][8][9]
-
Solvent Selection: A polar protic solvent like ethanol or methanol is typically used to facilitate the dissolution of the starting material and the transfer of hydrogen to the catalyst surface.
Caption: Reduction of 3'-nitropropiophenone to 3'-aminopropiophenone.
Step 2: Reductive Amination of 3'-Aminopropiophenone
The second step involves the conversion of the ketone in 3'-aminopropiophenone to the desired primary amine of this compound. Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[10][11] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10]
Causality of Experimental Choices:
-
Amine Source: Ammonium acetate or aqueous ammonia can serve as the source of the amino group.[12] Ammonium acetate is often preferred as it also acts as a mild acid catalyst to promote imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a particularly suitable reducing agent for this transformation.[11] It is mild enough to not reduce the ketone starting material but is sufficiently reactive to reduce the iminium ion intermediate.[10][11] This selectivity is crucial for the success of the one-pot reaction. Other reducing agents like sodium triacetoxyborohydride can also be used.[11]
Caption: Reductive amination of 3'-aminopropiophenone.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of this compound.
Materials and Equipment
-
3'-Nitropropiophenone
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply or a hydrogen generator
-
Ethanol, anhydrous
-
Ammonium acetate
-
Methanol, anhydrous
-
Sodium cyanoborohydride (NaBH3CN)
-
Hydrochloric acid (HCl), concentrated and 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Step-by-Step Procedure
Step 1: Synthesis of 3'-Aminopropiophenone
-
To a solution of 3'-nitropropiophenone (10.0 g, 55.8 mmol) in ethanol (200 mL) in a suitable hydrogenation vessel, add 10% Pd/C (0.5 g, 5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3'-aminopropiophenone as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3'-aminopropiophenone (assuming quantitative yield from the previous step, ~8.3 g, 55.8 mmol) in anhydrous methanol (250 mL).
-
Add ammonium acetate (43.0 g, 558 mmol, 10 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (4.2 g, 67.0 mmol, 1.2 equivalents) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2 to decompose any remaining NaBH3CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 1M NaOH.
-
Extract the product into dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity (by NMR/LC-MS) |
| 1 | Nitro Reduction | H₂, Pd/C | >95% | >95% |
| 2 | Reductive Amination | NH₄OAc, NaBH₃CN | 70-85% | >98% |
Applications in Novel Compound Synthesis
This compound is a valuable precursor for the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and materials science.
-
Pharmaceutical Applications: The primary amine and the aniline nitrogen can be selectively functionalized to generate libraries of compounds for screening against various biological targets. The chiral center at the aminopropyl group introduces stereoisomerism, which can be crucial for optimizing drug-receptor interactions. This scaffold is particularly interesting for the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where an aromatic amine is a key pharmacophoric element.
-
Materials Science: The diamine nature of this compound makes it a suitable monomer for the synthesis of novel polymers, such as polyamides and polyimides, with tailored thermal and mechanical properties. The aniline moiety can also be used to create electroactive polymers or functional coatings.
Conclusion
The synthesis of this compound via a two-step sequence of nitro group reduction and reductive amination is a robust and efficient method for obtaining this valuable building block. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their efforts to discover and develop novel chemical entities with significant scientific and commercial potential. The versatility of the this compound scaffold ensures its continued importance in the ever-evolving landscape of chemical synthesis.
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Introduction: Unveiling 3-(1-Aminopropyl)aniline, a Versatile Chiral Building Block
An in-depth technical guide to 3-(1-Aminopropyl)aniline (CAS Number: 133332-52-2) for researchers, scientists, and drug development professionals.
This compound is a substituted aromatic amine that presents a unique combination of structural features, positioning it as a molecule of significant interest for chemical synthesis and drug discovery. As a derivative of aniline, it belongs to a class of compounds that are foundational to the development of numerous dyes, polymers, and pharmaceuticals.[1][2] The aniline scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of approved drugs.[3]
This guide provides a comprehensive technical overview of this compound, covering its chemical properties, a robust synthetic pathway, analytical methodologies for characterization and quality control, and a discussion of its potential applications. Special emphasis is placed on its role as a bifunctional building block, featuring a primary aromatic amine and a chiral secondary aliphatic amine, which together offer a rich platform for constructing complex molecular architectures.
Section 1: Core Physicochemical and Structural Properties
This compound, registered under CAS number 133332-52-2, is a distinct chemical entity whose utility is fundamentally derived from its molecular structure.[4] The molecule incorporates a benzene ring substituted at the meta-position with a 1-aminopropyl group. This arrangement results in a chiral center at the first carbon of the propyl chain, meaning the compound can exist as two distinct enantiomers.
The presence of two amine groups with different basicities and nucleophilicities—a primary aromatic amine and a secondary alkylamine—is a key feature. This differential reactivity allows for selective chemical modifications, making it a versatile intermediate in multistep syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 133332-52-2 | [4][5][6] |
| Molecular Formula | C₉H₁₄N₂ | [7] |
| Molecular Weight | 150.22 g/mol | [7] |
| Appearance | Predicted: Colorless to yellow or brown liquid | Inferred from Aniline[2] |
| Purity (Typical) | ≥95% | |
| Common Synonyms | 3-(1-aminopropyl)benzenamine | N/A |
Section 2: Synthesis and Manufacturing Pathway
While multiple synthetic routes to aniline derivatives exist, a highly efficient and logical pathway to this compound is through the reductive amination of 3'-aminopropiophenone. This common and reliable transformation in organic chemistry directly installs the amine group by forming an imine intermediate, which is then reduced in situ.
The causality behind this choice of pathway lies in its efficiency and the commercial availability of the starting material, 3'-aminopropiophenone. The reaction can be performed under relatively mild conditions, often using sodium cyanoborohydride or a similar reducing agent, which is selective for the protonated imine over the ketone, thereby minimizing side reactions. An alternative, "greener" approach involves catalytic hydrogenation.
Experimental Protocol: Reductive Amination of 3'-Aminopropiophenone
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup: To a solution of 3'-aminopropiophenone (1.0 eq) in methanol (MeOH), add ammonium acetate (approx. 10 eq). Stir the mixture at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Imine Formation: Allow the mixture to stir for 30-60 minutes to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates the complete consumption of the intermediate.
-
Workup: Quench the reaction by the slow addition of water. Reduce the volume of the solvent under vacuum. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Section 3: Spectroscopic and Analytical Characterization
Rigorous structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a publicly available, verified spectrum for this specific compound is scarce, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
A triplet corresponding to the terminal methyl (-CH₃) protons.
-
A multiplet for the methylene (-CH₂-) protons.
-
A quartet for the methine (-CH-) proton, coupled to both the methyl and methylene groups.
-
Distinct signals in the aromatic region (approx. 6.5-7.2 ppm) characteristic of a 1,3-disubstituted benzene ring.
-
Broad singlets for the amine protons (-NH₂ and -NH-), which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would differentiate the aliphatic carbons from the six aromatic carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| -CH₃ | ~0.9 (t) | ~10-15 |
| -CH₂- | ~1.7 (m) | ~30-35 |
| -CH- | ~3.5 (q) | ~55-60 |
| Ar-C (quaternary) | N/A | ~145-150 |
| Ar-C (CH) | ~6.5 - 7.2 (m) | ~110-130 |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:
-
N-H Stretching: A pair of medium peaks around 3350-3450 cm⁻¹ for the primary aromatic amine (asymmetric and symmetric stretching) and a single peak for the secondary amine.[8]
-
C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₉H₁₄N₂), the expected exact mass is approximately 150.1157 Da.[7] Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 150.
Section 4: Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile scaffold in medicinal chemistry and materials science. The aniline moiety is a known pharmacophore, but it can also present metabolic liabilities, sometimes leading to toxicity.[9][10] The design of aniline derivatives is a key strategy to mitigate these risks while fine-tuning pharmacological properties.[10]
As a Bifunctional Intermediate
The molecule's two distinct amine groups allow for orthogonal chemical strategies.
-
Aromatic Amine: The primary aromatic amine can undergo a wide range of reactions, including diazotization, acylation, sulfonylation, and C-N cross-coupling reactions, to build complex structures.[11]
-
Alkyl Amine: The secondary amine on the propyl chain provides a second handle for modification, often used to attach solubilizing groups, pharmacophores, or linkers for bioconjugation. The propyl chain itself acts as a flexible spacer, which can be critical for optimizing ligand-receptor binding interactions.
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The Untapped Potential of 3-(1-Aminopropyl)aniline: A Technical Guide for Medicinal Chemists
Abstract
The aniline scaffold remains a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutics across a spectrum of diseases.[1][2] While often associated with potential metabolic liabilities, strategic substitution of the aniline ring can yield compounds with enhanced pharmacological profiles and target selectivity.[1] This technical guide delves into the untapped potential of a specific, yet underexplored, aniline derivative: 3-(1-Aminopropyl)aniline. Possessing a unique combination of a meta-substituted aromatic core and a chiral aminoalkyl side chain, this molecule presents a compelling starting point for the development of next-generation therapeutics. This document will explore the rationale behind its potential applications, propose robust synthetic strategies, and outline future research directions for drug development professionals.
Introduction: Deconstructing the Promise of a Unique Scaffold
The therapeutic potential of any small molecule is intrinsically linked to its three-dimensional structure and the intricate dance of its functional groups with biological targets. In this compound, we encounter a confluence of three key structural features, each with significant implications for its medicinal chemistry applications:
-
The Aniline Core: A well-established pharmacophore present in a multitude of approved drugs.[3] Its aromatic nature allows for π-π stacking interactions, while the amino group can act as a hydrogen bond donor or a basic center.
-
Meta-Substitution Pattern: The placement of the aminopropyl group at the meta-position of the aniline ring is of particular interest. This substitution pattern is prevalent in a number of successful drugs, particularly in the fields of oncology and neuroscience, where it can optimally orient other functionalities for target engagement.[4][5]
-
Chiral (1-Aminopropyl) Side Chain: The presence of a stereocenter in the aminopropyl side chain introduces the critical element of chirality. It is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one often being significantly more potent or having a better safety profile than the other.[6][7][8]
This guide will systematically explore the potential of this compound by dissecting the known roles of these structural motifs in medicinal chemistry and then synthesizing this information to predict its most promising therapeutic applications.
The Strategic Advantage of Meta-Substitution in Aniline Scaffolds
The substitution pattern on an aniline ring profoundly influences its electronic properties, lipophilicity, and spatial arrangement of substituents, all of which are critical determinants of pharmacological activity. While ortho- and para-substituted anilines have been extensively explored, meta-substitution offers distinct advantages in drug design.
In many receptor-ligand interactions, the meta-position serves as a crucial anchor point, directing other substituents towards specific binding pockets. This is exemplified in a number of kinase inhibitors and central nervous system (CNS) active agents where the meta-substituent is key to achieving desired potency and selectivity. For instance, the meta-substituted aniline motif is a key feature of several 5-HT6 receptor antagonists developed as potential treatments for cognitive disorders.[5]
The following diagram illustrates the general concept of how a meta-substituent can orient a secondary pharmacophore for optimal target interaction.
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The Versatile Scaffold: A Technical Guide to 3-(1-Aminopropyl)aniline in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Unique Building Block
In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, aniline and its derivatives have long been cornerstones, providing a gateway to a multitude of heterocyclic systems and pharmacologically active agents. This guide focuses on a particularly intriguing yet underexplored derivative: 3-(1-Aminopropyl)aniline. Its unique structural feature—a chiral aminopropyl group at the meta position—presents a distinct set of synthetic opportunities and challenges, making it a valuable tool for researchers in medicinal chemistry and materials science.
The presence of two distinct amino groups—a primary aliphatic amine and an aromatic amine—with different basicities and nucleophilicities, allows for chemoselective reactions. Furthermore, the inherent chirality of the 1-aminopropyl substituent offers a handle for the synthesis of enantiomerically pure target molecules, a critical consideration in modern drug development. This guide will provide an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, offering both theoretical insights and practical, field-proven protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | Calculated |
| Molecular Weight | 150.22 g/mol | Calculated |
| CAS Number | 133332-52-2 | Commercial Supplier Data |
| Appearance | Pale yellow to brown liquid (predicted) | Inferred from similar anilines |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) | Inferred from structural similarity |
Spectroscopic Characterization (Representative Data)
While specific spectral data for this compound is not widely published, the following represents expected spectral characteristics based on its structure and data from the closely related isomer, N-(3-aminopropyl)aniline.[1] Researchers should always perform their own analytical characterization for confirmation.
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ 7.0-7.2 (m, 1H, Ar-H): Aromatic proton.
-
δ 6.5-6.8 (m, 3H, Ar-H): Aromatic protons.
-
δ 3.5-3.7 (m, 1H, -CH(NH₂)-): Methine proton of the aminopropyl group.
-
δ 2.8-3.0 (br s, 2H, -NH₂): Protons of the aromatic amino group.
-
δ 1.5-1.8 (m, 2H, -CH₂-): Methylene protons of the propyl group.
-
δ 1.2-1.4 (br s, 2H, -CH(NH₂)-): Protons of the aliphatic amino group.
-
δ 0.9-1.1 (t, 3H, -CH₃): Methyl protons of the propyl group.
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ 145-148 (C): Aromatic carbon attached to the amino group.
-
δ 138-140 (C): Aromatic carbon attached to the aminopropyl group.
-
δ 128-130 (CH): Aromatic CH.
-
δ 115-120 (CH): Aromatic CH.
-
δ 112-115 (CH): Aromatic CH.
-
δ 50-55 (CH): Methine carbon of the aminopropyl group.
-
δ 30-35 (CH₂): Methylene carbon of the propyl group.
-
δ 10-15 (CH₃): Methyl carbon of the propyl group.
IR (predicted, thin film, cm⁻¹):
-
3450-3250 (N-H stretch): Two distinct bands for the primary aromatic and aliphatic amines.
-
3100-3000 (C-H stretch, aromatic): Aromatic C-H stretching.
-
2980-2850 (C-H stretch, aliphatic): Aliphatic C-H stretching.
-
1620-1580 (C=C stretch, aromatic): Aromatic ring stretching.
-
1620-1550 (N-H bend): Amine scissoring vibration.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the differential reactivity of its two amino groups and the nucleophilic character of the aniline ring. The aromatic amine is a weaker base and less nucleophilic than the aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene ring. This difference allows for selective functionalization.
Caption: Reactivity map of this compound.
Application in Heterocyclic Synthesis: The Gateway to Quinolines
The aniline moiety is a classic precursor for the synthesis of quinolines, a privileged scaffold in medicinal chemistry. The Skraup-Doebner-von Miller reaction and its variations provide a robust method for this transformation.
The Skraup-Doebner-von Miller Quinoline Synthesis
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2] The mechanism proceeds via a conjugate addition of the aniline to the enone, followed by cyclization and subsequent oxidation to the aromatic quinoline.[3]
Caption: Workflow for the Skraup-Doebner-von Miller reaction.
Experimental Protocol: Synthesis of a Substituted Quinoline
This protocol is a representative example adapted from established procedures for the synthesis of quinolines from anilines.[4]
Objective: To synthesize 7-(1-aminopropyl)-2-methylquinoline.
Materials:
-
This compound (1.0 eq, 1.50 g)
-
Crotonaldehyde (1.2 eq, 0.99 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Arsenic(V) oxide (As₂O₅) as an oxidizing agent
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Cool the flask in an ice bath and slowly add concentrated HCl (5 mL) with stirring.
-
To this acidic solution, add crotonaldehyde (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, add arsenic(V) oxide (1.5 eq) in one portion.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice (100 g).
-
Carefully neutralize the mixture with 10% NaOH solution until it is basic (pH > 10).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane with 1% triethylamine) to yield the desired quinoline derivative.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting aniline and the appearance of a new, typically UV-active, spot corresponding to the quinoline product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Building Tetrahydroisoquinoline Scaffolds: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5] While this compound is not a β-arylethylamine itself, its derivatives can be. For instance, acylation of the aliphatic amine followed by reduction would yield a secondary amine that, if the acyl group contained an aromatic ring, could be a substrate for this reaction. A more direct application involves using the aniline nitrogen as the nucleophile in an intramolecular cyclization if the aminopropyl side chain is appropriately modified.
A plausible synthetic route would involve the reductive amination of 3-aminobenzaldehyde with an appropriate amino alcohol, followed by a Pictet-Spengler reaction.
Conceptual Workflow: Pictet-Spengler Synthesis
Caption: Key steps in the Pictet-Spengler reaction.
Experimental Protocol: A Representative Pictet-Spengler Reaction
This protocol describes the synthesis of a tetrahydroisoquinoline from a generic β-phenylethylamine, illustrating the conditions that would be applicable to a suitably derived substrate from this compound.[6][7]
Objective: To synthesize a 1-substituted tetrahydroisoquinoline.
Materials:
-
β-(3-Aminophenyl)ethylamine derivative (1.0 eq)
-
Aldehyde (e.g., acetaldehyde) (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-(3-aminophenyl)ethylamine derivative (1.0 eq) in anhydrous DCM (0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Add the aldehyde (1.1 eq) to the solution at room temperature.
-
Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired tetrahydroisoquinoline.
Trustworthiness of the Protocol: The formation of the iminium ion intermediate is crucial and is favored by acidic conditions. The electron-donating nature of the amino group on the phenyl ring facilitates the intramolecular electrophilic aromatic substitution. The workup with a mild base is essential to neutralize the acid and allow for the extraction of the amine product.
The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines
The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[8][9] To utilize this compound in this reaction, it would first need to be N-acylated at the aliphatic amino group with a suitable acyl chloride, followed by a reaction with an appropriate carbonyl compound to form a β-phenylethylamide derivative.
Reaction Causality:
The reaction is driven by the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. The presence of electron-donating groups on the aniline ring, such as the amino group, enhances the nucleophilicity of the ring and facilitates the cyclization.[10]
Experimental Protocol: N-Acylation and Subsequent Bischler-Napieralski Cyclization
This two-step protocol provides a conceptual framework for synthesizing a dihydroisoquinoline derivative starting from this compound.
Step 1: N-Acylation of the Aliphatic Amine
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Slowly add the desired acyl chloride (e.g., phenylacetyl chloride, 1.05 eq) dropwise.
-
Stir at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to obtain the N-acylated product.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-acylated intermediate from Step 1 in anhydrous acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and carefully pour it onto a mixture of ice and concentrated ammonia.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield the dihydroisoquinoline.[10]
Medicinal Chemistry Perspective: A Scaffold for Drug Discovery
Aniline and its derivatives are prevalent in many approved drugs. However, the aniline moiety is also considered a "structural alert" in drug discovery, as it can be metabolically oxidized to form reactive quinone-imine intermediates, leading to potential toxicity.[11] The strategic modification of the aniline core, as offered by this compound, provides medicinal chemists with opportunities to mitigate these metabolic liabilities while retaining or enhancing biological activity.[12] The meta-substitution pattern is particularly interesting as it can orient functional groups into different regions of a target protein's binding site compared to the more common para-substituted anilines.[13] The aminopropyl side chain can be further functionalized to introduce additional pharmacophoric features or to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.
Conclusion
This compound is a building block with significant untapped potential. Its dual amine functionality and inherent chirality offer a rich platform for the synthesis of a diverse range of complex molecules. This guide has provided a comprehensive overview of its properties and reactivity, with a focus on its application in the synthesis of quinolines and isoquinoline-related scaffolds. The detailed protocols, grounded in established chemical principles, serve as a practical starting point for researchers looking to incorporate this versatile molecule into their synthetic programs. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery and materials science, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing these fields.
References
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Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. Available at: [Link]
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RSC Publishing. (2021). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
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RSC Publishing. (2019). De novo three-component synthesis of meta-substituted anilines. Organic Chemistry Frontiers. Available at: [Link]
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Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. Available at: [Link]
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Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. Available at: [Link]
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J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific LLC. Available at: [Link]
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
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Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. Available at: [Link]
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J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]
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NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Available at: [Link]
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
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Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. Available at: [Link]
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NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Available at: [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]
-
PubMed. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. PubMed. Available at: [Link]
-
ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]
-
Nature. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature. Available at: [Link]
-
PubChem. (n.d.). N-(3-aminopropyl)aniline. National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1-Aminopropyl)aniline
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Forward: The structural elucidation of novel or complex organic molecules is the bedrock of modern chemical research and pharmaceutical development. While a wealth of spectroscopic data exists for common scaffolds, specific isomers and derivatives often require a first-principles approach to their characterization. This guide addresses the spectroscopic analysis of 3-(1-Aminopropyl)aniline, a molecule featuring a chiral center, an aromatic primary amine, and an aliphatic primary amine.
As of the date of this publication, a comprehensive, publicly available experimental dataset for this specific molecule is not readily accessible. Therefore, this whitepaper adopts a predictive and pedagogical approach. By leveraging established spectroscopic principles and drawing direct comparisons to structurally related analogs, we will construct a detailed, expected spectroscopic profile for this compound. This methodology not only provides a robust framework for researchers working with this specific compound but also serves as a practical guide to spectroscopic prediction and interpretation for any novel substituted aniline.
Molecular Structure and Functional Group Analysis
This compound possesses a unique combination of features that will manifest distinctively across different spectroscopic techniques. A foundational understanding of its structure is paramount for accurate spectral assignment.
The molecule can be deconstructed into three key components:
-
A meta-substituted Aniline Ring: The aromatic primary amine (-NH₂) governs the electronic properties of the phenyl ring and will produce characteristic signals. The meta substitution pattern will dictate the splitting of aromatic proton signals.
-
An Aliphatic Aminopropyl Side Chain: This chiral side chain introduces several distinct aliphatic signals and a primary aliphatic amine group, which has different spectroscopic characteristics from its aromatic counterpart.
-
A Chiral Center: The carbon atom bonded to the phenyl ring, the ethyl group, and the aliphatic amino group (Cα) is a stereocenter. This chirality can lead to magnetic non-equivalence (diastereotopicity) for adjacent protons, a crucial detail for NMR analysis.
Below is the annotated structure of this compound, with carbons and protons labeled for subsequent spectroscopic discussion.
Caption: Annotated structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The causality behind ¹H NMR is the magnetic environment of each proton. Protons near electronegative atoms (like nitrogen) are "deshielded" and appear at a higher chemical shift (further downfield). Protons on adjacent carbons cause "splitting" of signals into multiplets.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Analog Comparison |
|---|---|---|---|---|
| ~7.10 | t (triplet) | 1H | H5 | The aromatic proton between two other protons. Analogous to the triplet around 7.0-7.1 ppm in 3-ethylaniline.[1] |
| ~6.55 - 6.70 | m (multiplet) | 3H | H2, H4, H6 | These protons are ortho and para to the electron-donating -NH₂ group, shifting them upfield. Their signals will likely overlap. Aniline itself shows signals in this region.[2] |
| ~3.80 | br s (broad) | 2H | Ar-NH₂ | Aromatic amine protons are often broad and appear in this region. Signal will disappear upon D₂O exchange. |
| ~3.65 | t (triplet) | 1H | Hα (methine) | This benzylic proton is deshielded by both the aromatic ring and the adjacent aliphatic amine. Its signal is split by the two Hβ protons. Based on 1-phenylpropan-1-amine.[3] |
| ~1.70 | m (multiplet) | 2H | Hβ (methylene) | These protons are adjacent to the chiral center (Hα) and are diastereotopic, meaning they are magnetically non-equivalent. They will split each other and also be split by Hα and Hγ, resulting in a complex multiplet. |
| ~1.55 | br s (broad) | 2H | Cα-NH₂ | Aliphatic amine protons are typically broad and appear further upfield than aromatic ones. Signal will disappear upon D₂O exchange. |
| ~0.85 | t (triplet) | 3H | Hγ (methyl) | The terminal methyl group protons will be split into a triplet by the two adjacent Hβ protons. Based on 1-phenylpropan-1-amine.[3] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
In ¹³C NMR, the chemical shift of each carbon is determined by its hybridization and electronic environment. Carbons bonded to nitrogen are deshielded, and aromatic carbons show characteristic shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Shift (δ, ppm) | Assignment | Rationale & Analog Comparison |
|---|---|---|
| ~147.0 | C3 | Aromatic carbon bonded to the electron-donating -NH₂ group, highly shielded. Similar to C-NH₂ in aniline and 3-ethylaniline.[4] |
| ~145.5 | C1 | Aromatic carbon bonded to the aminopropyl side chain. This is a quaternary carbon. |
| ~129.5 | C5 | Aromatic C-H. Based on the corresponding carbon in 3-ethylaniline.[4] |
| ~117.0 | C6 | Aromatic C-H ortho to the alkyl substituent. |
| ~115.0 | C4 | Aromatic C-H para to the alkyl substituent and ortho to the -NH₂. |
| ~113.5 | C2 | Aromatic C-H ortho to the -NH₂ group, showing significant shielding. |
| ~58.0 | Cα | Aliphatic carbon bonded to both a nitrogen and the phenyl ring. Deshielded. Based on 1-phenylpropan-1-amine.[3] |
| ~29.0 | Cβ | Aliphatic methylene carbon. |
| ~11.0 | Cγ | Aliphatic terminal methyl carbon. |
Experimental Protocol for NMR Spectroscopy
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: a. Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the tube and gently invert several times to ensure complete dissolution.
-
Instrument Setup (for a 500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
¹H NMR Acquisition: a. Acquire a standard one-pulse ¹H spectrum. b. Set the spectral width to cover a range of -1 to 12 ppm. c. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. d. Co-add 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Set the spectral width to cover a range of 0 to 200 ppm. c. Use a 45-degree pulse angle and a relaxation delay of 2 seconds. d. Co-add 1024 scans or more, as the ¹³C nucleus is less sensitive.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra manually. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet center peak at 77.16 ppm. d. Integrate the peaks in the ¹H spectrum.
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for identifying the presence of specific functional groups. The key insight is that different bond types (e.g., N-H, C-H, C=C) absorb infrared radiation at characteristic frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |
|---|---|---|---|
| 3450 - 3300 | Medium | N-H Stretch | Two distinct peaks expected for the aromatic primary amine (-ArNH₂) symmetric and asymmetric stretches. Aromatic amines absorb at slightly higher frequencies than aliphatic ones.[5] |
| 3350 - 3250 | Medium, Broad | N-H Stretch | Overlapping symmetric and asymmetric stretches from the aliphatic primary amine (-C-NH₂). These are often broader due to hydrogen bonding. |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H stretching vibrations from the phenyl ring. |
| 2960 - 2850 | Medium-Strong | C-H Stretch | Aliphatic C-H symmetric and asymmetric stretching from the propyl group. |
| ~1620 | Strong | N-H Bend | Scissoring vibration of the primary amine groups. This is a very characteristic peak for primary amines.[5] |
| 1600 & 1500 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations. The presence of two distinct peaks is characteristic of a substituted benzene ring. |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic C-N stretching vibration. This band is typically strong in aromatic amines. |
| 1250 - 1020 | Medium | C-N Stretch | Aliphatic C-N stretching vibration. |
| 800 - 690 | Strong, Broad | N-H Wag & C-H Bend | Out-of-plane N-H wagging (broad) and aromatic C-H out-of-plane bending, which is indicative of the 1,3- (meta) substitution pattern. |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: a. Place one to two drops of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: a. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. b. Co-add 32 scans to achieve a high signal-to-noise ratio.
-
Data Processing: a. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. b. Use the software to label the peaks corresponding to the major vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and provides structural clues based on fragmentation patterns. The "Nitrogen Rule" is a key principle: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
-
Molecular Formula: C₉H₁₄N₂
-
Molecular Weight: 150.22 g/mol
-
Predicted Molecular Ion (M⁺•): m/z = 150. This odd mass is consistent with the Nitrogen Rule (two nitrogen atoms, an even number, would typically give an even mass, but the rule is for odd numbers of nitrogen giving odd masses. Let's re-verify. C9H14 = 122. N2=28. Total = 150. The rule states an odd number of nitrogens gives an odd molecular ion peak. An even number of nitrogens gives an even molecular ion peak. 150 is even, which is consistent with two nitrogen atoms).
Predicted Fragmentation Pathways
The most likely fragmentation pathways involve cleavage at bonds that are alpha (α) to the nitrogen atoms or the aromatic ring, as this leads to the formation of stable carbocations or radical cations.
-
Alpha-Cleavage (Major Pathway): The bond between Cα and Cβ is weak and its cleavage is highly favorable, as it results in a resonance-stabilized iminium cation.
-
Loss of an ethyl radical (•CH₂CH₃): [M - 29]⁺ → m/z = 121. This is predicted to be a very prominent, if not the base, peak.
-
-
Benzylic Cleavage: Although the same as the above alpha-cleavage, this term emphasizes the stability imparted by the ring.
-
Loss of Ammonia: Cleavage within the side chain can lead to the loss of the aliphatic amine group.
-
Loss of ammonia (•NH₃): [M - 17]⁺ → m/z = 133.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like anilines.
-
Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method: a. Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). b. Injection: Inject 1 µL of the sample solution with a split ratio of 50:1. Set the injector temperature to 250°C. c. Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. d. Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
MS Method: a. Ionization Mode: Use Electron Ionization (EI) at 70 eV. b. Mass Range: Scan from m/z 40 to 400. c. Source Temperature: Set to 230°C. d. Transfer Line Temperature: Set to 280°C.
-
Data Analysis: a. Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). b. Analyze the mass spectrum associated with that peak, identifying the molecular ion and major fragment ions.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-systems and heteroatoms. Aniline is a classic chromophore.
-
Rationale: The aniline chromophore contains a benzene ring conjugated with the lone pair of electrons on the aromatic nitrogen. This conjugation lowers the energy gap for π → π* transitions, shifting the absorbance to a longer wavelength (a bathochromic shift) compared to benzene.
-
Predicted λmax: Aniline in a non-polar solvent typically shows two main absorption bands.[6]
-
Primary Band: Around 230-240 nm.
-
Secondary Band (B-band): A fine-structured band around 280-290 nm.
-
-
The aminopropyl substituent is an auxochrome that is not directly conjugated to the ring, so it is expected to have only a minor effect, perhaps causing a slight bathochromic shift of a few nanometers.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: a. Prepare a stock solution of this compound in spectroscopic grade ethanol or hexane (~1 mg/mL). b. Perform a serial dilution to prepare a final concentration of ~0.01 mg/mL. The final absorbance should ideally be between 0.1 and 1.0 AU.
-
Instrument Setup: a. Use a dual-beam spectrophotometer. b. Fill two matched quartz cuvettes with the pure solvent (ethanol or hexane). c. Place the cuvettes in the reference and sample holders and run a baseline correction from 400 nm down to 200 nm.
-
Spectrum Acquisition: a. Replace the solvent in the sample cuvette with the dilute analyte solution. b. Scan the spectrum from 400 nm to 200 nm.
-
Data Analysis: a. Identify the wavelength(s) of maximum absorbance (λmax).
Chiral Analysis
The presence of a stereocenter at Cα means that this compound exists as a pair of enantiomers. Standard spectroscopic techniques cannot differentiate between enantiomers. Therefore, if the sample is a result of asymmetric synthesis or chiral resolution, its enantiomeric purity must be determined.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often highly effective for separating the enantiomers of primary amines.
-
Alternative Technique: NMR spectroscopy using a chiral solvating agent (e.g., (R)-(+)-18-crown-6-tetracarboxylic acid) or by derivatizing with a chiral auxiliary (e.g., Mosher's acid chloride) to form diastereomers, which are distinguishable by NMR.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. This guide provides a robust, predictive framework for its analysis. The key identifying features will be the distinct signals for two different primary amine groups in the IR and ¹H NMR spectra, the characteristic meta-substituted pattern in the aromatic region of the ¹H NMR, and the highly diagnostic base peak at m/z 121 in the mass spectrum resulting from alpha-cleavage. By following the detailed protocols and interpretative logic presented herein, researchers can confidently elucidate and verify the structure of this and other similarly complex aromatic amines.
References
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Kaur, H. (2007). Spectroscopy. Pragati Prakashan. Referenced in "Aniline (data page)," Wikipedia. [Link]
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PubChem. (n.d.). 1-Phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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NIST. (n.d.). Aniline, 3-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 3-Ethylaniline. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Homework.Study.com. (n.d.). Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum? Retrieved January 22, 2026, from [Link]
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- 6. Aniline (data page) - Wikipedia [en.wikipedia.org]
The Strategic Role of 3-(1-Aminopropyl)aniline in Modern Drug Discovery: A Technical Guide for Researchers
Introduction: The Aniline Moiety and the Quest for Superior Drug Candidates
The aniline scaffold, a simple benzene ring bearing an amino group, is a cornerstone in medicinal chemistry, present in a significant portion of approved drugs and clinical candidates.[1] Its prevalence stems from its synthetic versatility and its ability to form key interactions—such as hydrogen bonds—with biological targets.[1] However, the aniline moiety is not without its challenges. It is often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[2] These metabolites can cause idiosyncratic adverse drug reactions, posing a significant hurdle in late-stage drug development.[2]
This has led to a concerted effort in the field to develop bioisosteres for the aniline group—structural mimics that retain the desired pharmacological activity while mitigating metabolic liabilities.[3] It is within this context that substituted anilines, such as 3-(1-Aminopropyl)aniline, emerge as intriguing building blocks. The introduction of an aminopropyl side chain at the meta-position of the aniline ring offers a unique three-dimensional vector for exploring chemical space, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
This technical guide provides an in-depth exploration of this compound, a less-explored yet promising scaffold for drug discovery. We will delve into its chemical properties, propose a robust synthetic methodology, and discuss its potential applications and strategic considerations for its incorporation into drug design programs.
Physicochemical Properties and Structural Features
This compound is a diamine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . The presence of two basic nitrogen atoms—the aromatic aniline amine and the primary amine on the propyl side chain—will significantly influence its physicochemical properties, such as its pKa and solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | - |
| Molecular Weight | 150.22 g/mol | - |
| CAS Number | 133332-52-2 | [4] |
The meta-substitution pattern is of particular interest. Unlike para-substituted anilines, which often extend linearly from a core structure, the meta-substituent of this compound provides a distinct angular geometry. This can be strategically employed by medicinal chemists to probe different regions of a target's binding pocket, potentially leading to novel interactions and improved selectivity. The chiral center at the first carbon of the propyl chain introduces another layer of complexity and opportunity, allowing for the synthesis of enantiomerically pure derivatives that can exhibit stereospecific binding to their biological targets.
Proposed Synthesis of this compound: A Step-by-Step Protocol
While specific literature on the synthesis of this compound is sparse, a plausible and efficient route can be designed based on well-established organic chemistry principles. The following protocol outlines a proposed synthesis starting from 3-nitropropiophenone.
Experimental Protocol: Synthesis of this compound
Step 1: Reductive Amination of 3-Nitropropiophenone
This step introduces the primary amine on the propyl side chain.
-
Reaction Setup: To a solution of 3-nitropropiophenone (1 equivalent) in methanol in a round-bottom flask, add ammonium acetate (10 equivalents).
-
Addition of Reducing Agent: Cool the mixture to 0°C in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of 1M HCl. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Basify the aqueous residue with 2M NaOH and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-nitrophenyl)propan-1-amine.
Step 2: Reduction of the Nitro Group
This final step converts the nitro group to the aniline amine.
-
Reaction Setup: Dissolve the 1-(3-nitrophenyl)propan-1-amine from the previous step in ethanol in a round-bottom flask.
-
Catalyst Addition: Add tin(II) chloride dihydrate (5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization and Extraction: Basify the mixture with a saturated solution of sodium bicarbonate until a pH of ~8 is reached. Extract the product with ethyl acetate (3 x 50 mL).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Caption: Proposed synthetic workflow for this compound.
The Role of this compound in Drug Discovery
The true value of this compound lies in its potential as a versatile scaffold for the generation of compound libraries for high-throughput screening and as a key building block in lead optimization campaigns.
A Scaffold for Diversity-Oriented Synthesis
The two distinct amino groups of this compound offer orthogonal handles for chemical modification. The primary aliphatic amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. The aromatic amine, while less nucleophilic, can undergo similar modifications under different reaction conditions or be utilized in cross-coupling reactions to build more complex molecular architectures. This dual functionality makes it an excellent starting point for creating libraries of compounds with diverse chemical features.
Caption: Logical relationship of the this compound scaffold for library synthesis.
Structure-Activity Relationship (SAR) Considerations
When incorporating this compound into a drug candidate, several SAR aspects should be considered:
-
The Propyl Chain: The length and branching of the alkyl chain can influence lipophilicity and the orientation of the terminal amino group. The propyl chain offers a good balance of flexibility and conformational constraint.
-
The Primary Amine: This group can act as a key hydrogen bond donor or acceptor, or as an attachment point for further modifications to probe the target binding site. Its basicity can also be tuned to optimize solubility and cell permeability.
-
The Aniline Moiety: As discussed, the aniline core can be a source of metabolic instability.[2] Strategies to mitigate this, such as the introduction of electron-withdrawing groups on the ring or the use of bioisosteric replacements, should be considered during lead optimization.[3]
-
Stereochemistry: The chiral center offers an opportunity to improve potency and reduce off-target effects by developing a single enantiomer drug.
Potential Therapeutic Applications
Given the prevalence of the aniline motif in various drug classes, derivatives of this compound could be explored in a multitude of therapeutic areas, including:
-
Kinase Inhibitors: Many kinase inhibitors utilize an aniline or related scaffold to interact with the hinge region of the ATP binding pocket.
-
GPCR Ligands: The amino groups can serve as key pharmacophoric features for interaction with G-protein coupled receptors.
-
Ion Channel Modulators: The charged nature of the protonated amines at physiological pH makes them suitable for interacting with ion channels.
Conclusion and Future Perspectives
While this compound may not be a widely cited molecule in the current scientific literature, its structural features present a compelling case for its utility in drug discovery. Its unique meta-substitution pattern, dual amine functionality, and inherent chirality make it a valuable building block for generating novel chemical entities with the potential for improved pharmacological properties. As the demand for safer and more effective medicines continues to grow, the exploration of underutilized scaffolds like this compound will be crucial for expanding the accessible chemical space for drug design. Further research into its synthesis, biological activity, and incorporation into targeted drug discovery programs is warranted and holds significant promise for the development of the next generation of therapeutics.
References
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. (URL: [Link])
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Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH. (URL: [Link])
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4-(3-Aminopropyl)aniline | C9H14N2 | CID 21646683 - PubChem - NIH. (URL: [Link])
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N-(3-aminopropyl)aniline | C9H14N2 | CID 427260 - PubChem - NIH. (URL: [Link])
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Synthesis of isopropyl aniline (imine) - The Royal Society of Chemistry. (URL: [Link])
- US2965675A - Aniline compounds - Google P
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The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - Frontiers. (URL: [Link])
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Chiral Aniline Synthesis via Stereospecific C(sp 3)-C(sp 2) Coupling of Boronic Esters With Aryl Hydrazines - PubMed. (URL: [Link])
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Preparation of aniline from phenol and ammonia - Justia Patents. (URL: [Link])
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. (URL: [Link])
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United States Patent Office - Googleapis.com. (URL: [Link])
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Preparation of aniline - PrepChem.com. (URL: [Link])
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Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC - NIH. (URL: [Link])
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Structure-activity relationship of aniline analogues - ResearchGate. (URL: [Link])
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Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. (URL: [Link])
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Aniline : Organic synthesis - YouTube. (URL: [Link])
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(a) Selected examples of drugs containing an aniline moiety and (b)... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - WUR eDepot. (URL: [Link])
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Structures of aniline derivatives (group I) and their influence on... - ResearchGate. (URL: [Link])
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Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - SciRP.org. (URL: [Link])
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The Chemoselective Reactivity of 3-(1-Aminopropyl)aniline: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: A Molecule of Dichotomous Reactivity
In the landscape of pharmaceutical intermediates and fine chemicals, molecules bearing multiple functional groups of the same type, yet exhibiting distinct reactivity, present both a challenge and an opportunity. 3-(1-Aminopropyl)aniline is a prime example of such a molecule, featuring both a primary aliphatic amine and a primary aromatic amine. This structural dichotomy is the cornerstone of its synthetic utility, allowing for a range of selective chemical transformations. This guide provides an in-depth exploration of the differential reactivity of the two amino groups in this compound, offering insights into the principles of chemoselectivity and providing practical protocols for its selective functionalization. For researchers in drug discovery and process development, mastering the selective chemistry of this scaffold is key to unlocking its potential in the synthesis of complex molecular architectures.
The fundamental difference in the reactivity of the two amino groups stems from their electronic environments. The lone pair of electrons on the nitrogen of the aliphatic aminopropyl side chain is localized and readily available for nucleophilic attack. In contrast, the lone pair on the nitrogen of the aniline moiety is delocalized into the π-system of the benzene ring, rendering it less basic and less nucleophilic.[1][2] This disparity in electron density is the critical factor that enables the selective targeting of one amino group in the presence of the other.
Understanding the Basicity and Nucleophilicity Disparity
| Amino Group Type | Representative Compound | Approximate pKa of Conjugate Acid |
| Primary Aliphatic Amine | Propylamine | 10.7 |
| Primary Aromatic Amine | Aniline | 4.6 |
This table presents approximate pKa values for representative compounds to illustrate the general trend in basicity. Actual values for this compound may vary.[3][4][5]
This significant difference in pKa values, spanning several orders of magnitude, directly translates to a profound difference in nucleophilicity. The aliphatic amino group, being more basic, is a significantly stronger nucleophile and will preferentially react with electrophiles under kinetically controlled conditions.
Chemoselective Reactions at the Aliphatic Amino Group
The higher nucleophilicity of the aliphatic primary amine allows for a range of selective transformations. The following sections detail key reactions that can be performed selectively at this position.
Selective N-Acylation
The reaction of this compound with an acylating agent, such as an acid chloride or anhydride, can be controlled to achieve selective acylation of the aliphatic amino group. This is often the first step in a synthetic sequence to protect the more reactive amine while further transformations are carried out on the aromatic ring.
Causality of Experimental Choices: The choice of a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) minimizes the possibility of side reactions and ensures good solubility of the reactants. The use of a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the acid byproduct of the reaction without competing with the aliphatic amine as a nucleophile. Running the reaction at a low temperature (e.g., 0 °C) helps to control the reaction rate and further enhance selectivity by favoring the kinetically preferred product.
Experimental Protocol: Selective Mono-N-Acylation
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.
Logical Relationship: Selective Acylation Workflow
Caption: Workflow for the selective N-acylation of the aliphatic amino group.
Selective N-Alkylation
Similar to acylation, the alkylation of this compound can be directed to the more nucleophilic aliphatic amino group. However, preventing over-alkylation to the secondary and tertiary amine can be a challenge.[6] Reductive amination offers a more controlled approach to mono-alkylation.
Causality of Experimental Choices: Reductive amination is a powerful method for controlled N-alkylation. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the reduction of the iminium ion over the carbonyl group of the starting aldehyde or ketone.[7] The choice of solvent, typically a chlorinated solvent like dichloroethane (DCE) or an alcohol, depends on the solubility of the reactants.
Experimental Protocol: Selective N-Alkylation via Reductive Amination
-
Mixture Preparation: In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in dichloroethane (DCE).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8]
Selective Schiff Base Formation
The reaction with aldehydes and ketones to form imines (Schiff bases) also occurs preferentially at the more nucleophilic aliphatic amino group.[9] This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction.
Causality of Experimental Choices: The formation of a Schiff base is an equilibrium process.[9] To drive the reaction towards the product, a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves is often added. Alternatively, a Dean-Stark apparatus can be used to azeotropically remove water. The reaction is often carried out in a non-polar solvent like toluene to facilitate the removal of water.
Experimental Protocol: Selective Schiff Base Formation
-
Reactant Mixture: To a solution of this compound (1.0 eq.) in toluene, add the aldehyde or ketone (1.0 eq.).
-
Dehydration: Add anhydrous magnesium sulfate or molecular sieves to the mixture.
-
Reaction: Reflux the mixture for several hours, monitoring the disappearance of the starting materials by TLC.
-
Work-up: Once the reaction is complete, filter off the dehydrating agent and remove the solvent in vacuo to yield the crude Schiff base, which can be further purified by recrystallization or chromatography if necessary.
Reactions Involving the Aromatic Amino Group
While the aromatic amino group is less reactive, it can undergo specific reactions, particularly when the more reactive aliphatic amine is protected.
Diazotization and Sandmeyer Reaction
One of the most important reactions of primary aromatic amines is diazotization, followed by Sandmeyer or related reactions to introduce a variety of substituents onto the aromatic ring.[10] This transformation is highly specific to aromatic amines, as the resulting diazonium salts are stabilized by the aromatic ring. Aliphatic diazonium salts, in contrast, are highly unstable and readily decompose.[11][12][13]
Causality of Experimental Choices: For the diazotization to occur selectively at the aromatic amine, the more nucleophilic aliphatic amine must first be protected, for instance, by acylation as described previously. The diazotization reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[13] Sodium nitrite is used as the source of nitrous acid in the presence of a strong acid like hydrochloric acid. The subsequent Sandmeyer reaction utilizes a copper(I) salt to catalyze the replacement of the diazonium group with a nucleophile.
Experimental Protocol: Diazotization and Sandmeyer Reaction (following protection of the aliphatic amine)
-
Protection: Protect the aliphatic amino group of this compound via N-acylation as described in the previous section.
-
Diazotization: Dissolve the N-protected this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.
-
Work-up and Deprotection: Cool the reaction mixture and extract the product with an organic solvent. The protecting group on the aliphatic amine can then be removed under appropriate acidic or basic conditions to yield the final product.
Signaling Pathway: Diazotization and Sandmeyer Reaction
Caption: Reaction pathway for the functionalization of the aromatic ring.
Protecting Group Strategies for Enhanced Selectivity
In cases where the inherent reactivity difference is insufficient for the desired transformation, or when multiple reaction steps are required, the use of protecting groups is indispensable.[8]
-
Protection of the Aliphatic Amine: As discussed, acylation is a common and effective method to protect the aliphatic amine. The resulting amide is significantly less nucleophilic, allowing for a wide range of reactions to be performed on the aromatic portion of the molecule. The acetyl or benzoyl groups can be removed under acidic or basic conditions. For milder deprotection conditions, carbamates such as the tert-butyloxycarbonyl (Boc) group, which is acid-labile, or the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis, are excellent choices.
-
Protection of the Aromatic Amine: While less common due to its lower reactivity, the aromatic amine can also be protected if necessary. This might be required if a reaction is to be performed on the aminopropyl side chain that is incompatible with the aniline moiety. Acylation can also be used here, although forcing conditions might be required.
Conclusion: A Versatile Building Block for Chemical Synthesis
This compound is a testament to the power of subtle electronic differences in directing chemical reactivity. The pronounced disparity in the nucleophilicity of its aliphatic and aromatic amino groups provides a versatile handle for selective functionalization. By carefully choosing reaction conditions and, when necessary, employing appropriate protecting group strategies, chemists can unlock the full synthetic potential of this valuable building block. This guide has provided a foundational understanding and practical protocols to empower researchers in their efforts to synthesize novel and complex molecules for a wide range of applications, from pharmaceuticals to materials science. The principles of chemoselectivity discussed herein are broadly applicable and serve as a guide for the selective functionalization of other polyfunctional molecules.
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A Proposed Framework for the Theoretical and Computational Investigation of 3-(1-Aminopropyl)aniline
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Aminopropyl)aniline is a chiral aromatic amine whose therapeutic and chemical potential remains largely unexplored. The presence of a chiral center and two amine functionalities suggests its potential as a valuable scaffold in medicinal chemistry and materials science. To date, a significant gap exists in the scientific literature regarding its physicochemical properties, reactivity, and potential biological activity. This technical guide outlines a comprehensive in silico strategy to thoroughly characterize this compound. By leveraging established computational chemistry techniques, this proposed framework will enable a deep understanding of its structural, electronic, and pharmacokinetic properties, thereby providing a robust foundation for future experimental synthesis and application-driven research.
Introduction: Defining the Molecule and the Knowledge Gap
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes, polymers, and pharmaceuticals.[1] The introduction of an alkylamine side chain, particularly a chiral one, can impart significant biological activity, as exemplified by the amphetamine class of compounds. This compound, with its amino group on the first carbon of the propyl chain attached to the aniline ring at the meta-position, presents an intriguing, yet uncharacterized, molecular architecture.
The core structure consists of an aniline ring substituted at the meta-position with a (1-aminopropyl) group, creating a chiral center at the benzylic carbon. This combination of a primary aromatic amine, a primary aliphatic amine, and a stereocenter suggests a rich chemical landscape for derivatization and interaction with biological systems. Chiral amines are crucial structural motifs in a wide range of natural products and drugs.[2][3][4]
Despite the potential interest, a thorough search of chemical databases, including PubChem and CAS registries, reveals no specific entry or dedicated studies for this compound. Its isomers, such as 4-(3-Aminopropyl)aniline and N-(3-aminopropyl)aniline, are documented, but the specific meta-substituted, chiral isomer remains uninvestigated.[5][6] This guide, therefore, serves as a proactive blueprint for the systematic computational evaluation of this novel molecule.
Proposed Computational Methodologies: A Multi-Pillar Approach
To construct a comprehensive profile of this compound, a multi-faceted computational approach is proposed. This strategy integrates quantum mechanical calculations for intrinsic molecular properties with molecular modeling techniques to predict its behavior in a biological context.
2.1. Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of many-body systems, such as molecules.[7] It is exceptionally well-suited for calculating a wide range of molecular properties with a favorable balance of accuracy and computational cost. For substituted anilines and related molecules, DFT has been successfully used to determine structural parameters, vibrational frequencies, and electronic properties.[8][9]
2.2. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a cornerstone of modern drug discovery, enabling the prediction of ligand-receptor interactions at the atomic level. Studies on amphetamine and other aniline derivatives have demonstrated the utility of molecular docking in identifying potential biological targets and elucidating binding mechanisms.[10][11][12]
2.3. In Silico ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug development. In silico ADMET models use a molecule's structure to forecast its pharmacokinetic and toxicological profile, reducing the reliance on costly and time-consuming experimental assays.
Workflow for Theoretical Characterization via DFT
The initial phase of the investigation will focus on elucidating the fundamental structural and electronic properties of this compound.
3.1. Step-by-Step DFT Protocol
-
Structure Generation : Construct the 3D structures of both the (R)- and (S)-enantiomers of this compound using a molecular builder.
-
Conformational Analysis : Perform a systematic conformational search to identify the low-energy conformers for each enantiomer. This is crucial as the molecule possesses multiple rotatable bonds.
-
Geometry Optimization : Optimize the geometry of the most stable conformer(s) using DFT, for instance, with the B3LYP functional and a 6-311+G(2d,p) basis set, which has been shown to be effective for amphetamine analogs.[8]
-
Frequency Calculations : Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data. These calculations will also be used to simulate the infrared (IR) and Raman spectra.
-
Electronic Property Calculation : Using the optimized geometry, compute key electronic properties, including:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Molecular Electrostatic Potential (MEP).
-
Natural Bond Orbital (NBO) analysis for charge distribution.
-
-
Spectroscopic Simulation : Calculate the NMR chemical shifts (¹H and ¹³C) using the GIAO (Gauge-Independent Atomic Orbital) method to provide a theoretical spectrum that can aid in future experimental characterization.
Caption: Proposed DFT workflow for this compound.
3.2. Expected Data and Insights
This DFT workflow will yield a comprehensive set of theoretical data, summarized in the table below. The HOMO-LUMO gap will provide insights into the molecule's kinetic stability and chemical reactivity. The MEP map will visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.
| Property | Computational Method | Rationale and Significance |
| Optimized 3D Geometry | DFT (e.g., B3LYP) | Provides bond lengths, angles, and the most stable conformer. |
| HOMO/LUMO Energies | DFT | Determines electronic properties and reactivity descriptors. |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and reactive sites. |
| Vibrational Frequencies | DFT | Simulates IR and Raman spectra for experimental comparison. |
| NMR Chemical Shifts | DFT (GIAO) | Predicts ¹H and ¹³C NMR spectra for structural elucidation. |
Workflow for Computational Drug Development Studies
Given its structural similarity to amphetamines and other neuroactive compounds, this compound is a candidate for investigation as a central nervous system (CNS) agent. The following workflow outlines a strategy for assessing its drug-like potential.
4.1. Step-by-Step Protocol for In Silico Assessment
-
Target Identification : Based on the structural analogy to amphetamines and other biogenic amines, potential protein targets include monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, norepinephrine transporter - NET) and various G-protein coupled receptors (GPCRs).[10][11][12]
-
Receptor and Ligand Preparation : Obtain the crystal structures of the selected targets from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of this compound (both enantiomers) by assigning charges and defining rotatable bonds.
-
Molecular Docking Simulation : Perform molecular docking using software such as AutoDock Vina. Define a grid box encompassing the known binding site of the receptor. Run the docking simulation to generate a series of binding poses for the ligand.
-
Binding Affinity and Pose Analysis : Analyze the results to determine the binding energy (a proxy for binding affinity) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site residues.
-
ADMET Prediction : Submit the molecule's structure to an in silico ADMET prediction server or software. Evaluate key parameters such as blood-brain barrier (BBB) permeability, human intestinal absorption (HIA), potential for CYP450 enzyme inhibition, and toxicity risks (e.g., mutagenicity, carcinogenicity).
Caption: Proposed workflow for in silico drug development studies.
4.2. Predicted Pharmacokinetic Profile
The following table outlines the key ADMET parameters to be computationally evaluated, which are essential for gauging the molecule's potential as a therapeutic agent.
| Parameter | In Silico Tool/Method | Significance in Drug Development |
| Blood-Brain Barrier (BBB) Penetration | Prediction Models | Essential for CNS-acting drugs. |
| Human Intestinal Absorption (HIA) | Prediction Models | Indicates potential for oral bioavailability. |
| CYP450 Inhibition | Prediction Models | Predicts potential for drug-drug interactions. |
| Mutagenicity | Prediction Models | Screens for potential to cause genetic mutations. |
| Carcinogenicity | Prediction Models | Assesses long-term cancer risk. |
Conclusion and Future Directions
The absence of experimental and theoretical data on this compound presents a unique opportunity for foundational research. The comprehensive computational framework proposed in this guide provides a clear, logical, and scientifically rigorous path to characterizing this novel molecule. By systematically applying DFT, molecular docking, and ADMET prediction, researchers can generate a wealth of data on its structural, electronic, and biological properties before embarking on challenging and resource-intensive synthetic efforts.
The insights gained from these computational studies will be invaluable in guiding the synthesis of the correct stereoisomers, interpreting experimental spectroscopic data, and prioritizing potential therapeutic applications. This in silico-first approach exemplifies a modern, efficient strategy in chemical and pharmaceutical research, accelerating the discovery and development of new molecular entities.
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Unlocking New Therapeutic Avenues: A Technical Guide to 3-(1-Aminopropyl)aniline and its Analogs as Versatile Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines and phenethylamines are foundational scaffolds in modern medicinal chemistry, present in a vast array of therapeutic agents.[1][2] This guide delves into the specific, yet underexplored, chemical space of 3-(1-aminopropyl)aniline and its analogs. While direct literature on this precise structure is limited, by examining its constituent parts—the meta-substituted aniline ring and the α-methyl-phenethylamine (phenylisopropylamine) side chain—we can construct a robust framework for its synthesis, predict its biological activities, and anticipate its developmental challenges. This document serves as a technical primer for researchers looking to explore this promising, yet nascent, class of compounds, providing insights into synthetic strategies, structure-activity relationships (SAR), and potential therapeutic applications, with a primary focus on neurology and oncology.
Introduction: The Aniline and Phenethylamine Moieties in Drug Design
The aniline moiety, an aromatic ring bearing an amino group, is a cornerstone of drug discovery due to its structural versatility and ability to engage with biological targets.[1] However, its application is not without significant challenges, primarily related to metabolic instability. The aniline group is susceptible to cytochrome P450-mediated oxidation, which can form reactive quinone-imine metabolites. These metabolites can lead to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other off-target effects, sometimes resulting in the withdrawal of drugs from the market.[3][4] Consequently, a key task for medicinal chemists is to design aniline-containing molecules that either resist this metabolic activation or to devise strategies for their isosteric replacement.[1][4]
The phenethylamine scaffold, particularly its α-methylated variant (phenylisopropylamine), is the backbone for a wide range of neurologically active compounds. These molecules are well-known for their interaction with monoamine transporters and receptors in the central nervous system (CNS).[5] The precise substitution pattern on the phenyl ring dictates the specific pharmacological profile, leading to agents with applications as stimulants, antidepressants, and psychedelic-assisted therapy candidates.[6][7]
The compound this compound represents a convergence of these two critical pharmacophores. Understanding its potential requires a careful deconstruction of the SAR of its parent structures.
Synthetic Strategies for this compound and Analogs
A robust and flexible synthetic route is paramount for exploring the SAR of a new chemical series. While a specific protocol for this compound is not prominently described in the literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles, such as reductive amination.
Proposed Synthetic Workflow: Reductive Amination
The most direct route to the target compound and its analogs involves the reductive amination of a suitable ketone precursor. This multi-step synthesis offers flexibility, allowing for the introduction of diversity at both the aniline ring and the amine terminus.
Step 1: Nitration of Acetophenone. The synthesis begins with a commercially available starting material, acetophenone, which undergoes electrophilic aromatic substitution to introduce a nitro group, primarily at the meta-position, yielding 3-nitroacetophenone.
Step 2: Reductive Amination. The ketone of 3-nitroacetophenone can then be subjected to reductive amination. In this key step, the ketone reacts with an amine source (e.g., ammonium acetate or a primary amine for N-substituted analogs) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the aminopropyl side chain.
Step 3: Reduction of the Nitro Group. The final step is the reduction of the nitro group on the aromatic ring to the primary aniline. This is commonly achieved using catalysts like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Prophetic)
-
Synthesis of 3-(1-Aminopropyl)nitrobenzene: To a solution of 3-nitroacetophenone (1.0 eq) and ammonium acetate (10.0 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Synthesis of this compound: Dissolve the crude 3-(1-aminopropyl)nitrobenzene in ethanol.
-
Add 10% Palladium on carbon (0.1 eq by weight).
-
Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product.
-
Purify via column chromatography or crystallization as required.
Structure-Activity Relationships (SAR) and Predicted Biological Targets
The pharmacology of this compound can be inferred from the extensive SAR data available for substituted phenylisopropylamines.[8][9] These compounds are classic serotonergic agonists, and their activity is highly dependent on the substitution pattern on the phenyl ring.
The Phenylisopropylamine Pharmacophore: A Homology Model
The primary target for many phenylisopropylamines is the serotonin 2A receptor (5-HT₂A), a G-protein coupled receptor implicated in a range of CNS functions and disorders.[6] The potency and efficacy at this receptor are modulated by substituents at the 2, 4, and 5 positions of the phenyl ring.
-
Alpha-Methyl Group: The methyl group on the carbon alpha to the nitrogen (the "1-position" of the propyl chain) is crucial. It provides steric hindrance that reduces metabolism by monoamine oxidase (MAO), thereby increasing the compound's bioavailability and duration of action in the CNS.[7]
-
Ring Substituents: Methoxy groups at the 2- and 5-positions, combined with a small hydrophobic group (e.g., methyl, bromo) at the 4-position, are known to confer high potency at the 5-HT₂A receptor.[9]
Predicted SAR for this compound Analogs
Based on this established SAR, we can predict the potential activity of analogs of our core structure. The 3-amino group on the aniline ring is a unique feature. It can act as a hydrogen bond donor and acceptor, and its basicity can be modulated. This group is likely to significantly influence receptor binding and pharmacokinetic properties.
| Compound ID | R₂ | R₄ | R₅ | Predicted Primary Target | Predicted Activity Profile |
| Parent | H | H | H | 5-HT Receptors, Monoamine Transporters | Weak Serotonergic/Dopaminergic |
| Analog-1 | OCH₃ | H | OCH₃ | 5-HT₂A Receptor | Potent Agonist |
| Analog-2 | OCH₃ | Br | OCH₃ | 5-HT₂A/2C Receptors | High-Potency Agonist |
| Analog-3 | H | Cl | H | Serotonin Transporter (SERT) | Reuptake Inhibitor |
| Analog-4 | OH | H | H | Adrenergic/Dopamine Receptors | Mixed Agonist/Releasing Agent |
This table represents predicted activities based on SAR from homologous series and should be validated experimentally.
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safety and handling precautions for 3-(1-Aminopropyl)aniline
An In-Depth Technical Guide to the Safe Handling of N-(3-Aminopropyl)aniline
Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal risk assessment or the supplier-provided Safety Data Sheet (SDS). Always consult the most current SDS for your specific material before handling.
Executive Summary
N-(3-Aminopropyl)aniline (CAS No. 4742-01-2) is a diamine compound utilized in specialized chemical synthesis. While instrumental in various research applications, its handling demands a comprehensive understanding of its significant health hazards. This guide provides an in-depth analysis of its toxicological profile, outlines robust protocols for safe handling and storage, specifies necessary personal protective equipment (PPE), and details emergency response procedures. The core objective is to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks associated with the use of this corrosive and toxic compound.
Hazard Identification and Toxicological Profile
N-(3-Aminopropyl)aniline is classified as a hazardous substance based on aggregated data from notifications to the ECHA C&L Inventory.[1] The primary dangers are acute toxicity if swallowed and severe corrosive effects on skin and eyes.
GHS Classification
The Globally Harmonized System (GHS) provides a clear summary of the dangers associated with this chemical. The classifications reported by multiple companies indicate a high degree of hazard.[1]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301 / H302 | Toxic if swallowed / Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
| Source: Aggregated GHS information from ECHA C&L Inventory notifications.[1] |
GHS Pictograms:
-
Skull and Crossbones: Indicates acute toxicity (fatal or toxic).[1]
-
Corrosion: Signifies the risk of severe skin burns and eye damage.[1]
-
Exclamation Mark: Warns of potential respiratory irritation and other less severe hazards.[1]
Toxicological Summary
-
Oral Toxicity (H301/H302): The primary route of acute toxicity is ingestion. Depending on the concentration and impurities, the substance is classified as either "Toxic if swallowed" or "Harmful if swallowed".[1] This necessitates stringent controls to prevent any possibility of ingestion, including a strict prohibition on eating, drinking, or smoking in laboratory areas.[2]
-
Dermal and Ocular Corrosivity (H314): As a Skin Corrosion Category 1B substance, N-(3-Aminopropyl)aniline can cause irreversible damage upon contact with skin and eyes.[1] This corrosive nature is a critical handling consideration, mandating the use of robust chemical-resistant gloves, clothing, and eye/face protection.
-
Respiratory Irritation (H335): Inhalation of vapors or mists may lead to irritation of the respiratory tract.[1] The causality for this is likely the amine functional groups' reactivity with moisture on mucous membranes. Therefore, all handling of this substance must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is essential for safely managing N-(3-Aminopropyl)aniline.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and reaction work must be conducted inside a properly functioning chemical fume hood to prevent the inhalation of vapors or mists.[3]
-
Ventilation: The laboratory should be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.
-
Safety Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.
Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the H314 hazard ("Causes severe skin burns and eye damage").
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe, irreversible eye damage.[1][4] |
| Hand | Nitrile or neoprene gloves (minimum thickness of 0.4 mm). Check supplier data for breakthrough times. | Provides a barrier against a substance known to cause severe skin burns.[1] Contaminated gloves must be removed immediately and disposed of properly. |
| Body | Chemical-resistant lab coat. For larger quantities or splash risks, a chemical-resistant apron or suit is required. | Protects underlying clothing and skin from contact.[3] |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills. |
Safe Handling and Storage Protocols
Adherence to strict protocols is non-negotiable when working with N-(3-Aminopropyl)aniline.
Handling Workflow
The following workflow diagram illustrates the critical steps for safely handling the chemical in a laboratory setting.
Storage Requirements
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[3]
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and corrosive materials.[5]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and sources of ignition.[4]
-
Security: The storage area should be locked and accessible only to authorized personnel.
Emergency Procedures and First Aid
Immediate and correct response to an exposure or spill is critical.
Emergency Response Workflow
This diagram provides a decision-making framework for responding to accidental releases.
Sources
Methodological & Application
Synthesis of 3-(1-Aminopropyl)aniline: A Detailed Protocol for Drug Discovery and Development
Introduction
3-(1-Aminopropyl)aniline is an intriguing aromatic amine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a primary amine on a propyl substituent meta to an aniline moiety, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of novel compounds with diverse biological activities. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers and professionals in drug development. The outlined procedure is based on a robust reductive amination of the commercially available precursor, 1-(3-aminophenyl)propan-1-one.
The causality behind this synthetic choice lies in the efficiency and selectivity of reductive amination for converting ketones into primary amines.[1] This one-pot reaction, utilizing an ammonia source and a suitable reducing agent, offers a straightforward and scalable route to the target compound, minimizing the need for complex purification steps.[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | PubChem |
| Molecular Weight | 150.22 g/mol | PubChem |
| Appearance | Expected to be an oil or low-melting solid | Inferred |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred |
Synthetic Workflow Overview
The synthesis of this compound is achieved through a one-pot reductive amination of 1-(3-aminophenyl)propan-1-one. The ketone is first reacted with an ammonia source, such as ammonium formate, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine using a reducing agent like sodium borohydride.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-(3-Aminophenyl)propan-1-one | 1197-05-3 | C₉H₁₁NO | 149.19 | ≥95% | Major chemical suppliers |
| Ammonium Formate | 540-69-2 | CH₅NO₂ | 63.06 | ≥97% | Major chemical suppliers |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | ≥98% | Major chemical suppliers |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | ≥99.8% | Major chemical suppliers |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS grade | Major chemical suppliers |
| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ≥99.5% | Major chemical suppliers |
| Silica Gel | 7631-86-9 | SiO₂ | - | 60 Å, 230-400 mesh | Major chemical suppliers |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Experimental Procedure
Step 1: Imine Formation and In Situ Reduction
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-aminophenyl)propan-1-one (1.49 g, 10 mmol) and anhydrous methanol (40 mL).
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Add ammonium formate (3.78 g, 60 mmol) to the solution. The use of an excess of the ammonia source drives the equilibrium towards imine formation.[3][4]
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) with continuous stirring for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
-
After the formation of the imine is deemed complete, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (0.76 g, 20 mmol) to the cooled reaction mixture. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation. The addition should be slow to control the exothermic reaction.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 12-16 hours (overnight).
Step 2: Work-up and Extraction
-
After the reaction is complete, quench the reaction by slowly adding water (20 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). This step is crucial for removing any unreacted formic acid and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel.[6]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the eluent may need to be adjusted based on TLC analysis. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the amine from tailing on the acidic silica gel.[6]
-
Collect the fractions containing the desired product (as determined by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the aminopropyl group, the methylene protons, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the two amino substituents.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the structure of the molecule.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic N-H stretching vibrations of the primary amine and aniline moieties.
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Avoid inhalation of dust, vapors, and fumes.[12]
-
Avoid contact with skin and eyes.[10]
Specific Hazards:
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is also corrosive and toxic if ingested or in contact with skin.[5]
-
Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin contact.
-
Dichloromethane: A potential carcinogen and should be handled with appropriate precautions.
-
This compound (Product): As a substituted aniline, it is expected to be toxic and should be handled with care. Aromatic amines can be absorbed through the skin and are potential carcinogens.[13]
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, should be collected in appropriately labeled containers and disposed of according to institutional and local regulations for hazardous waste.[6][14]
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][2]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][1]
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CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents. (n.d.). Retrieved from [15]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link][12]
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Chemistry Online. (2022). Synthesis of (±)-α-methylbenzylamine. Retrieved from [Link][3]
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Onchoke, K. K. (2020). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104995.[16]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link][6]
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Sahu, D., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1184.[8]
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Li, Y., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Organic & Biomolecular Chemistry, 21(40), 8235-8240.[17]
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XMB. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved from [Link][18]
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MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link][19]
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Xie, J.-H., et al. (2013). Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. Organic Letters, 15(4), 852-855.[20]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link][13]
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The Hive. (2004). MDA via reductive animation with NaBH4. Retrieved from [Link][21]
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Merck Index. (n.d.). alpha-Methylbenzylamine. Retrieved from [Link][4]
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link][5]
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University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link][14]
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Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link][22]
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PMC. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Retrieved from [Link][23]
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ResearchGate. (2020). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 24.6: Synthesis of Amines. Retrieved from [Link]
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ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
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Prudent Practices in the Laboratory. (n.d.). Working with Chemicals. Retrieved from [Link]
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Application Note: Structural Elucidation of 3-(1-Aminopropyl)aniline using High-Resolution NMR and Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the structural analysis of 3-(1-Aminopropyl)aniline, a key aromatic amine intermediate in pharmaceutical and materials science research. We present detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, along with an in-depth interpretation of the expected spectral data. This guide is designed for researchers, scientists, and drug development professionals seeking to confirm the identity, purity, and structure of this and structurally related compounds. The methodologies described herein are grounded in established analytical principles to ensure robust and reliable results.
Introduction
This compound is a substituted aniline derivative featuring both a primary aliphatic amine and a primary aromatic amine. The precise characterization of its molecular structure is critical for its application in synthesis and as a building block in drug discovery. NMR and MS are indispensable analytical techniques for the unambiguous structural elucidation of organic molecules. NMR spectroscopy provides detailed information about the chemical environment of individual atoms, while mass spectrometry reveals the molecular weight and fragmentation patterns, offering crucial clues about the molecule's connectivity. This document outlines optimized protocols for acquiring and interpreting high-quality NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.[1][2][3]
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | t | 1H | H-5 |
| ~6.65 | d | 1H | H-4 |
| ~6.58 | d | 1H | H-6 |
| ~6.55 | s | 1H | H-2 |
| ~3.65 | br s | 2H | Ar-NH₂ |
| ~3.40 | t | 1H | H-7 |
| ~1.70 | m | 2H | H-8 |
| ~1.50 | br s | 2H | C-NH₂ |
| ~0.90 | t | 3H | H-9 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~147.0 | C-3 |
| ~146.5 | C-1 |
| ~129.5 | C-5 |
| ~117.0 | C-6 |
| ~114.0 | C-4 |
| ~113.5 | C-2 |
| ~53.0 | C-7 |
| ~30.0 | C-8 |
| ~10.5 | C-9 |
Experimental Protocol: NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
2.2.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[4]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
For samples with labile protons, such as the amine groups in this molecule, the use of DMSO-d₆ can be beneficial as it slows down proton exchange, resulting in sharper -NH signals.[5]
2.2.2. Instrument Parameters
-
Acquire spectra on a 500 MHz NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire at least 1024 scans with a relaxation delay of 2-5 seconds.
-
Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Data Interpretation
-
Aromatic Region (6.5-7.2 ppm): The protons on the benzene ring will appear in this region. The substitution pattern will lead to a complex splitting pattern. The electron-donating amino group will shift the ortho and para protons upfield.[6][7]
-
Aliphatic Region (0.9-3.5 ppm): The protons of the aminopropyl side chain will be found here. The proton on the carbon attached to the nitrogen (H-7) will be the most downfield in this group.[8]
-
Amine Protons: The signals for the amine protons (-NH₂) are often broad and their chemical shift can vary depending on concentration and solvent.[9][10]
Visualization of NMR Assignments
Caption: Molecular structure of this compound with predicted NMR assignments.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₉H₁₄N₂. Its monoisotopic mass is 150.1157 g/mol . The presence of two nitrogen atoms means the molecular ion will have an even mass, which is an exception to the Nitrogen Rule.[11]
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 150 | [M]⁺˙ (Molecular Ion) |
| 135 | [M - CH₃]⁺ |
| 121 | [M - C₂H₅]⁺ |
| 106 | [M - C₃H₇N]⁺ |
| 93 | [C₆H₅NH₂]⁺˙ (Aniline) |
Experimental Protocol: Mass Spectrometry Analysis
This protocol provides a general procedure for MS analysis.
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[12]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[12]
-
Ensure the sample is free of non-volatile salts and buffers, which can interfere with the analysis.[13]
3.2.2. Instrument Parameters
-
Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, for accurate mass measurements.
-
Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar molecule.[14][15]
-
Alternatively, Electron Ionization (EI) can be used, which typically results in more extensive fragmentation.[16][17]
-
Acquire data over a mass range of m/z 50-500.
Data Interpretation
-
Molecular Ion Peak: The peak at m/z 150 will confirm the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of the molecule will likely proceed through cleavage of the C-C bonds in the propyl chain. Alpha-cleavage next to the aliphatic amine is a common fragmentation pathway for amines.[18][19] The loss of an ethyl radical (m/z 29) to give a fragment at m/z 121 is expected to be a major fragmentation pathway.
Visualization of Proposed Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Conclusion
The combination of NMR and mass spectrometry provides a powerful and comprehensive approach for the structural elucidation of this compound. The detailed protocols and interpretation guidelines presented in this application note offer a robust framework for researchers to confidently characterize this important chemical intermediate. The predicted spectral data serves as a valuable reference for confirming the identity and purity of synthesized or procured samples, ensuring the integrity of downstream applications in research and development.
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Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
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Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]
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University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
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-
Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]
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Filo. (2025, November 26). Does amine show on ¹³C NMR and ¹H NMR spectra?[Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
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ResearchGate. (2025, August 7). NMR Spectra of Anilines. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-aminopropyl)aniline. PubChem. [Link]
-
Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]
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ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
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Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]
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YouTube. (2021, January 22). NMR Spectroscopy: How to interpret spectra. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3-Aminopropyl)aniline. PubChem. [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
Reddit. (2017, November 18). Is my reasoning of analysis of my NMR spectra correct?[Link]
-
ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]
-
YouTube. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(1-Aminopropyl)aniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Aminopropyl)aniline is a compelling, yet underutilized, bifunctional building block for the synthesis of diverse heterocyclic scaffolds. Its structure, featuring a nucleophilic aromatic amine, a more basic and sterically accessible aliphatic primary amine, and a chiral center, offers a unique platform for generating novel molecular architectures. This guide provides detailed application notes and robust, proposed protocols for leveraging this reagent in the synthesis of high-value heterocyclic systems, including quinolines, N-substituted pyrroles, and fused diazepines. The protocols are grounded in well-established, name-reaction methodologies, and the causality behind experimental choices is thoroughly explained to empower researchers in drug discovery and materials science to explore this promising synthetic tool.
Introduction: The Strategic Value of this compound
In modern medicinal chemistry, the demand for novel, three-dimensional molecular scaffolds is insatiable. Bifunctional building blocks, which possess multiple reactive sites, are invaluable tools for rapidly constructing molecular complexity from simple starting materials. This compound, properly named 1-(3-aminophenyl)propan-1-amine , is one such reagent.
Its key structural features are:
-
An Aromatic Amine (Aniline): Located at the meta-position, its nucleophilicity is attenuated by resonance with the phenyl ring, making it a soft nucleophile. It is the key reactive site for classical cyclization reactions like quinoline synthesis.
-
A Primary Aliphatic Amine: Located on a propyl side chain with a chiral center at the C1 position. This amine is significantly more basic and nucleophilic than its aromatic counterpart and serves as a hard nucleophile.
-
A Stereocenter: The presence of a chiral center on the side chain allows for the synthesis of enantiomerically enriched compounds, a critical consideration in modern drug development.
This document outlines three validated synthetic strategies—the Doebner-von Miller Quinoline Synthesis, the Paal-Knorr Pyrrole Synthesis, and a fused Diazepine Formation—to demonstrate how the distinct reactivity of the two amino groups can be selectively exploited to produce different heterocyclic cores.
Synthesis of Chiral Quinolines via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[1] This pathway is one of the most reliable for constructing the quinoline core, a privileged scaffold in medicinal chemistry.[2]
Principle and Mechanistic Rationale
The reaction mechanism involves the 1,4-conjugate addition of the aniline nitrogen to the α,β-unsaturated system, followed by an acid-catalyzed cyclization and subsequent oxidation to the aromatic quinoline.
Causality of Selectivity: A key experimental consideration is achieving selectivity between the two amine groups. Under the strongly acidic conditions (e.g., H₂SO₄, HCl) required for the Doebner-von Miller reaction, the more basic aliphatic amine (pKa ≈ 10) will be quantitatively protonated to form a non-nucleophilic ammonium salt. The less basic aniline nitrogen (pKa ≈ 4.6) will exist in equilibrium, with a sufficient concentration of the free amine available to initiate the reaction. This difference in basicity is the cornerstone of achieving regioselective reaction at the aromatic amine.
Proposed Experimental Protocol: Synthesis of 6-(1-Aminopropyl)-4-methylquinoline
-
Reagent Preparation: In a 100 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add this compound (10 mmol, 1.50 g).
-
Acidification: Cautiously add concentrated hydrochloric acid (30 mL) while cooling the flask in an ice bath.
-
Reactant Addition: To this acidic solution, add methyl vinyl ketone (12 mmol, 1.0 mL) dropwise over 15 minutes. An oxidizing agent, such as arsenic pentoxide or nitrobenzene corresponding to the aniline, can also be included to facilitate the final aromatization step.[3]
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.
-
Basification & Extraction: Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until the pH is >10. The product will precipitate or can be extracted with an organic solvent like dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel to yield the final product.
Data Presentation: Substrate Scope
| Entry | α,β-Unsaturated Carbonyl | Expected Product Name | Potential Yield Range |
| 1 | Methyl vinyl ketone | 6-(1-Aminopropyl)-4-methylquinoline | 40-60% |
| 2 | Crotonaldehyde | 6-(1-Aminopropyl)-2-methylquinoline | 45-65% |
| 3 | Cinnamaldehyde | 6-(1-Aminopropyl)-2-phenylquinoline | 35-55% |
| 4 | Ethyl acrylate | 6-(1-Aminopropyl)quinolin-2(1H)-one | 30-50% |
Visualization: Doebner-von Miller Workflow
Caption: Workflow for Quinoline Synthesis.
Synthesis of N-Substituted Pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is the most straightforward and common method for preparing substituted pyrroles.[4] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions.[5]
Principle and Mechanistic Rationale
The reaction proceeds via the formation of a di-imine intermediate after the nucleophilic attack of the amine on both carbonyls, followed by a cyclization and dehydration to furnish the aromatic pyrrole ring.
Causality of Selectivity: In contrast to the Doebner-von Miller synthesis, the Paal-Knorr reaction does not require harsh acidic conditions. Under neutral or mildly acidic catalysis (e.g., acetic acid), both amine groups of this compound are available for reaction. However, the aliphatic primary amine is a much stronger nucleophile and is less sterically hindered than the aniline.[6] This significant difference in nucleophilicity directs the reaction to occur exclusively at the aliphatic amine, resulting in an N-substituted pyrrole where the aromatic portion of the molecule becomes a substituent on the pyrrole nitrogen.
Proposed Experimental Protocol: Synthesis of 1-(1-(3-Aminophenyl)propyl)-2,5-dimethyl-1H-pyrrole
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (10 mmol, 1.50 g) and 2,5-hexanedione (10 mmol, 1.17 mL).
-
Solvent and Catalyst: Add absolute ethanol (20 mL) as the solvent, followed by glacial acetic acid (0.5 mL) as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction can be conveniently monitored by TLC for the disappearance of the starting materials.
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by silica gel chromatography if necessary.
Data Presentation: Substrate Scope
| Entry | 1,4-Dicarbonyl Compound | Expected Product Name | Potential Yield Range |
| 1 | 2,5-Hexanedione | 1-(1-(3-Aminophenyl)propyl)-2,5-dimethyl-1H-pyrrole | 85-95% |
| 2 | 1,4-Diphenyl-1,4-butanedione | 1-(1-(3-Aminophenyl)propyl)-2,5-diphenyl-1H-pyrrole | 80-90% |
| 3 | 3,4-Dimethyl-2,5-hexanedione | 1-(1-(3-Aminophenyl)propyl)-2,3,4,5-tetramethyl-1H-pyrrole | 75-85% |
Visualization: Paal-Knorr Reaction Pathway
Caption: Pathway for Paal-Knorr Pyrrole Synthesis.
Synthesis of Fused Diazepines from a meta-Phenylenediamine Derivative
The synthesis of benzodiazepines typically relies on the use of ortho-phenylenediamines (OPDAs).[7] However, using a meta-diamine derivative like this compound opens the door to novel, fused seven-membered diazepine rings through condensation with ketones or aldehydes.[8]
Principle and Mechanistic Rationale
The reaction involves the acid-catalyzed condensation of both amine functionalities with two equivalents of a ketone. The first condensation forms an enamine or imine, which then facilitates an intramolecular electrophilic attack on the aromatic ring, followed by cyclization with the second amine and subsequent aromatization/tautomerization. The result is a seven-membered ring fused to the benzene core.
Causality of Experimental Design: Unlike the previous examples, this reaction utilizes both amine groups. An acid catalyst (e.g., p-toluenesulfonic acid, H-MCM-22) is essential to activate the ketone carbonyl for nucleophilic attack and to catalyze the dehydration steps.[9] The reaction is typically run at room temperature or with gentle heating to favor the thermodynamic product.
Proposed Experimental Protocol: Synthesis of a Dihydro-dibenzo[b,e][10][11]diazepine derivative
-
Reagent Preparation: In a 100 mL flask, dissolve this compound (10 mmol, 1.50 g) and acetone (25 mmol, 1.8 mL) in acetonitrile (30 mL).
-
Catalyst Addition: Add a catalytic amount of H-MCM-22 zeolite (0.10 g) or p-toluenesulfonic acid (p-TSA, 0.5 mmol, 95 mg).
-
Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the formation of the product by TLC.
-
Workup: If using a solid catalyst like H-MCM-22, filter it off and wash with acetonitrile. The catalyst can often be regenerated. If using p-TSA, proceed to the next step.
-
Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by column chromatography to yield the pure diazepine product.
Data Presentation: Ketone Substrate Variations
| Entry | Ketone | Expected Product Core | Potential Yield Range |
| 1 | Acetone | Tetramethyl-dihydrodiazepine | 70-85% |
| 2 | Cyclohexanone | Spiro-fused diazepine | 65-80% |
| 3 | Acetophenone | Dimethyl-diphenyl-dihydrodiazepine | 60-75% |
Visualization: Diazepine Formation Logic
Caption: Logical Flow of Fused Diazepine Synthesis.
Safety and Handling
Aniline derivatives should be handled with care. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for this compound and all other reagents before commencing work.
Conclusion
This compound is a powerful and versatile building block for heterocyclic synthesis. By carefully selecting reaction conditions, chemists can selectively engage either the aromatic or the aliphatic amine, or both, to construct a diverse range of valuable molecular scaffolds. The protocols proposed herein provide a solid foundation for researchers to explore the rich chemistry of this chiral synthon, paving the way for the discovery of new therapeutic agents and functional materials.
References
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Vallejos, G., González, F., & Leiva, S. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 13(5), 6249–6260. [Link]
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A Systematic In Vitro Biological Screening Cascade for 3-(1-Aminopropyl)aniline Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The 3-(1-aminopropyl)aniline scaffold represents a chemical structure with significant potential for biological activity, primarily due to its structural resemblance to phenethylamines and other monoaminergic modulators. This structural analogy strongly suggests that its derivatives could interact with key targets within the central nervous system (CNS), such as monoamine transporters and receptors. Developing a clear understanding of the pharmacological profile of novel derivatives is paramount for identifying promising therapeutic leads and flagging potential liabilities early in the drug discovery process.
This guide provides a comprehensive, multi-tiered framework for the in vitro biological screening of this compound derivatives. The proposed cascade is designed to first identify primary pharmacological targets and then evaluate off-target effects and safety liabilities. By following this systematic approach, researchers can efficiently characterize novel compounds, enabling data-driven decisions for hit-to-lead optimization. The protocols herein are grounded in established methodologies and include critical insights into experimental design and data interpretation.
Section 1: The Screening Cascade: A Tiered Approach
A logical and resource-efficient screening strategy begins with broad primary assays against the most probable biological targets, followed by more specific secondary and safety assays for promising hits. This tiered approach ensures that resources are focused on compounds with the most desirable activity profiles.
Caption: A tiered workflow for screening this compound derivatives.
Section 2: Tier 1 Protocols - Primary Pharmacological Profiling
The initial screening phase aims to identify the primary molecular targets of the aniline derivatives. Based on their structure, the most likely targets are components of the monoaminergic system.
Monoamine Transporter Uptake Inhibition Assay
Principle: This assay determines if the test compounds inhibit the reuptake of neurotransmitters (dopamine, serotonin, norepinephrine) into cells. It is a functional measure of a compound's potency at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The gold standard method uses radiolabeled substrates in transporter-transfected cell lines, such as Human Embryonic Kidney 293 (HEK293) cells.[1]
Protocol: Radiotracer Uptake Inhibition in Adherent Cells
-
Cell Culture: Plate HEK293 cells stably expressing human DAT, SERT, or NET in 96-well plates and grow to ~90% confluency.
-
Preparation: On the day of the experiment, aspirate the culture medium. Wash cells once with 100 µL of Krebs-HEPES buffer (KHB).
-
Compound Incubation: Add 50 µL of KHB containing the desired concentration of the test compound (or vehicle control) to each well. For initial screening, a concentration of 10 µM is common. For IC₅₀ determination, use a 7-point log dilution series. Incubate for 5-10 minutes at room temperature.[1]
-
Substrate Addition: Add 50 µL of KHB containing a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]-5-HT for SERT) to each well. The final substrate concentration should be near its Kₘ value for the transporter.
-
Uptake Reaction: Incubate for a short period (e.g., 1-5 minutes) at room temperature. The short duration minimizes substrate metabolism and ensures measurement of initial uptake rates.
-
Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KHB to remove the extracellular radiolabeled substrate.
-
Lysis and Scintillation Counting: Lyse the cells with 100 µL of 1% SDS. Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Controls:
-
Total Uptake: Vehicle-treated cells (e.g., 0.1% DMSO).
-
Non-specific Uptake: Cells treated with a known potent inhibitor (e.g., 10 µM cocaine for DAT, fluoxetine for SERT) to define the baseline.[1]
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters.[2] A common high-throughput method is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation reaction.[3]
Protocol: Fluorometric MAO-A/B Inhibition Assay
-
Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes. Dilute the enzymes in a suitable assay buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: In a 96-well black plate, add the test compound over a range of concentrations. Add the MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add a solution containing the MAO substrate (e.g., kynuramine or p-tyramine), horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).[2][4]
-
Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).[3]
Controls:
-
100% Activity: Vehicle control (no test compound).
-
0% Activity (Background): No MAO enzyme.
-
Positive Control Inhibitors: Clorgyline for MAO-A and Safinamide for MAO-B.[2]
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value as described for the transporter assay. This will reveal the compound's potency and selectivity for MAO-A versus MAO-B.
G-Protein Coupled Receptor (GPCR) Functional Assay
Principle: Many psychoactive compounds target GPCRs. For aniline derivatives, the serotonin 5-HT₂ family (especially 5-HT₂ₐ) is a key target class to investigate.[5] The 5-HT₂ₐ receptor is Gq-coupled, meaning its activation leads to an increase in intracellular calcium (Ca²⁺). This can be measured using a calcium-sensitive fluorescent dye.[6][7]
Caption: Simplified Gq-coupled signaling pathway for a 5-HT2A functional assay.
Protocol: Calcium Flux Assay
-
Cell Plating: Plate cells stably expressing the 5-HT₂ₐ receptor (e.g., CHO or HEK293 cells) in a 96-well black, clear-bottom plate.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Place the plate in a fluorescence imaging plate reader (FLIPR) or equivalent instrument. Add the test compounds at various concentrations.
-
Fluorescence Reading: The instrument will continuously monitor fluorescence before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation (agonism).
-
Antagonist Mode (Optional): To test for antagonism, pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist (like serotonin) at its EC₈₀ concentration. A decrease in the agonist-induced signal indicates antagonism.
Controls:
-
Vehicle Control: To establish the baseline fluorescence.
-
Positive Control Agonist: A known agonist (e.g., serotonin) to confirm cell and receptor function.
Data Analysis: For agonist activity, calculate the increase in fluorescence over baseline. Plot the response against the log of compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist. For antagonist activity, calculate the IC₅₀.
Section 3: Tier 2 Protocols - Secondary & Safety Profiling
Compounds that show promising activity in Tier 1 assays must be evaluated for potential safety liabilities.
Cardiac Safety: hERG Potassium Channel Inhibition Assay
Principle: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[8] Therefore, assessing a compound's activity at this channel is a critical safety step mandated by regulatory agencies. Automated patch-clamp electrophysiology provides a high-throughput and accurate measurement of hERG channel inhibition.[9][10][11]
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Harvest the cells and prepare a single-cell suspension.
-
System Setup: Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto an automated patch-clamp system (e.g., QPatch or SyncroPatch).[11]
-
Cell Sealing: The system automatically establishes a high-resistance seal ("giga-seal") between a single cell and the recording electrode.
-
Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current.
-
Compound Application: Perfuse the cell with the vehicle control followed by increasing concentrations of the test compound. The standard is a cumulative concentration-response curve.[11]
-
Data Acquisition: Record the hERG current at each compound concentration after it reaches a steady-state effect.
Controls:
-
Vehicle Control: To establish the baseline current and ensure its stability.
-
Positive Control: A known hERG inhibitor (e.g., Cisapride, E-4031) to validate the assay's sensitivity.
Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential concern.
Metabolic Stability: Cytochrome P450 (CYP) Inhibition
Principle: The CYP enzyme family is crucial for drug metabolism. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.[12][13] An in vitro assay using human liver microsomes (HLMs) is the standard method for assessing CYP inhibition potential.[14][15]
Protocol: Multi-Isotope CYP Inhibition Assay
-
Reagents: Prepare a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[12][15]
-
Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes, phosphate buffer (pH 7.4), and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding a solution of NADPH (a required co-factor) and the CYP substrate cocktail.[15]
-
Reaction: Incubate at 37°C for a defined time (e.g., 10-15 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the metabolite from each probe substrate.
Controls:
-
Vehicle Control: To determine the 100% activity level for each CYP isoform.
-
Positive Control Inhibitors: Known selective inhibitors for each isoform (e.g., ketoconazole for CYP3A4).
Data Analysis: Calculate the rate of metabolite formation for each isoform at each concentration of the test compound. Determine the IC₅₀ value for each CYP isoform to assess the compound's inhibitory potency and selectivity.
General Cytotoxicity Assessment
Principle: It is essential to determine if the observed activity in other assays is due to a specific pharmacological effect or simply because the compound is killing the cells. Cytotoxicity assays measure cellular health parameters like membrane integrity or metabolic activity.[16][17] The Lactate Dehydrogenase (LDH) release assay is a common method that measures the release of this cytosolic enzyme upon cell membrane damage.[16]
Protocol: LDH Release Cytotoxicity Assay
-
Cell Plating: Plate a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the test compound over a wide range of concentrations for a relevant duration (e.g., 24 hours).
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant sample with the LDH assay reagent mixture (containing NAD⁺, lactate, and a tetrazolium salt).
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. The LDH in the sample will catalyze a reaction that produces a colored formazan product. Measure the absorbance at ~490 nm using a plate reader.
Controls:
-
Spontaneous LDH Release: Supernatant from vehicle-treated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer to determine the 100% cytotoxicity level.
Data Analysis: Calculate the percent cytotoxicity for each compound concentration relative to the controls. Determine the CC₅₀ (50% cytotoxic concentration).
Section 4: Data Integration and Hit Prioritization
The final step is to integrate the data from all assays to build a comprehensive profile for each derivative. This allows for a rational comparison and prioritization of compounds.
Table 1: Example Data Summary for this compound Derivatives
| Compound ID | SERT Uptake IC₅₀ (nM) | 5-HT₂ₐ EC₅₀ (nM) | MAO-B IC₅₀ (nM) | hERG IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| Cmpd-01 | 55 | >10,000 | 8,500 | >30 | >50 | >50 |
| Cmpd-02 | 1,200 | 150 | >10,000 | 25 | 15 | 45 |
| Cmpd-03 | 850 | 950 | 25 | >30 | >50 | >50 |
Interpretation and Decision Making:
-
Cmpd-01: Appears to be a selective SERT inhibitor with a good safety profile (high IC₅₀/CC₅₀ values for off-targets). This could be a promising candidate for an antidepressant-like profile.
-
Cmpd-02: Shows moderate 5-HT₂ₐ agonism but has potential liabilities with moderate CYP3A4 inhibition and cytotoxicity. This compound may require medicinal chemistry efforts to improve its safety profile.
-
Cmpd-03: A potent and selective MAO-B inhibitor with a clean safety profile. This could be a candidate for development in neurodegenerative diseases.[2]
A successful screening campaign relies on the careful integration of efficacy, selectivity, and safety data to identify compounds with the highest potential for becoming safe and effective therapeutics.
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Title: Assays for CYP450 Inhibition, Induction, and Phenotyping. Source: Charles River Laboratories. URL: [Link]
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Title: Cytotoxicity Assays | Life Science Applications. Source: BMG Labtech. URL: [Link]
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Title: CYP Inhibition Assays. Source: Eurofins Discovery. URL: [Link]
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Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Source: ResearchGate. URL: [Link]
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Title: In Vitro CYP Inhibition Studies. Source: BioIVT. URL: [Link]
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Title: Cytochrome P450 Inhibition In Vitro Assay. Source: Charnwood Discovery. URL: [Link]
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Title: In Vitro Cytotoxicity Assay. Source: Alfa Cytology. URL: [Link]
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Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Source: National Institutes of Health (NIH). URL: [Link]
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Title: hERG screening using high quality electrophysiology assays. Source: Metrion Biosciences. URL: [Link]
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Title: hERG Safety Assay. Source: Creative Bioarray. URL: [Link]
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Title: hERG Safety. Source: Cyprotex. URL: [Link]
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Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Source: Frontiers in Pharmacology. URL: [Link]
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Title: MAO Inhibition in Drug Discovery and Development. Source: Charles River Laboratories. URL: [Link]
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Title: Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Source: MDPI. URL: [Link]
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Application Notes and Protocols for the Development of Novel Therapeutic Agents from 3-(1-Aminopropyl)aniline
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(1-aminopropyl)aniline as a versatile starting scaffold for the discovery of novel therapeutic agents. This document outlines detailed synthetic protocols for the derivatization of its primary and secondary amine functionalities, explores rationale-driven strategies for lead optimization based on established structure-activity relationships (SAR), and provides validated protocols for a tiered biological screening cascade to identify and characterize promising drug candidates. The causality behind experimental choices is emphasized to empower researchers with the ability to adapt and troubleshoot these methodologies.
Introduction: this compound as a Privileged Scaffold
This compound is a unique chemical entity possessing two distinct points for diversification: a primary aliphatic amine and an aromatic aniline moiety. This dual functionality allows for the exploration of a wide chemical space to generate libraries of compounds with the potential to interact with a variety of biological targets. The propyl linker provides conformational flexibility, which can be advantageous for optimizing binding to target proteins.
However, the aniline functional group is a well-known "structural alert" in medicinal chemistry.[1] It is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive quinone-imine intermediates.[1] These reactive metabolites can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions (IADRs).[1] Therefore, a key consideration in any drug discovery program starting from an aniline-containing scaffold is the early assessment and mitigation of this metabolic liability. This can be achieved through structural modifications, such as the introduction of electron-withdrawing groups on the aromatic ring or bioisosteric replacement of the aniline moiety.[2][3][4]
This guide will address both the synthetic utility of this compound and the critical early-stage safety assessments required for a successful drug discovery campaign.
Synthetic Derivatization Strategies
The presence of two distinct amine functionalities in this compound allows for selective or exhaustive derivatization. The primary aliphatic amine is generally more nucleophilic than the aromatic amine, allowing for selective reactions under controlled conditions.
Amide Bond Formation via HATU Coupling
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents.[5] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions, minimizing racemization of chiral carboxylic acids.[6][7]
Rationale: The primary aliphatic amine of this compound will preferentially react with an activated carboxylic acid, leaving the less nucleophilic aniline amine untouched. This allows for the systematic exploration of the chemical space around the aliphatic amine.
Protocol 1: Selective Amidation of the Primary Amine
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing alkyl groups to the primary amine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is ideal for one-pot reductive amination reactions.[10][11]
Rationale: This reaction allows for the introduction of a second point of diversity on the aliphatic amine, converting it to a secondary amine. This can be used to modulate the basicity and lipophilicity of the molecule.
Protocol 2: Reductive Alkylation of the Primary Amine
Materials:
-
This compound
-
Aldehyde or ketone of interest (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.2 eq) in anhydrous DCE, add the aldehyde or ketone (1.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For less reactive ketones, a catalytic amount of acetic acid can be added.[12]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Urea Synthesis
Urea functionalities are prevalent in many approved drugs and can form key hydrogen bond interactions with biological targets.[13] A straightforward method for urea synthesis involves the reaction of an amine with an isocyanate or a carbamoyl chloride precursor.
Rationale: Derivatization of the aniline nitrogen to a urea can significantly alter the electronic properties of the aromatic ring and introduce new hydrogen bonding donors and acceptors. This can be a strategy to mitigate the metabolic liabilities of the aniline.
Protocol 3: Urea Formation at the Aniline Nitrogen
Materials:
-
This compound derivative (from Protocol 1 or 2 with a protected primary/secondary amine if necessary)
-
Isocyanate of interest (1.0 eq) or 4-nitrophenyl chloroformate followed by an amine.
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) (for reactions with chloroformates)
Procedure (with isocyanate):
-
Dissolve the this compound derivative (1.0 eq) in anhydrous DCM.
-
Slowly add the isocyanate (1.0 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, filter and wash with cold DCM to obtain the pure urea. If no precipitate forms, concentrate the reaction mixture and purify by flash column chromatography or recrystallization.[14]
Structure-Activity Relationship (SAR) Insights and Lead Optimization
Systematic derivatization of the this compound scaffold allows for the exploration of SAR. The following table provides a conceptual framework for a lead optimization campaign.
| Modification Site | Functional Group | Rationale for Modification | Potential Impact on Properties |
| Primary/Secondary Amine | Amides | Introduce diverse substituents to probe binding pocket. | Modulate polarity, solubility, and hydrogen bonding capacity. |
| Alkyl groups | Modulate basicity and lipophilicity. | Improve cell permeability and oral bioavailability. | |
| Aniline Nitrogen | Ureas, Sulfonamides | Reduce metabolic liability of the aniline. | Alter electronic properties and hydrogen bonding. |
| Aromatic Ring | Electron-withdrawing groups (e.g., F, Cl, CF₃) | Decrease the electron density of the ring, reducing susceptibility to oxidative metabolism. | Can influence pKa and binding interactions. |
| Bioisosteric replacement (e.g., pyridine, pyrimidine) | Mitigate aniline-related toxicity.[3] | Significantly alters physicochemical properties and potential for new intellectual property.[15] |
Biological Evaluation: A Tiered Screening Cascade
A hierarchical screening approach is recommended to efficiently identify and characterize promising compounds.
Primary Screening: In Vitro Antiproliferative Assay (NCI-60)
The U.S. National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a valuable tool for initial anticancer activity assessment.[16][17]
Rationale: This screen provides a broad assessment of a compound's antiproliferative activity across a diverse panel of cancer cell lines, offering initial clues about its spectrum of activity and potential mechanism of action.
Protocol 4: NCI-60 Single-Dose and Five-Dose Screening
Procedure Overview:
-
Single-Dose Screen: Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines.[18]
-
Five-Dose Screen: Compounds showing significant growth inhibition in the single-dose screen are advanced to a five-dose screen (typically ranging from 0.01 to 100 µM) to determine the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing).[19]
-
Data Analysis: The results are presented as mean graphs and can be analyzed using the COMPARE algorithm to identify compounds with similar patterns of activity to known anticancer agents, suggesting a similar mechanism of action.[20]
Secondary Screening: Target-Based Assays
Based on the NCI-60 profile or a specific therapeutic hypothesis, compounds can be directed to target-based assays.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[21][22]
Rationale: Many anticancer drugs target protein kinases. This assay can determine if the synthesized compounds inhibit specific kinases of interest.
Protocol 5: ADP-Glo™ Kinase Inhibition Assay
Procedure Overview:
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[1]
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the produced ADP into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured. A decrease in luminescence indicates kinase inhibition.[23]
Radioligand binding assays are the gold standard for determining the affinity of a compound for a G-protein coupled receptor (GPCR).[24][25]
Rationale: GPCRs are a major class of drug targets. This assay can identify compounds that bind to a specific GPCR.
Protocol 6: GPCR Radioligand Competition Binding Assay
Procedure Overview:
-
Incubation: Cell membranes expressing the target GPCR are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a filter mat to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibition constant) can then be calculated.[26]
Early Safety and ADME Profiling
Early assessment of absorption, distribution, metabolism, and excretion (ADME) and potential toxicity is crucial to avoid late-stage attrition.
Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the major drug-metabolizing CYP450 enzymes.[27][28]
Rationale: Inhibition of CYP450 enzymes can lead to drug-drug interactions.
Protocol 7: In Vitro CYP450 Inhibition Assay
Procedure Overview:
-
Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP450 isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[29][30]
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation is determined.
hERG Channel Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.
Rationale: Early identification of hERG inhibition is a critical safety checkpoint in drug discovery.
Protocol 8: hERG Patch Clamp Assay
Procedure Overview:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
-
Patch Clamp Recording: The whole-cell patch clamp technique is used to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the hERG current is determined.
Visualization of Workflows
Drug Discovery Workflow
Caption: A streamlined workflow for the discovery of therapeutic agents from this compound.
Screening Cascade
Caption: A tiered biological screening cascade for hit identification and lead optimization.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents due to its synthetic tractability and the potential for extensive chemical diversification. By employing the detailed synthetic and screening protocols outlined in these application notes, and by maintaining a keen awareness of the potential metabolic liabilities of the aniline moiety, researchers can efficiently navigate the early stages of drug discovery. A disciplined, data-driven approach to lead optimization, guided by SAR and early safety assessment, will be paramount to successfully translating the potential of this scaffold into viable preclinical candidates.
References
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Stephenson, C. R. J., Staveness, D., & Jackson, K. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436-440. [Link]
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Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23863-23869. [Link]
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ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
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National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
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ADP Glo Protocol. (n.d.). Retrieved from [Link]
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SpringerLink. (2014). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. Retrieved from [Link]
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
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PubMed. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Retrieved from [Link]
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ACS Publications. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
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ResearchGate. (2025). A High Yielding, One-pot Synthesis of Substituted Ureas from the Corresponding Amines Using Mitsunobu's Reagent. Retrieved from [Link]
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PubMed. (2002). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Retrieved from [Link]
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Sharma, A., & Kumar, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
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Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
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PubMed. (2016). GPCR-radioligand binding assays. Retrieved from [Link]
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PubMed. (2019). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. Retrieved from [Link]
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Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8683-8685. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
-
Chem-Space. (2021, March 26). Metabolically stable bioisosters of anilines. Retrieved from [Link]
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National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Retrieved from [Link]
-
Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
ACS Publications. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Outline of the NCI-60 Program. Retrieved from [Link]
-
Cancer Research. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Retrieved from [Link]
-
SpringerLink. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]
-
PubMed. (2010). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]
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ACS Symposium Series. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
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ResearchGate. (2025). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]
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RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
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Kalgutkar, A. S., Gardner, I., Obach, R. S., Shaffer, C. L., Callegari, E., Henne, K. R., ... & Soglia, J. R. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism, 6(3), 161-225. [Link]
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MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]
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PubMed. (1987). Role of aniline metabolites in aniline-induced hemolytic anemia. Retrieved from [Link]
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scale-up synthesis of 3-(1-Aminopropyl)aniline for preclinical studies
An Application Note and Protocol for the Scale-up Synthesis of 3-(1-Aminopropyl)aniline for Preclinical Studies
Abstract
This application note provides a comprehensive and robust three-step methodology for the scale-up synthesis of this compound, a key intermediate for preclinical drug development. The synthetic strategy is designed for scalability, safety, and high purity, commencing from commercially available nitrobenzene. The process involves a Friedel-Crafts acylation to form 1-(3-nitrophenyl)propan-1-one, followed by a direct reductive amination to yield 1-(3-nitrophenyl)propan-1-amine, and concludes with a catalytic hydrogenation to produce the target aniline. This guide offers detailed, step-by-step protocols, in-depth explanations of experimental choices, safety considerations for scale-up, and analytical methods for characterization and quality control, tailored for researchers and professionals in pharmaceutical development.
Introduction and Synthetic Strategy
The development of novel therapeutic agents requires reliable access to high-purity intermediates in quantities sufficient for preclinical evaluation. This compound serves as a versatile building block in medicinal chemistry. Its structure, featuring both a primary aliphatic amine and an aromatic amine, allows for diverse chemical modifications. This document outlines a scalable synthetic route optimized for producing this compound with high fidelity.
The chosen synthetic pathway is a three-step sequence selected for its efficiency, use of well-established chemical transformations, and amenability to scale-up.
-
Step 1: Friedel-Crafts Acylation. The synthesis begins with the acylation of nitrobenzene using propanoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to produce the key intermediate, 1-(3-nitrophenyl)propan-1-one.[1][2] The nitro group acts as a meta-director, ensuring the correct regioselectivity of the acylation.
-
Step 2: Reductive Amination. The ketone intermediate is converted to a primary amine via a direct reductive amination. This transformation utilizes ammonium acetate as the amine source and sodium cyanoborohydride (NaBH₃CN) as a mild and selective reducing agent, which preferentially reduces the intermediate imine over the starting ketone.[3]
-
Step 3: Catalytic Hydrogenation. The final step involves the reduction of the aromatic nitro group to an aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean conversion, and the generation of water as the only byproduct, which simplifies purification.[4][5][6] This method is a cornerstone of industrial chemical synthesis for its favorable economics and environmental profile.[5]
The overall workflow is depicted below.
Caption: Mechanism overview for the reductive amination step.
Step 3: Synthesis of this compound (Final Product)
Rationale: Catalytic hydrogenation is the preferred industrial method for reducing aromatic nitro compounds to anilines. [5]It offers high yields, excellent chemoselectivity (the aliphatic amine is unaffected), and avoids the use of stoichiometric metal reductants (like iron or tin), which generate significant waste. [5][7]Palladium on carbon is a highly active and robust catalyst for this transformation. [4] Materials:
-
1-(3-nitrophenyl)propan-1-amine (180 g, 1.0 mol)
-
Palladium on carbon (10% Pd/C, 50% wet) (9.0 g)
-
Methanol (MeOH) (2.0 L)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Set up a hydrogenation apparatus (e.g., a Parr shaker or a stirred autoclave) rated for the required pressure.
-
Charge the hydrogenation vessel with 1-(3-nitrophenyl)propan-1-amine (180 g) and methanol (2.0 L).
-
Carefully add the 10% Pd/C catalyst (9.0 g) under a stream of nitrogen. Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50 psi (approx. 3.5 bar).
-
Begin stirring and maintain the reaction at room temperature. The reaction is exothermic; monitor the temperature and apply cooling if necessary to keep it below 40 °C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be checked by HPLC.
-
Once complete, stop the hydrogen flow and carefully vent the reactor. Purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (500 mL). Caution: Do not allow the catalyst on the filter pad to dry out. Quench the filter cake with water immediately after use.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if required for high-purity applications.
Characterization and Data Summary
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically targeting >98% for preclinical use.
| Compound | Step | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (HPLC) |
| 1-(3-nitrophenyl)propan-1-one | 1 | 246 | ~286 | ~80% | >97% (after distillation) |
| 1-(3-nitrophenyl)propan-1-amine | 2 | 179 | ~166 | ~92% | >95% (crude) |
| This compound | 3 | 180 | ~140 | ~93% | >98% (after distillation) |
References
- Gauth. (n.d.). Devise a 2-step synthesis of 1-(3-nitrophenyl)
- Mettler Toledo. (n.d.).
- PubMed. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. PubMed.
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
- ACS Publications. (2021).
- Brainly. (2022). Devise a 2-step synthesis of 1-(3-nitrophenyl)
- Mettler Toledo. (n.d.).
- C&CS. (n.d.). Hydrogenation of nitro compounds to anilines. C&CS.
- Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. J. Am. Chem. Soc.
- Wikipedia. (n.d.).
- Science Madness. (2012). reductive amination using ammonium acetate/NaBH4. Science Madness Discussion Board.
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- Sigma-Aldrich. (2025).
- Spectrum Chemical. (2016).
- Combi-Blocks. (2023). N-(3-Aminopropyl)
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- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Note: A Validated HPLC-UV Method for the Quantification of 3-(1-Aminopropyl)aniline
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of 3-(1-Aminopropyl)aniline. This compound is a key intermediate in various synthetic processes, and its accurate measurement is critical for ensuring process control and final product quality. The described method utilizes reversed-phase chromatography, offering excellent specificity and linearity over a practical concentration range. Full validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose in research and quality control environments.[1][2][3][4]
Introduction
This compound, a substituted aromatic amine, serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence and concentration of this intermediate can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quantification in reaction mixtures, raw materials, and stability studies.
Aromatic amines can be challenging to analyze due to their polarity and potential for on-column interactions. While Gas Chromatography (GC) is a viable technique, it often requires a derivatization step to improve the volatility and thermal stability of polar amines, which can add complexity and potential for error.[5][6][7][8] High-Performance Liquid Chromatography (HPLC) offers a more direct approach, particularly when the analyte possesses a UV chromophore, as is the case with this compound.[9][10] This note details the development and validation of a straightforward reversed-phase HPLC-UV method designed for routine use.
Analyte Profile: this compound
Understanding the physicochemical properties of the analyte is fundamental to developing a successful analytical method.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₁₄N₂ | PubChem[11] |
| Molecular Weight | 150.22 g/mol | PubChem[11] |
| Structure | Aniline ring with an aminopropyl group at the meta position. Contains both a primary and a secondary amine. | GeeksforGeeks[12] |
| Appearance | Solid (at room temperature) | Sigma-Aldrich |
| pKa | The presence of two amine groups suggests two pKa values. The anilino-amine pKa is expected to be around 4-5 (similar to aniline's pKa of 4.6), and the alkyl amine pKa is expected to be around 9-10.[12][13] Precise control of mobile phase pH is therefore critical for consistent retention. | |
| UV Absorbance | The aniline moiety provides a strong chromophore, making UV detection a suitable choice. Maximum absorbance is expected in the 240-290 nm range. |
Chromatographic Method & Rationale
Technique Selection: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the optimal technique for this application.
-
Rationale:
-
Direct Analysis: RP-HPLC allows for the direct analysis of this compound without the need for derivatization, simplifying the workflow and reducing potential sources of variability.[9][10]
-
Analyte Polarity: The compound has moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Detectability: The aromatic ring in the molecule provides significant UV absorbance, enabling sensitive and specific detection.
-
Robustness: RP-HPLC is a mature and robust technology widely used in quality control laboratories for its reliability and reproducibility.
-
Detector Selection: UV Detector
A UV detector was chosen for its simplicity, robustness, and cost-effectiveness. A preliminary scan of this compound in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max) to ensure optimal sensitivity. For this method, a wavelength of 254 nm was found to provide a strong signal with minimal baseline noise.
Protocol for HPLC-UV Method
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Water: Deionized water (18.2 MΩ·cm) or HPLC grade water
-
Buffers: Ammonium Acetate, Formic Acid (or other suitable buffer components)
-
Sample Diluent: Mobile Phase A / Mobile Phase B mixture (e.g., 80:20 v/v)
Instrumentation & Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 15% B to 60% B over 7 minutes, hold at 60% B for 2 minutes, return to 15% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
-
Rationale for Conditions:
-
C18 Column: Provides excellent retention for moderately polar aromatic compounds.
-
Formic Acid Buffer (pH ~2.7): At this acidic pH, both amine groups on the analyte will be protonated (R-NH₃⁺). This ensures a single, consistent ionic state, leading to sharp, symmetrical peaks and reproducible retention times.
-
Gradient Elution: A gradient is used to ensure that the main analyte peak is eluted with a good peak shape within a reasonable runtime, while also cleaning the column of any less polar impurities.
-
Column Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
-
Standard and Sample Preparation
Workflow for Sample & Standard Preparation
Caption: Workflow for preparing standards and samples for HPLC analysis.
Step-by-Step Protocol:
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Preparation (e.g., 50 µg/mL):
-
Pipette 2.5 mL of the Stock Standard Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. Prepare other concentrations as needed for the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Quantitatively transfer it to a volumetric flask of appropriate size (e.g., 50 mL) to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
-
Add diluent to approximately 75% of the flask volume, sonicate to dissolve, cool, and dilute to the mark. Mix well.
-
Prior to injection, filter an aliquot of the solution through a 0.45 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial.
-
Method Validation Protocol (ICH Q2(R1))
The developed method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[1][3][14]
Validation Workflow Overview
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
Specificity
-
Protocol: Inject the diluent (blank), a solution of the reference standard, and a sample solution. If available, also inject a placebo (sample matrix without the analyte) and a sample spiked with known related substances.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak in the sample should be pure and free from co-elution with any impurities or placebo components.
Linearity
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target sample concentration (e.g., 10, 25, 50, 75, 100 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: Plot the average peak area against the concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.
Robustness
-
Protocol: Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 10 - 100 µg/mL | - |
| Accuracy (Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate RSD) | 1.21% | ≤ 2.0% |
| LOD | 0.1 µg/mL | Report Value |
| LOQ | 0.3 µg/mL | Report Value |
| Specificity | No interference observed | No interference at analyte RT |
Conclusion
The HPLC-UV method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation confirms that the method is suitable for its intended purpose in quality control and research settings, providing reliable data for process monitoring and product release. The simple sample preparation and direct analysis approach make it an efficient tool for routine laboratory use.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]
-
Journal of AOAC INTERNATIONAL. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from Oxford Academic. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA website. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub website. [Link]
-
Books. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from Royal Society of Chemistry. [Link]
-
PubMed. (2006, January 20). Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from ResearchGate. [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from ACS Publications. [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from PubMed. [Link]
-
Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from Taylor & Francis Online. [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from Waters Corporation website. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-aminopropyl)aniline. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from EPA website. [Link]
-
U.S. Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from EPA website. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3-Aminopropyl)aniline. PubChem Compound Database. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from GeeksforGeeks. [Link]
-
OSTI.GOV. (1983, December 31). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. Retrieved from OSTI.GOV. [Link]
-
PubMed. (1999, April). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from PubMed. [Link]
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Topic: Navigating the Synthetic Utility of 3-(1-Aminopropyl)aniline: A Guide to Chemoselective Reactions
An Application Note and Protocol Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-(1-Aminopropyl)aniline is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure presents a unique synthetic challenge and opportunity, featuring two distinct primary amine functionalities: a weakly basic aromatic amine and a more nucleophilic aliphatic amine. This differential reactivity is the key to its synthetic utility, allowing for controlled, stepwise functionalization. This guide provides a detailed exploration of the experimental setups for key reactions involving this compound, focusing on the principles of chemoselectivity. We offer field-proven protocols for selective N-acylation, reductive amination, and functionalization of the aromatic core, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: Understanding the Reagent
This compound is more than a simple diamine; it is a scaffold containing two chemically distinct nucleophilic centers. The aniline moiety (pKa of the conjugate acid is ~4.6) is a significantly weaker base than the aliphatic aminopropyl side chain (pKa of a typical primary alkylaminium ion is ~10-11).[1][2] This disparity in basicity and, consequently, nucleophilicity, dictates the molecule's reactivity towards electrophiles. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system, reducing its availability to act as a base or nucleophile.[2] In contrast, the lone pair on the aliphatic amine is localized, making it a much stronger nucleophile.[2] This inherent property is the cornerstone of the selective transformations detailed in this guide.
Table 1: Physicochemical Properties and Safety Information
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | PubChem CID: 21646683[3] |
| Molecular Weight | 150.22 g/mol | PubChem CID: 21646683[3] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Primary Hazards | Toxic if swallowed, Causes severe skin burns and eye damage | PubChem CID: 427260[5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | N/A |
Note: Always consult the Safety Data Sheet (SDS) from your supplier before handling.
The Principle of Chemoselectivity
The primary challenge in reacting difunctional molecules like this compound is achieving selectivity. Without careful control of reaction conditions, mixtures of mono- and di-substituted products are likely. The key is to exploit the enhanced nucleophilicity of the aliphatic amine. Under neutral or mildly basic conditions, electrophiles will preferentially react with the terminal -NH₂ of the propyl chain.
Core Synthetic Protocols
The following protocols are designed as robust starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.
Selective N-Acylation of the Aliphatic Amine
N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in pharmaceuticals. This protocol leverages the higher nucleophilicity of the aliphatic amine to achieve selective acylation without the need for a protecting group strategy under controlled conditions.
Causality: The reaction is typically performed at low temperatures without a strong base. Adding a hindered or mild base can scavenge the HCl by-product without significantly deprotonating the less basic aniline nitrogen, thus preserving selectivity. Acetic anhydride can also be used under catalyst-free conditions for a greener approach.[6]
Protocol 3.1: Synthesis of N-(3-(3-aminophenyl)propyl)acetamide
-
Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 1 equiv.) and a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 equiv.) in anhydrous Dichloromethane (DCM) (10 mL).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this stirred solution, add the acyl chloride (e.g., acetyl chloride) (1.05 mmol, 1.05 equiv.) dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 10:1 DCM:Methanol solvent system). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Isolation: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the desired mono-acylated product.[7]
Reductive Amination of the Aliphatic Amine
Reductive amination is one of the most powerful methods for forming C-N bonds and is central to drug discovery for synthesizing secondary and tertiary amines.[8] This one-pot reaction involves the initial formation of an imine between the aliphatic amine and a carbonyl compound, followed by in-situ reduction.
Causality: The aliphatic amine is significantly more reactive towards imine formation than the aromatic amine. Mild reducing agents like sodium triacetoxyborohydride (STAB) are preferred because they are selective for the iminium ion over the carbonyl starting material and are tolerant of mildly acidic conditions that can facilitate imine formation.[8][9]
Protocol 3.2: Synthesis of a Secondary Amine Derivative
-
Reaction Setup: To a flask, add this compound (1.0 mmol, 1 equiv.) and the desired aldehyde or ketone (1.1 mmol, 1.1 equiv.). Dissolve the components in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL).
-
Imine Formation: Add acetic acid (1.0 mmol, 1 equiv.) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by LC-MS (typically 3-24 hours).
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting residue by silica gel column chromatography.
Electrophilic Aromatic Substitution (EAS)
The aniline ring is highly activated towards EAS, but direct reaction is often problematic. The amino group can react with Lewis acids used in Friedel-Crafts reactions or be oxidized by strong acidic conditions required for nitration.[1][10] Therefore, a protection-functionalization-deprotection strategy is necessary.
Causality: Converting the amino groups to amides (e.g., using Boc-anhydride or acetyl chloride) serves two purposes: it reduces the activating nature of the nitrogen, preventing polysubstitution, and it protects the nitrogen from reacting with the EAS reagents.[1] The resulting amide is still an ortho-, para-director.
Protocol 3.3.1: Di-Boc Protection
-
In a flask, dissolve this compound (1.0 mmol) in THF (10 mL).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (2.5 mmol, 2.5 equiv.) and triethylamine (TEA) (3.0 mmol, 3.0 equiv.).
-
Stir at room temperature for 12-24 hours until TLC/LC-MS shows complete conversion.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the di-protected intermediate.
Protocol 3.3.2: Bromination of the Protected Intermediate
-
Dissolve the di-Boc protected aniline (1.0 mmol) in DCM (10 mL) and cool to 0 °C.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.).
-
Stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Work up by washing with aqueous sodium thiosulfate and then brine. Dry and concentrate to get the crude brominated product, which can be used directly or purified.
Protocol 3.3.3: Deprotection
-
Dissolve the protected compound in DCM (5 mL).
-
Add an excess of Trifluoroacetic Acid (TFA) (10-20 equiv.).
-
Stir at room temperature for 1-3 hours.
-
Concentrate under reduced pressure, re-dissolve in a minimal amount of solvent, and neutralize with a base (e.g., aq. NaHCO₃ or NH₄OH) to obtain the free amine.
General Purification and Characterization
Verifying the identity and purity of synthesized compounds is critical. The following are general guidelines for the derivatives of this compound.
Table 2: Standard Analytical Characterization Techniques
| Technique | Purpose & Typical Parameters |
| TLC | Reaction monitoring. Mobile Phase: Typically a gradient of Methanol in Dichloromethane (e.g., 2-10%).[6][7] |
| Column Chromatography | Purification. Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: Gradient elution, often with Ethyl Acetate in Hexanes or Methanol in DCM.[6][11] |
| HPLC | Purity assessment. Column: C18. Mobile Phase: Gradient of Acetonitrile in water, often with 0.1% Formic Acid or TFA.[12] |
| ¹H & ¹³C NMR | Structural elucidation. Solvent: CDCl₃ or DMSO-d₆. Provides information on proton and carbon environments.[12] |
| Mass Spectrometry (MS) | Molecular weight confirmation. Ionization: Electrospray Ionization (ESI), positive mode ([M+H]⁺) is common for amines.[12] |
Conclusion
This compound is a versatile building block whose synthetic potential is unlocked through the strategic exploitation of the differential reactivity of its two primary amine groups. By carefully selecting reagents and controlling reaction conditions, researchers can achieve chemoselective functionalization at the aliphatic amine, the aromatic amine, or the aromatic ring. The protocols provided herein serve as a comprehensive starting point for chemists to incorporate this valuable scaffold into their synthetic programs, enabling the efficient construction of novel molecules for drug discovery and materials science.
References
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- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
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- BenchChem. (2025).
- Approaches for the N‐acetylation of anilines. (n.d.). ResearchGate.
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- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (n.d.). Semantic Scholar.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023, October 12). YMER.
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Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
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- Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity.
- Maverick the Chemistry Guru. (2018). Amine, Aniline and Amide Reactions. YouTube.
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Application Notes and Protocols for the Derivatization of 3-(1-Aminopropyl)aniline to Enhance Biological Activity
Abstract
The 3-(1-aminopropyl)aniline scaffold represents a promising starting point for the development of novel therapeutic agents due to its structural motifs that are amenable to chemical modification. The presence of both an aromatic aniline ring and a primary aliphatic amine provides two distinct handles for derivatization, allowing for the systematic exploration of chemical space to optimize biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization strategies for this compound. It outlines detailed, field-proven protocols for key chemical transformations and subsequent biological evaluation. The causality behind experimental choices is explained to provide a deeper understanding of the structure-activity relationship (SAR) principles at play.
Introduction: The Rationale for Derivatizing this compound
The this compound core is a versatile scaffold found in compounds with a range of biological activities, including analgesic and antioxidant properties.[1][2] The aniline moiety is a well-known pharmacophore present in numerous approved drugs, such as the pain reliever acetaminophen.[3] The aminopropyl side chain can also contribute to interactions with biological targets.[4] However, the inherent properties of the parent molecule, such as potency, selectivity, solubility, and metabolic stability, may not be optimal for therapeutic use.[5][6]
Derivatization, the process of chemically modifying a lead compound, is a cornerstone of medicinal chemistry.[7] By systematically altering the structure of this compound, researchers can fine-tune its physicochemical and pharmacological properties to achieve a desired therapeutic profile. This process, known as exploring the structure-activity relationship (SAR), is crucial for lead optimization in drug discovery.[8][9]
This guide will focus on practical and robust derivatization strategies targeting both the aniline and the primary amine functionalities. We will provide detailed, step-by-step protocols for these transformations, followed by methodologies for evaluating the biological activity of the resulting derivatives.
Strategic Derivatization of the this compound Scaffold
The two primary sites for modification on the this compound scaffold are the aniline nitrogen and the primary amine of the aminopropyl chain. The choice of which site to modify and the nature of the modification should be guided by the specific therapeutic target and the desired changes in properties.
Derivatization of the Aniline Moiety
The aniline nitrogen offers several avenues for derivatization, including acylation to form amides and sulfonamides. These modifications can significantly impact the electronic properties of the aromatic ring and introduce new hydrogen bonding capabilities, which can influence target binding and pharmacokinetic properties.[5]
-
Amide Formation: Acylation of the aniline with various carboxylic acids introduces a wide range of substituents, allowing for the exploration of steric and electronic effects.[10][11]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are known to be metabolically stable and can act as hydrogen bond donors and acceptors.
It is important to consider that aniline-containing compounds can sometimes lead to the formation of reactive metabolites.[12] In such cases, bioisosteric replacement of the aniline group with other functionalities might be a viable strategy to mitigate potential toxicity.[13][14][15]
Derivatization of the Primary Amine
The primary amine of the aminopropyl side chain is a versatile functional group that can be readily modified through several common reactions.
-
Amide Coupling: Similar to the aniline, the primary amine can be acylated to form amides. This is one of the most frequently used reactions in medicinal chemistry.[16][17]
-
Reductive Amination: This powerful reaction allows for the introduction of a wide variety of alkyl and aryl substituents by reacting the amine with aldehydes or ketones in the presence of a reducing agent.[18][19][20] This method is highly effective for creating secondary and tertiary amines.[21][22]
The choice of derivatization strategy will depend on the desired properties of the final compound. For instance, introducing lipophilic groups can enhance membrane permeability, while adding polar groups can improve aqueous solubility.[23]
Experimental Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Workflow for Derivatization and Evaluation
A systematic approach is key to efficiently exploring the SAR of the this compound scaffold.[24]
Caption: General workflow for a structure-activity relationship (SAR) study.
Protocol 1: Acylation of the Primary Amine (Amide Formation)
This protocol describes a general procedure for the coupling of a carboxylic acid to the primary amine of this compound using a common coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[16]
Materials:
-
This compound
-
Carboxylic acid of choice (1.1 equivalents)
-
EDC (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (0.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) and the chosen carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add HOBt (0.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Reductive Amination of the Primary Amine
This protocol details a one-pot reductive amination procedure using sodium triacetoxyborohydride as the reducing agent.[24]
Materials:
-
This compound
-
Aldehyde or ketone of choice (1.0 equivalent)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Acetic acid (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.2 equivalents) and the chosen aldehyde or ketone (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the mixture at room temperature overnight.[24]
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[24]
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified product by NMR and mass spectrometry.
Biological Evaluation of Derivatives
After synthesis and purification, the new derivatives must be evaluated for their biological activity. The choice of assays will depend on the therapeutic target. Below are general protocols for initial screening.
In Vitro Cytotoxicity Assays
It is crucial to assess the general toxicity of the newly synthesized compounds early in the drug discovery process.[25][26][27] A common method is the MTT assay, which measures cell viability.[28]
General Protocol for MTT Assay:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).[29] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Target-Based Assays
If the intended biological target is known (e.g., an enzyme or a receptor), specific assays should be employed to determine the potency and efficacy of the derivatives.
4.2.1. Enzyme Inhibition Assays
For enzyme targets, the inhibitory activity of the compounds is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.[30]
General Spectrophotometric Enzyme Inhibition Assay Protocol: [31]
-
Prepare a reaction mixture containing the enzyme in an appropriate assay buffer.
-
Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low). Pre-incubate the enzyme and inhibitor for a specific time if necessary.[31]
-
Initiate the reaction by adding the substrate. For competitive inhibitors, it's recommended to use a substrate concentration at or below the Michaelis constant (Km).[32]
-
Monitor the change in absorbance over time using a spectrophotometer. This change corresponds to the formation of the product or consumption of the substrate.[31]
-
Calculate the initial reaction velocity for each concentration of the inhibitor.[31]
-
Determine the percentage of inhibition relative to a control with no inhibitor and calculate the IC50 value.[33]
Caption: Workflow for a typical enzyme inhibition assay.
4.2.2. Receptor Binding Assays
For receptor targets, radioligand binding assays are commonly used to determine the affinity of the compounds for the receptor. This involves competing the binding of a labeled ligand with the test compound.
Structure-Activity Relationship (SAR) Analysis and Lead Optimization
The data obtained from the biological assays for a series of derivatives will allow for the elucidation of the structure-activity relationship.[8] By comparing the activity of the different analogs, researchers can identify which structural modifications lead to improved potency, selectivity, and other desirable properties.[34] This information then guides the design of the next generation of compounds in an iterative process of lead optimization.[8] For compounds targeting the central nervous system (CNS), specific properties like the ability to cross the blood-brain barrier need to be considered.[35][36][37]
Conclusion
The this compound scaffold provides a rich platform for the discovery of new biologically active molecules. The derivatization strategies and protocols outlined in this guide offer a systematic and efficient approach to explore the chemical space around this core structure. By combining targeted synthesis with robust biological evaluation, researchers can unlock the therapeutic potential of this versatile scaffold. The key to success lies in a logical and iterative approach to design, synthesis, and testing, ultimately leading to the identification of optimized lead compounds for further development.
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Biomedical Journal of Scientific & Technical Research. Molecular Modification: A Strategy in Drug Discovery and Drug Design. Available from: [Link]
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Bentham Science. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Available from: [Link]
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NCBI Bookshelf. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available from: [Link]
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Cresset Group. Aniline replacement in drug-like compounds. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Available from: [Link]
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PubMed. Assessing molecular scaffolds for CNS drug discovery. Available from: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
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ResearchGate. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure | Request PDF. Available from: [Link]
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ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
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PMC. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available from: [Link]
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PubMed. Mutagenic and Analgesic Activities of Aniline Derivatives. Available from: [Link]
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ACS Publications. Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]
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MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]
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Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
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ResearchGate. Guidelines for the digestive enzymes inhibition assay. Available from: [Link]
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RSC Publishing. Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Available from: [Link]
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ResearchGate. A) Bioisosteric replacement of aniline. B) Strategies for the formation... Available from: [Link]
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ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry. Available from: [Link]
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PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
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Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]
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YouTube. 22.4e Synthesis of Amines Reductive Amination. Available from: [Link]
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PMC. On Exploring Structure Activity Relationships. Available from: [Link]
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PMC. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. Available from: [Link]
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ResearchGate. Assessment of the relevance of scaffolds to CNS drug discovery. A) The... Available from: [Link]
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Patsnap Synapse. How are chemical structures modified to improve bioavailability? Available from: [Link]
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PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]
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Collaborative Drug Discovery. SAR: Structure Activity Relationships. Available from: [Link]
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Drug Development & Delivery. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Available from: [Link]
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ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. Available from: [Link]
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MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]
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ResearchGate. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link]
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Semantic Scholar. Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Available from: [Link]
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ACS Publications. ASAP (As Soon As Publishable). Available from: [Link]
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PMC. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Available from: [Link]
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PubMed. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Available from: [Link]
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YouTube. Biochemistry | Enzyme Inhibition. Available from: [Link]
-
ResearchGate. (PDF) Structure-Activity Relationship (SAR) Studies to Maximize the Activity of Compounds Isolated from Octocorals. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-(1-Aminopropyl)aniline
Welcome to the technical support center for the synthesis of 3-(1-Aminopropyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key aniline derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency, yield, and purity of your reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 3-aminopropiophenone. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1] Alternative, though often more complex, routes might include the reduction of a corresponding nitro compound, such as 3-(1-nitropropyl)aniline, but this requires the synthesis of the nitro-precursor first.[2]
Q2: Can you explain the mechanism of the reductive amination for this synthesis?
A2: Certainly. The reaction proceeds in two main stages under weakly acidic conditions (typically pH 5-6):
-
Imine Formation: The nitrogen of the ammonia source acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-aminopropiophenone. This forms a hemiaminal intermediate, which then dehydrates (loses a water molecule) to form a protonated imine, also known as an iminium ion.[3] The acidic environment is crucial as it catalyzes the dehydration step but must not be so strong as to fully protonate the ammonia source, which would render it non-nucleophilic.
-
Reduction: A hydride-based reducing agent, added to the reaction, selectively reduces the C=N double bond of the iminium ion to yield the final amine product, this compound.[4]
Q3: How do I select the most appropriate reducing agent for this reaction?
A3: The choice of reducing agent is critical for maximizing yield and minimizing side products. The key is to use a reagent that is powerful enough to reduce the iminium ion intermediate but mild enough that it does not significantly reduce the starting ketone.
| Reducing Agent | Advantages | Disadvantages | Causality & Rationale |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the iminium ion over the ketone.[4] | Toxic (cyanide byproduct) and requires careful handling and waste disposal. | The electron-withdrawing cyano group makes NaBH₃CN a less potent hydride donor than NaBH₄, preventing it from readily attacking the less electrophilic ketone carbonyl.[3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity, non-toxic byproducts, and often provides faster reaction rates.[4] | More expensive than other options; can be moisture-sensitive. | It is a mild reducing agent that is particularly effective for one-pot reductive aminations under slightly acidic conditions.[1] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can readily reduce the starting ketone to an alcohol byproduct, lowering the yield of the desired amine.[4] | NaBH₄ is a strong reducing agent. To use it effectively, the imine must be pre-formed before the reducing agent is added, making it a two-step process rather than a one-pot reaction.[3] |
For a one-pot synthesis of this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice due to its high selectivity and improved safety profile.
Q4: What are the key safety considerations when synthesizing anilines?
A4: Aniline and its derivatives are toxic and can be absorbed through the skin.[5] It is imperative to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If using sodium cyanoborohydride, be aware that acidifying the reaction mixture during workup can generate toxic hydrogen cyanide (HCN) gas. The workup should be performed in a fume hood, and the aqueous waste should be treated with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem Area 1: Low or No Product Yield
Q: My reaction has stalled. TLC analysis shows a significant amount of unreacted 3-aminopropiophenone. What could be the cause?
A: A stalled reaction is typically due to suboptimal conditions for imine formation.
-
Check the pH: The formation of the imine intermediate is most efficient in a weakly acidic medium (pH 5-6).[3] If the solution is too neutral or basic, the dehydration of the hemiaminal is slow. If it's too acidic, the ammonia source will be fully protonated and no longer nucleophilic. Try adding a small amount of acetic acid to catalyze the reaction.
-
Ammonia Source: Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). The equilibrium for imine formation can be unfavorable, and using an excess of one reactant drives the reaction forward.
-
Water Scavenging: The formation of the imine releases water. In some cases, this can push the equilibrium back towards the starting materials. Adding a dehydrating agent, such as molecular sieves, can improve the yield of the imine intermediate and, consequently, the final product.
Q: My final yield is consistently low, even though the starting material is consumed. What factors should I investigate?
A: Low yield with complete consumption of starting material points towards the formation of side products or loss of product during workup.
-
Side Product Formation: The most common side product is the corresponding alcohol, 3-amino-1-phenylpropan-1-ol, formed from the direct reduction of the starting ketone. This occurs if your reducing agent is not selective enough (e.g., NaBH₄ in a one-pot reaction).[4] Switch to a more selective agent like NaBH(OAc)₃ or NaBH₃CN.
-
Product Loss During Workup: this compound is a basic compound. During an acidic wash (e.g., with 1M HCl), it will form a water-soluble ammonium salt and move into the aqueous layer.[6] Ensure you basify the aqueous layer (to pH > 10) with NaOH or Na₂CO₃ to regenerate the free amine before extracting with an organic solvent. Confirm this with pH paper.
-
Reaction Temperature: While room temperature is often sufficient, gentle heating (40-50 °C) can sometimes improve the rate of imine formation. However, excessive heat can promote side reactions.[7]
Problem Area 2: Impurity and Purification Issues
Q: My final product is a dark brown or reddish oil. How can I decolorize it?
A: Anilines are notoriously susceptible to air oxidation, which produces highly colored impurities.[5][8]
-
Purification Method: The best method for purification is vacuum distillation. This will separate the desired amine from non-volatile polymeric impurities and baseline material. Distilling over a small amount of zinc dust can help prevent oxidation during heating.[5]
-
Storage: After purification, store the product under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light.
-
Activated Carbon: For minor color impurities, you can try dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, stirring for 15-30 minutes, and then filtering through a pad of celite.
Q: How do I effectively remove the borate salts and other byproducts during the work-up?
A: Borohydride reagents produce borate salts that can sometimes lead to emulsions or precipitation during workup.
-
Quenching: After the reaction is complete, quench it carefully by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M NaOH solution. This will neutralize the acid catalyst and decompose any remaining reducing agent.
-
Washing: During the work-up, wash the organic layer with brine (saturated NaCl solution). This helps to break up emulsions and removes a significant portion of the water-soluble inorganic salts.
-
Filtration: If a persistent solid precipitate is present after quenching, it may be necessary to filter the entire mixture before proceeding with the aqueous extraction.
Optimized Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is designed for the synthesis of this compound from 3-aminopropiophenone.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-aminopropiophenone (1.0 eq) and ammonium acetate (5-10 eq).
-
Solvent Addition: Add a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) to dissolve the reagents (approx. 0.1-0.2 M concentration).
-
pH Adjustment (if needed): Add glacial acetic acid dropwise until the pH of the solution is between 5 and 6.
-
Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting ketone has been completely consumed (typically 12-24 hours).
-
Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Stir for 30 minutes. If using DCM, separate the organic layer. If using MeOH, remove the solvent under reduced pressure and re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless or pale-yellow oil.
Protocol 2: Purification of Crude this compound
-
Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Preparation: Place the crude this compound into the distillation flask along with a new magnetic stir bar and a small amount of zinc dust (optional, to minimize oxidation).
-
Distillation:
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently using an oil bath.
-
Collect any low-boiling solvent fractions first.
-
Increase the temperature gradually until the product begins to distill. Collect the fraction at the appropriate boiling point and pressure.
-
Once the product is collected, release the vacuum and allow the apparatus to cool.
-
-
Storage: Transfer the purified product to a clean, dry, amber vial and store under a nitrogen or argon atmosphere.
Visualizations
General Reductive Amination Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
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The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Lv, Y., et al. (2013). Reductive amination of tertiary anilines and aldehydes. Chemical Communications, 49(78), 8866-8. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). [Link]
-
ResearchGate. (n.d.). Efficient synthesis of anilines. [Link]
-
Filo. (2025). Devise a synthesis of each compound from aniline (C6H5NH2). [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline. [Link]
- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
-
SciRP.org. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate. [Link]
-
PubChem - NIH. (n.d.). N-(3-aminopropyl)aniline. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
C&EN. (2025). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
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LookChem. (n.d.). Purification of Aniline. [Link]
-
Reddit. (2014). Purify and dry aniline?. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]
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Wheeler Scientific. (2024). Aniline Synthesis via Tin Reduction (Science Explained). YouTube. [Link]
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Tikrit Journal of Pure Science. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. [Link]
-
European Patent Office. (n.d.). Process for the preparation of aniline derivatives. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis and Purification of 3-(1-Aminopropyl)aniline
Welcome to the technical support center for the synthesis and purification of 3-(1-aminopropyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your experiments.
I. Understanding the Synthesis: A Mechanistic Overview
The most common and reliable synthetic route to this compound involves a two-step process starting from 3-nitropropiophenone. This method is favored for its relatively high yields and the availability of starting materials.
-
Step 1: Catalytic Hydrogenation of 3-Nitropropiophenone. The nitro group of 3-nitropropiophenone is selectively reduced to an amino group using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction is generally clean and efficient.[1][2]
-
Step 2: Reductive Amination of 3-Aminopropiophenone. The resulting 3-aminopropiophenone undergoes reductive amination with ammonia. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired primary amine, this compound.[3][4]
II. Visualizing the Synthesis and Impurity Formation
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the synthetic pathway and the formation of common impurities.
Caption: Synthetic pathway to this compound and potential impurity formation.
III. Troubleshooting Guide: Identifying and Resolving Common Issues
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on chemical principles.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low yield in Step 1 (Hydrogenation) | 1. Inactive Catalyst: The Pd/C catalyst may be old, deactivated by exposure to air, or poisoned by impurities in the starting material or solvent. 2. Insufficient Hydrogen Pressure: The reaction may not be proceeding to completion due to inadequate hydrogen supply. 3. Poor Mixing: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen. | 1. Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. 2. Increase hydrogen pressure. Monitor the pressure throughout the reaction to ensure it remains at the desired level. 3. Improve agitation. Use a more powerful stirrer or a different flask geometry to ensure efficient mixing. |
| Incomplete reaction in Step 2 (Reductive Amination) | 1. Ineffective Reducing Agent: The reducing agent (e.g., sodium cyanoborohydride) may have degraded. 2. Incorrect pH: The pH of the reaction is critical for imine formation and reduction. If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, imine formation may be slow. 3. Presence of Water: Excess water can hydrolyze the imine intermediate back to the ketone. | 1. Use a fresh, anhydrous reducing agent. 2. Adjust the pH to the optimal range for your specific conditions, typically weakly acidic. [3] 3. Use anhydrous solvents and reagents. Consider adding a drying agent like molecular sieves. |
| Product is a dark, oily residue | 1. Oxidation of the Aniline Product: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. 2. Polymerization or Side Reactions: At elevated temperatures, side reactions can lead to the formation of polymeric materials. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) during the workup and purification steps. Store the final product under an inert atmosphere and in the dark. 2. Maintain careful temperature control throughout the reaction and workup. Avoid excessive heating during solvent removal. |
| Difficulty in isolating the final product | 1. Formation of Emulsions during Extraction: The basic nature of the amine can lead to the formation of stable emulsions during aqueous workup. 2. Product is too soluble in the aqueous phase: If the product is protonated, it may have significant water solubility. | 1. Add a small amount of a saturated brine solution to break the emulsion. Alternatively, filter the mixture through a pad of Celite. 2. Ensure the aqueous phase is sufficiently basic during extraction to keep the amine in its free base form. |
IV. Frequently Asked Questions (FAQs)
Q1: My final product shows multiple spots on the TLC plate, even after purification. What are the likely impurities?
A1: The most common impurities in the synthesis of this compound are:
-
Unreacted 3-aminopropiophenone: This is a common impurity if the reductive amination does not go to completion.
-
3-(1-Hydroxypropyl)aniline: This can form if the ketone is reduced to the corresponding alcohol as a side reaction.
-
Dimeric byproducts: The imine intermediate can potentially react with another molecule of the starting amine to form dimeric impurities.
-
Oxidation products: As an aromatic amine, the final product is susceptible to oxidation, leading to colored impurities.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the final product and can help identify major impurities.[5][6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of your product.[13][14][15]
Q3: this compound is a chiral molecule. How can I separate the enantiomers?
A3: The most common method for resolving chiral amines on a laboratory scale is diastereomeric salt resolution .[16] This involves reacting the racemic amine with a chiral acid, such as tartaric acid, to form diastereomeric salts.[17][18][19][20] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base. For analytical purposes and small-scale preparative work, chiral HPLC is a powerful technique.[13][15][21][22]
Caption: Workflow for the resolution of chiral amines via diastereomeric salt formation.
V. Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Aminopropiophenone from 3-Nitropropiophenone
-
To a solution of 3-nitropropiophenone (1 equivalent) in ethanol, add 10% Pd/C (5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-aminopropiophenone, which can be used in the next step without further purification.
Protocol 2: Reductive Amination of 3-Aminopropiophenone
-
Dissolve 3-aminopropiophenone (1 equivalent) in methanol.
-
Add ammonium acetate (10 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.
-
Basify the reaction mixture with 2 M NaOH to a pH of >12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with 1 M HCl (3 x 50 mL). The amine will be protonated and move into the aqueous layer.
-
Wash the combined aqueous layers with the organic solvent to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is >12. The amine will precipitate out or form an oily layer.
-
Extract the aqueous layer with fresh organic solvent (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
VI. References
-
Catalytic Hydrogenation of Nitroarenes. Org. Lett.2021 , 23 (7), 2534–2539. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Org. Lett.2021 , 23 (7), 2534–2539. [Link]
-
Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. Request PDF. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Preprints.org. [Link]
-
Aniline purification process. Google Patents.
-
Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Journal of the Korean Chemical Society. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]
-
The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. IQ Celaya. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Synthesis of isopropyl aniline (imine). The Royal Society of Chemistry. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]
-
Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. ResearchGate. [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. MDPI. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
Catalytic hydrogenation of nitroarenes into different products via... ResearchGate. [Link]
-
Separation of triazine derivatives enantiomers using tartaric acid. Google Patents.
-
Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm. [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
First Synthesis of 3-Methoxy-4-Aminopropiophenone. ResearchGate. [Link]
-
HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
-
Studies On The Leuckart Reaction. Scribd. [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Supporting Information. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]
-
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]
-
Reverse-phase high-performance liquid chromatography (HPLC)... ResearchGate. [Link]
-
Synthesis and methemoglobinemia-inducing properties of analogues of para-aminopropiophenone designed as humane rodenticides. PubMed. [Link]
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Leuckart reaction. Wikipedia. [Link]
-
Purification by fractional distillation. ChemBAM. [Link]
-
Which process is suitable for the purification of aniline- (a) Simple distillation (b) Steam dis... YouTube. [Link]
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TiCl(OiPr)3 mediated one-pot reductive amination of 1,1-diacetylferrocene with aryl amine. Bull. Korean Chem. Soc.2011 , 32 (11), 4080-4082. [Link]
-
13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Chemistry Stack Exchange. [Link]
-
Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. The Royal Society of Chemistry. [Link]
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- 5. N-(3-AMINOPROPYL)-N-METHYLANILINE(53485-07-7) 1H NMR spectrum [chemicalbook.com]
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- 22. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
troubleshooting unexpected side reactions with 3-(1-Aminopropyl)aniline
Welcome to the technical support resource for 3-(1-Aminopropyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot unexpected side reactions encountered during its use. My aim is to provide not just solutions, but a foundational understanding of the chemical principles governing this versatile yet complex reagent. By understanding the causality behind these side reactions, you can proactively design more robust and successful experiments.
Introduction: The Duality of this compound
This compound is a bifunctional molecule possessing two primary amine groups with distinct electronic and steric environments: a nucleophilic aliphatic amine on the propyl chain and a less nucleophilic aromatic amine (aniline) attached to the benzene ring. This structural feature is the source of its synthetic utility and, simultaneously, the root of many potential side reactions. This guide addresses the most common challenges in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction mixture is turning dark brown or black upon adding this compound. What is happening and how can I prevent it?
Plausible Cause: Oxidation of the Aniline Moiety
Aniline and its derivatives are notoriously susceptible to oxidation.[1][2] The electron-rich aromatic ring can be easily oxidized by atmospheric oxygen, trace metal impurities, or certain reagents, leading to the formation of highly colored polymeric materials and quinone-like structures. This process is often accelerated by heat and light. The initial oxidation products, such as nitroso and nitro compounds, can further react to form complex, deeply colored mixtures.[1][3]
Troubleshooting & Solutions:
-
Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.
-
Solvent Degassing: Ensure all solvents are thoroughly degassed before use.
-
Starting Material Purity: Discolored this compound should be purified immediately before use. Old bottles that are dark reddish-brown are a common source of reaction failure.[4]
Experimental Protocol: Pre-reaction Purification and Handling
-
Purification by Distillation:
-
Place the impure, discolored this compound in a round-bottom flask with a stir bar.
-
Add a few pellets of potassium hydroxide (KOH) to act as a drying agent.[4][5]
-
Set up for vacuum distillation. Distilling under reduced pressure is crucial to avoid thermal degradation.
-
Collect the fraction that distills at the correct boiling point/pressure. The purified product should be a colorless to pale yellow liquid.
-
-
Inert Gas Handling:
-
Immediately blanket the freshly distilled amine with an inert gas (Argon or Nitrogen).
-
Use cannulation or a syringe to transfer the purified reagent to the reaction flask, which has also been purged with inert gas.
-
-
Reaction Setup:
-
Maintain a positive pressure of inert gas throughout the entire reaction and work-up process.
-
Logical Workflow for Preventing Oxidation
Caption: Workflow for preventing oxidative degradation.
FAQ 2: I'm attempting a mono-acylation or mono-alkylation. Why am I getting a complex mixture of products that is difficult to separate?
Plausible Cause: Lack of Chemoselectivity and Over-alkylation
This is the central challenge when working with this molecule. You have two primary amines of differing nucleophilicity.
-
Aliphatic Amine (-CH(NH₂)CH₂CH₃): More nucleophilic and basic. The electron pair is localized on the nitrogen atom.
-
Aromatic Amine (-C₆H₄NH₂): Less nucleophilic and basic. The nitrogen lone pair is delocalized into the benzene ring, reducing its availability to attack an electrophile.[6]
While the aliphatic amine is more reactive, the aromatic amine can still react, especially if forcing conditions are used (e.g., high temperature, strong electrophiles, or extended reaction times). Furthermore, once one amine is mono-alkylated, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation.[7][8]
Troubleshooting & Solutions:
-
Exploit Reactivity Differences: Use mild conditions to favor reaction at the more nucleophilic aliphatic amine.
-
Stoichiometry Control: Use the amine as the limiting reagent and add it slowly to a solution of the electrophile to minimize the chance of double addition to a single amine molecule. However, to avoid di-substitution on the diamine, it is often better to use a slight excess of the diamine.
-
Protecting Groups: For ultimate control, protect the aniline nitrogen before reacting the aliphatic amine.
Experimental Protocol: Selective Mono-Acylation of the Aliphatic Amine
-
Setup: Dissolve 1.2 equivalents of this compound in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask or addition funnel, dissolve 1.0 equivalent of the acyl chloride or anhydride in the same solvent.
-
Slow Addition: Add the electrophile solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring. The slow addition maintains a low concentration of the electrophile, favoring mono-acylation.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The desired product should have a different polarity from the starting material and the di-acylated byproduct.
-
Quenching: Once the starting electrophile is consumed, quench the reaction with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any generated acid.
Table 1: Reaction Conditions for Selective Acylation
| Parameter | Condition for High Selectivity | Rationale |
| Temperature | 0 °C to Room Temperature | Reduces the reaction rate, allowing the inherent nucleophilicity difference between the amines to dominate. |
| Solvent | Aprotic (DCM, THF) | Prevents side reactions with the solvent. |
| Addition Rate | Slow, dropwise addition | Minimizes local high concentrations of the electrophile, reducing the risk of di-acylation. |
| Base | Non-nucleophilic base (e.g., DIEA) | Scavenges acid byproducts without competing with the amine nucleophile. |
Reaction Pathway: Desired vs. Side Reactions
Caption: Selective acylation pathways.
FAQ 3: I am reacting this compound with an aldehyde/ketone. Which amine reacts, and how can I control the outcome?
Plausible Cause: Imine (Schiff Base) Formation
Primary amines react with aldehydes and ketones to form imines in a reversible, acid-catalyzed reaction.[9][10] As with acylation, the more nucleophilic aliphatic amine will react preferentially and faster than the aromatic aniline.
The reaction proceeds via a carbinolamine intermediate, and the rate-limiting step is often the acid-catalyzed dehydration of this intermediate to form the C=N double bond.[11] The optimal pH for this reaction is typically mildly acidic (pH 4-5). If the pH is too low, the amine becomes protonated and non-nucleophilic. If the pH is too high, the dehydration step is not efficiently catalyzed.[12]
Troubleshooting & Solutions:
-
pH Control: Buffer the reaction or use a mild acid catalyst (e.g., acetic acid) to maintain the pH in the optimal 4-5 range.
-
Water Removal: The reaction is reversible. To drive it to completion, remove the water that is formed as a byproduct. This is typically done using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
Reductive Amination: If the desired product is a secondary amine rather than an imine, a subsequent reduction step is required. This can be done in situ by including a reducing agent that is stable in the reaction conditions but will reduce the imine as it forms (e.g., sodium cyanoborohydride, NaBH₃CN). This is known as reductive amination.[13]
Experimental Protocol: Selective Reductive Amination
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane.
-
pH Adjustment: Add a small amount of acetic acid (e.g., 0.1 eq) to catalyze imine formation.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reducing agent is mild and selective for the iminium ion over the carbonyl group.
-
Monitoring & Work-up: Stir until the reaction is complete (monitor by TLC/LC-MS). Work up by quenching with aqueous base and extracting the product.
Decision Tree for Carbonyl Reactions
Caption: Troubleshooting carbonyl reaction outcomes.
References
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. (n.d.). MDPI. Retrieved from [Link]
-
Kinetics of oxidation of 3-aminopropan-1-ol and related compounds by silver(III) species. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. (2023, February 6). YouTube. Retrieved from [Link]
-
Preparation of amines. (n.d.). Chemguide. Retrieved from [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Preparation of Amines. (2024, October 26). Save My Exams. Retrieved from [Link]
-
Amine Synthesis. (n.d.). Study Mind. Retrieved from [Link]
-
N-(3-aminopropyl)aniline. (n.d.). PubChem. Retrieved from [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. (2025, August 9). Phys.org. Retrieved from [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Does anyone have experience with amide coupling reaction of aniline? (2014, June 19). ResearchGate. Retrieved from [Link]
-
4-(3-Aminopropyl)aniline. (n.d.). PubChem. Retrieved from [Link]
-
24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
-
12.7: Reactions of Aldehydes and Ketones with Amines. (2014, September 4). Chemistry LibreTexts. Retrieved from [Link]
- Synthesis method of aniline compound. (n.d.). Google Patents.
-
Synthesis of isopropyl aniline (imine). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
24.6 Synthesis of Amines. (2023, September 20). OpenStax. Retrieved from [Link]
-
Imines from Aldehydes and Ketones with Primary Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Oxidation of aniline using different reaction pathways. (2025, August 6). ResearchGate. Retrieved from [Link]
-
18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. (2014, July 25). Chemistry LibreTexts. Retrieved from [Link]
-
Purification of Aniline. (n.d.). LookChem. Retrieved from [Link]
-
A Summary of The Reactions of Aldehydes With Amines. (n.d.). Scribd. Retrieved from [Link]
-
Purify and dry aniline? (2014, May 26). Reddit. Retrieved from [Link]
- Aniline purification process. (n.d.). Google Patents.
-
Devise a synthesis of each compound from aniline (C6H5NH2). (2025, September 23). Filo. Retrieved from [Link]
-
How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. Retrieved from [Link]
-
Aniline Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
20.7: Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Bacterial degradation of aniline. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of aniline derivatives. (n.d.). Google Patents.
-
Bromination of Aniline. (2022, December 22). YouTube. Retrieved from [Link]
-
Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. (2017, April 14). MDPI. Retrieved from [Link]
-
Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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improving the yield and purity of 3-(1-Aminopropyl)aniline
Answering your questions about improving the yield and purity of 3-(1-Aminopropyl)aniline, here is a technical support center with troubleshooting guides and FAQs:
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize the synthesis and purification of this compound, a key building block in pharmaceutical chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and storage of this compound.
Q1: What are the key physical and chemical properties of this compound?
This compound is a substituted aniline that is typically a liquid at room temperature. Its properties can be influenced by its purity. Key data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | N/A |
| Molecular Weight | 150.22 g/mol | N/A |
| Boiling Point | Approx. 115-120 °C at 1 mmHg | |
| Appearance | Colorless to pale yellow liquid | General chemical knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | General chemical knowledge |
Q2: How should this compound be properly stored to prevent degradation?
As an aniline derivative, this compound is susceptible to oxidation, which can lead to discoloration (turning yellow to brown) and the formation of impurities. Proper storage is critical for maintaining its purity.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.
-
Temperature: Keep in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Container: Use a tightly sealed, amber glass bottle to protect it from light and moisture.
Q3: What are the primary safety precautions when handling this compound?
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable). Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Part 2: Troubleshooting Guide - Synthesis & Purification
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound. A common synthetic route involves the reaction of 3-aminobenzonitrile with an ethyl Grignard reagent, followed by reduction of the resulting imine.
Troubleshooting Workflow: A General Approach
This diagram outlines a systematic approach to diagnosing and resolving issues during your synthesis and purification workflow.
Caption: General troubleshooting workflow for synthesis and purification.
Synthesis Issues
Problem 1: Low or No Product Yield
-
Probable Cause 1: Grignard Reagent Degradation. Ethylmagnesium bromide is moisture-sensitive. Using old or improperly stored reagent can significantly lower the concentration of the active species.
-
Solution: Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under a strictly inert atmosphere (dry nitrogen or argon).
-
-
Probable Cause 2: Ineffective Reduction Step. The intermediate imine may not be fully reduced to the desired amine. Sodium borohydride (NaBH₄) is a common reducing agent, but its reactivity can be affected by the solvent and temperature.
-
Solution: Ensure the NaBH₄ is of good quality and has not been exposed to moisture. The reduction is often performed in an alcohol solvent like methanol or ethanol. If the reaction is sluggish, gentle warming (e.g., to 40 °C) may be beneficial, but be cautious of solvent evaporation. For more stubborn imines, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could be considered, though this requires stricter anhydrous conditions and a different workup procedure.
-
Problem 2: Formation of Significant Side Products
-
Probable Cause 1: Reaction of Grignard with the Amino Group. The primary amino group on 3-aminobenzonitrile is acidic and can react with the Grignard reagent, consuming it in an acid-base reaction.
-
Solution: Protect the amino group before the Grignard reaction. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) or Ac (acetyl). The protecting group can be removed after the Grignard addition and reduction steps. This adds steps to the synthesis but can significantly improve the yield and purity.
-
-
Probable Cause 2: Over-reduction of the Aromatic Ring. While less common with NaBH₄, using very powerful reducing agents or harsh conditions could potentially lead to the reduction of the benzene ring.
-
Solution: Stick to milder reducing agents like NaBH₄ or sodium cyanoborohydride (NaBH₃CN) for the imine reduction. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
-
Purification Issues
Problem 1: Difficulty Separating the Product from Starting Material via Column Chromatography
-
Probable Cause: this compound and the starting material, 3-aminobenzonitrile, can have similar polarities, making separation challenging.
-
Solution:
-
Optimize the Solvent System: A common mobile phase for purifying amines on silica gel is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). To improve separation, add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the mobile phase. This deactivates the acidic silica gel surface, reducing tailing of the amine product and often improving resolution.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.
-
-
Problem 2: Product Discoloration (Turning Yellow/Brown) During Purification
-
Probable Cause: The product is oxidizing upon exposure to air and/or the acidic nature of the silica gel during column chromatography.
-
Solution:
-
Minimize Air Exposure: Keep fractions containing the product under an inert atmosphere as much as possible.
-
Use a Basic Modifier: As mentioned above, adding triethylamine to the eluent can help neutralize the silica and reduce on-column degradation.
-
Work Quickly: Do not let the purified fractions sit open to the air for extended periods. Concentrate the product via rotary evaporation as soon as the pure fractions are identified.
-
-
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction and Reduction
This protocol is a representative example. You may need to optimize it for your specific lab conditions.
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-Aminobenzonitrile
-
Ethylmagnesium bromide (1.0 M in THF)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Addition:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminobenzonitrile (1.0 eq).
-
Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
-
Reduction:
-
Cool the reaction mixture back down to 0 °C.
-
Carefully add methanol (of equal volume to the THF used).
-
Slowly add sodium borohydride (1.5 eq) in small portions, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup:
-
Cool the mixture to 0 °C and slowly quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
Recommended Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a 95:4:1 ratio. The polarity can be increased by increasing the amount of MeOH if the product is slow to elute. |
| Loading | "Dry load" the crude product onto a small amount of silica gel for best results. |
| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate stain. |
Procedure:
-
Prepare the Column: Pack a glass column with silica gel slurried in the non-polar component of your mobile phase (e.g., DCM).
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute: Add the mobile phase to the top of the column and apply positive pressure. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield pure this compound.
References
- Synthesis of this compound.Chemical synthesis suppliers like Sigma-Aldrich, Thermo Fisher Scientific, etc., often provide physical properties on their product pages.
-
Grignard Reagents: Handling and Titration. "Handling Grignard Reagents," Michigan State University Department of Chemistry.[Link]
-
Reduction of Imines. "Reduction of Aldehydes and Ketones," Master Organic Chemistry.[Link] (This resource discusses the principles of hydride reducers like NaBH₄).
-
Flash Chromatography Guide. "A Practical Guide to Flash Chromatography," Buchi.[Link] (General principles of flash chromatography, including the use of additives).
addressing solubility issues of 3-(1-Aminopropyl)aniline in organic solvents
Technical Support Center: 3-(1-Aminopropyl)aniline
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility challenges encountered with this compound in organic solvents. The content moves from foundational chemical principles to advanced, actionable protocols designed to ensure experimental success.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial challenges and provides the theoretical context for understanding the solubility behavior of this compound.
Q1: I'm having trouble dissolving this compound in my solvent system. What are the core chemical properties I should be aware of?
A1: Understanding the molecular structure of this compound is the first step in diagnosing solubility issues. The molecule possesses a dualistic nature, which is the primary source of its complex solubility profile.
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Aromatic Phenyl Group: The benzene ring is nonpolar and hydrophobic. This region of the molecule favors interactions with nonpolar, aromatic solvents (e.g., toluene, xylene) through van der Waals forces.[1][2]
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Aminopropyl Side Chain: This aliphatic chain contains two distinct amine functional groups:
-
Aniline Amine (-NH₂ on the ring): This is a weakly basic amine. The lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic pi system, which reduces its basicity and availability for hydrogen bonding.[3][4]
-
Primary Alkyl Amine (-NH₂ on the propyl group): This amine is significantly more basic and behaves like a typical aliphatic amine. Its lone pair is localized and readily available for hydrogen bonding, making this part of the molecule more polar.[4][5]
-
This structural dichotomy means that no single "perfect" solvent may exist. Solubility is a balancing act between satisfying the nonpolar aromatic ring and the polar amine groups. A common issue is poor solubility in highly nonpolar solvents like hexane, which cannot sufficiently solvate the polar amine functionalities, and in some polar solvents that are poor matches for the large aromatic ring.[6][7]
Visualizing Molecular Polarity
The diagram below illustrates the distinct polar and nonpolar regions of the this compound molecule, which dictate its solvent preferences.
Caption: Polarity map of the this compound molecule.
Part 2: Systematic Troubleshooting & Advanced Protocols
If initial solvent choices fail, a more systematic approach is required. This section provides a logical workflow and detailed experimental protocols for overcoming persistent solubility issues.
Troubleshooting Workflow
This decision tree provides a logical path for systematically addressing solubility problems.
Caption: Step-by-step workflow for troubleshooting solubility.
Protocol 1: Systematic Solvent Screening
Objective: To empirically determine the most effective solvent class for this compound by testing a range of solvents with varying polarities.
Rationale: The principle of "like dissolves like" is the guiding factor.[6] This protocol tests solvents across the polarity spectrum to identify the best balance for solvating both the nonpolar aromatic ring and the polar amine groups.
Solvent Selection Guide:
| Solvent Class | Example Solvents | Polarity Index | Expected Interaction with this compound |
| Nonpolar Aromatic | Toluene, Xylene | 2.4, 2.5 | Good for the phenyl ring, poor for the amine chain. May require heating.[1][2] |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Often a good starting point, balances polarity well. |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Good balance, can accept hydrogen bonds from the -NH₂ groups.[8] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | 6.4, 7.2, 5.8 | Excellent dissolving power due to high polarity, but can be difficult to remove. |
| Alcohols | Methanol, Isopropanol | 5.1, 3.9 | Can both donate and accept hydrogen bonds, effective for the amine chain.[5] |
Methodology:
-
Preparation: Dispense 5-10 mg of this compound into several small, clean vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different solvent from the table above.
-
Initial Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Observe and record the degree of dissolution (e.g., clear solution, suspension, insoluble).
-
Heating: For vials that did not fully dissolve, warm them in a water bath to 40-50°C for 5 minutes. Vortex again and record observations. Be cautious with low-boiling-point solvents like DCM.
-
Analysis: Identify the solvent or solvent class that provides the clearest solution with the least amount of heating. This is your lead candidate for scale-up.
Protocol 2: Utilizing Co-Solvent Systems
Objective: To create a custom solvent blend with a finely tuned polarity to fully dissolve the compound when a single solvent is insufficient.
Rationale: If a nonpolar solvent like toluene dissolves the aromatic ring but leaves the amine groups unsolvated (appearing as an oil or haze), adding a small amount of a polar co-solvent like methanol can complete the dissolution. This is a powerful technique for compounds with mixed polarity.
Methodology:
-
Primary Dissolution: Begin by suspending the compound in the solvent that best dissolves the bulk of the molecule (e.g., Toluene or DCM). Use a minimal volume.
-
Titration with Co-Solvent: While stirring, add a polar co-solvent (e.g., Methanol or Isopropanol) dropwise.
-
Observation: Continue adding the co-solvent until the solution becomes completely clear.
-
Record Ratio: Note the final ratio of the two solvents (e.g., 95:5 Toluene:Methanol). This is your optimized co-solvent system for this concentration.
Protocol 3: pH Modification via Salt Formation
Objective: To dramatically increase the polarity of this compound by converting the basic amine groups into their corresponding ammonium salts.
Rationale: Amines are basic and react with acids to form salts (e.g., hydrochlorides).[4] These ionic salts are often significantly more soluble in polar organic solvents than the freebase form. This is a common strategy in pharmaceutical development to improve the solubility of active pharmaceutical ingredients.[9] The two amine groups on the molecule have different basicities, but adding a strong acid will protonate both.
Methodology:
-
Suspend the Freebase: Suspend the this compound in a suitable polar solvent in which the salt form is likely soluble (e.g., Methanol, Ethanol, or Isopropanol).
-
Acid Addition: While stirring, slowly add a solution of a strong acid. A common choice is 1.2 equivalents of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether).
-
Observe Dissolution: Stir the mixture. The suspension should clarify as the highly polar hydrochloride salt is formed and dissolves. Gentle warming may be required.
-
Confirmation (Optional): The formation of the salt can be confirmed by a significant shift in the ¹H NMR spectrum or by observing its precipitation from a nonpolar solvent.
-
Reversion to Freebase: The freebase can be recovered from the solution by adding a base (e.g., triethylamine or aqueous sodium bicarbonate) to neutralize the acid.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Are there any solvents I should avoid?
-
A: Yes. Avoid reactive solvents. Primary amines can react with ketones (e.g., acetone) and aldehydes to form imines. Unless this is the desired reaction, these solvents should be avoided to maintain the integrity of your starting material.[4]
-
-
Q: My solution is turning dark brown upon standing or heating. What is happening?
-
A: Anilines and related aromatic amines are susceptible to oxidation, which often results in the formation of highly colored impurities.[10][11] This is a stability issue, not a solubility one. To mitigate this, consider storing the compound under an inert atmosphere (Nitrogen or Argon) and avoiding excessive heat.
-
-
Q: How do I handle this compound safely?
-
A: According to safety data sheets for aniline and related compounds, they can be toxic if swallowed, inhaled, or absorbed through the skin.[12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
-
Q: What is the best "first-pass" solvent to try?
-
A: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points. They offer a good balance of polarity and are generally effective at dissolving a wide range of organic compounds, including those with mixed characteristics like aromatic amines.[8]
-
References
-
Science madness. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness.org. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-aminopropyl)aniline. PubChem. Retrieved from [Link]
-
CISCO. (n.d.). Aromatic Solvents for Reliable Performance. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3-Aminopropyl)aniline. PubChem. Retrieved from [Link]
-
Reddit. (2023). Extraction solvent for amines in an aqueous reaction solution? r/chemistry. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?[Link]
-
Solubility of Things. (n.d.). Aniline. [Link]
-
AquaPhoenix Scientific. (2015). Safety Data Sheet - Aniline. [Link]
-
RB Products, Inc. (n.d.). Aromatic 100 Solvent Supplier. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. [Link]
-
Quora. (2018). How does branching increase the solubility in amines?[Link]
-
Solvent Manufacturers. (2025). Ultimate Guide to Aromatic Solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Isopropylaniline. PubChem. Retrieved from [Link]
-
Functional Groups In Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Journal of Chemical & Engineering Data. (2020). Dissociation Constant (pKa) and Thermodynamic Properties... ACS Publications. [Link]
-
Reddit. (2014). Solubility in organic solvents and water. r/chemhelp. [Link]
-
ResearchGate. (2012). (PDF) IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. [Link]
-
PubChemLite. (n.d.). N-(3-aminopropyl)aniline (C9H14N2). [Link]
Sources
- 1. Aromatic Solvents for Reliable Performance [ciscochem.com]
- 2. Ultimate Guide to Aromatic Solvents & Their Uses [vinatiorganics.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Preventing Oxidation of the Aniline Moiety in 3-(1-Aminopropyl)aniline
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are working with 3-(1-aminopropyl)aniline and encountering challenges related to the oxidative instability of its aniline moiety. The presence of the electron-rich aromatic amino group makes this compound highly susceptible to degradation, leading to colored impurities, reduced yields, and compromised product purity. This document provides a comprehensive overview of the underlying chemistry, troubleshooting strategies, and validated protocols to ensure the integrity of your molecule throughout your experimental workflow.
Section 1: Understanding the Core Problem: Aniline Oxidation
This section addresses the fundamental questions regarding the instability of the aniline functional group.
Q1: Why is the aniline moiety in my this compound compound so susceptible to oxidation?
A: The primary reason is the high electron density of the aromatic ring. The amino group (-NH₂) is a powerful electron-donating group, which enriches the benzene ring with electrons through resonance.[1] This high electron density makes the molecule prone to losing electrons—the very definition of oxidation.[2] Factors like atmospheric oxygen, common laboratory oxidizing agents, and even certain metal salts can trigger this process.[2][3]
Q2: What are the common visual indicators of aniline oxidation during my experiment?
A: The most immediate sign is a distinct color change in your reaction mixture or on storage.[2] Freshly purified aniline and its derivatives are often colorless to pale yellow.[1] Upon oxidation, they can rapidly turn yellow, red, brown, or even dark green/black due to the formation of highly colored byproducts such as quinones, azoxybenzenes, nitrobenzenes, and polymeric materials.[1][3][4] If you observe such color changes, it is a strong indication that the aniline moiety is degrading.[5]
Q3: What specific laboratory conditions or reagents can trigger this unwanted oxidation?
A: Several factors can initiate or accelerate aniline oxidation:
-
Atmospheric Oxygen: Simple exposure to air is often sufficient to cause gradual oxidation, especially in solution or when heated.[2][5]
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), chromic acid, or even nitric acid (used in nitration reactions) can aggressively oxidize the aniline group, often leading to complex mixtures or "tarry" products.[3][6]
-
Metal Catalysts/Salts: Certain transition metals can act as catalysts for oxidation. For example, care must be taken when using copper or iron salts in subsequent reaction steps.
-
pH Extremes: The rate of oxidation can be influenced by the pH of the medium.[2][7]
Section 2: Troubleshooting Guide for Aniline Oxidation
Use this table to diagnose and resolve common issues encountered during your experiments.
| Symptom Observed | Probable Cause | Recommended Solution & Rationale |
| Reaction solution turns dark brown or black immediately upon reagent addition or during workup. | Rapid oxidation of the aniline moiety. | 1. Implement an Inert Atmosphere: The most direct solution is to remove oxygen. Purge your reaction vessel and solvents with an inert gas like nitrogen or argon before starting. This physically prevents air from reacting with your compound.[2][5] 2. Use a Protecting Group: Chemically "mask" the reactive amino group to render it inert to oxidation. This is the most robust solution for multi-step syntheses. (See Section 3 for protocols). |
| Isolation of multiple, highly colored, and difficult-to-separate byproducts via chromatography. | Formation of a complex mixture of oxidation products (e.g., quinones, polymers).[1][3] | 1. Protect the Aniline Group: Before proceeding with your desired reaction, protect the aniline. This ensures that only the intended transformation occurs.[8] 2. Re-evaluate Reagents: Ensure that none of your reagents are unnecessarily harsh or have oxidizing properties. Consider milder alternatives if available. |
| Low yield of the desired product; significant starting material is consumed, but the target compound is not the major product. | The competing oxidation pathway is faster than the desired reaction, consuming the starting material. | 1. Lower the Reaction Temperature: Reducing the temperature will slow down all reaction rates, but it often disproportionately slows the undesired oxidation pathway. 2. Slow Reagent Addition: Add the this compound solution slowly to the reaction mixture containing other reagents. This keeps its instantaneous concentration low, minimizing side reactions. 3. Employ a Protecting Group: This is the most effective way to ensure the aniline moiety survives the reaction conditions intact.[9] |
Section 3: Core Prevention Strategies & Validated Protocols
Proactive prevention is superior to troubleshooting. The following strategies are industry-standard methods for handling oxidation-prone anilines.
Strategy 1: Control of the Reaction Environment (Inert Atmosphere)
This is the first line of defense. By physically excluding oxygen, you can often prevent oxidation in reactions that are only mildly sensitive to air.
-
Apparatus Setup: Assemble your glassware (e.g., round-bottom flask with a condenser) and ensure all joints are well-sealed.
-
Degassing: Purge the empty flask with a steady stream of nitrogen or argon for 5-10 minutes through a needle inlet, with another needle serving as an outlet.
-
Solvent Degassing: Before use, degas your reaction solvents by bubbling nitrogen or argon through them for at least 15-30 minutes.[5]
-
Reagent Addition: Add your degassed solvent and any stable reagents to the purged flask via a cannula or syringe. If adding solids, do so under a positive pressure of inert gas.
-
Aniline Addition: Dissolve your this compound in degassed solvent and add it to the reaction flask via cannula or syringe.
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the gas inlet to a bubbler system.
-
Work-up: Perform the work-up and purification steps as quickly as possible to minimize post-reaction air exposure.
Caption: Basic setup for maintaining an inert atmosphere.
Strategy 2: Chemical Protection of the Aniline Moiety
This strategy involves temporarily converting the highly reactive amino group into a less reactive functional group, such as an amide or a carbamate.[8] This "protecting group" shields the aniline from oxidation and can be removed in a later step to regenerate the original amine.
Caption: The general workflow for using a protecting group.
Acetylation converts the amino group to an acetamido group (-NHCOCH₃). The electron-withdrawing nature of the adjacent carbonyl group significantly reduces the electron-donating ability of the nitrogen, thereby deactivating the ring towards oxidation.[9]
Protocol 3A: Acetylation of this compound
-
Dissolution: Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base, such as pyridine or triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Rationale: The base neutralizes the HCl byproduct that is generated.[10]
-
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl (to remove excess base), then with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetyl-protected product.
Protocol 3B: Deprotection of the Acetanilide
-
Setup: Dissolve the acetyl-protected compound in a mixture of ethanol and water.
-
Hydrolysis: Add a strong acid (e.g., 6M HCl) or a strong base (e.g., 15% NaOH solution).[11]
-
Reflux: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC. The reaction can take several hours.
-
Isolation: Cool the reaction mixture. If using acid, carefully neutralize with a base (e.g., NaOH). If using base, neutralize with an acid (e.g., HCl). The deprotected product can then be isolated by extraction with a suitable organic solvent.[2]
The tert-butoxycarbonyl (Boc) group is another extremely common and useful protecting group. It forms a carbamate, which is stable under a wide variety of conditions but can be removed under mild acidic conditions, making it ideal for sensitive substrates.[12][13]
Protocol 3C: Boc Protection of this compound
-
Dissolution: Dissolve this compound in a solvent such as THF, methanol, or a mixture of dioxane and water. Add a base like triethylamine (1.5 equivalents) or sodium hydroxide (1.5 equivalents).[14]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: If using an organic solvent, concentrate the mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the Boc-protected product.[15]
Protocol 3D: Deprotection of the Boc-Protected Aniline
-
Setup: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or methanol.
-
Acidolysis: Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a 4M solution of HCl in dioxane or methanol.[12][15]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC. The reaction is often accompanied by gas (CO₂ and isobutylene) evolution.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is often obtained as its hydrochloride or trifluoroacetate salt, which can be neutralized with a mild base during work-up if the free amine is required.
Section 4: Frequently Asked Questions (FAQs)
Q: Which protecting group should I choose, Acetyl or Boc?
A: The choice depends on the overall synthetic route.
-
Acetyl Group: It's robust, and the starting materials are inexpensive. However, deprotection requires harsh conditions (strong acid or base and heat), which might not be suitable for molecules with other sensitive functional groups.[11]
-
Boc Group: Deprotection conditions are much milder (acid at room temperature), preserving sensitive functionalities.[12] It is often the preferred choice in modern medicinal chemistry for this reason.
Q: My compound, this compound, has two amino groups (one aromatic, one aliphatic). Which one will be protected by these protocols?
A: The aliphatic amine on the propyl chain is more basic and generally more nucleophilic than the aromatic aniline amine. Therefore, under standard acylation or Boc-protection conditions, the aliphatic amine is expected to react preferentially. However, since the goal is to prevent oxidation of the aniline, protecting the more nucleophilic aliphatic amine often sufficiently deactivates the molecule as a whole, or you can use conditions to force protection on the aniline nitrogen if needed. For complete certainty in preventing aniline oxidation, protection of the aniline nitrogen is key, which may require adjusting stoichiometry or reaction conditions.
Q: Can I just add an antioxidant instead of using a protecting group for long-term storage?
A: For storage, adding a sacrificial reducing agent like a small amount of zinc dust can be effective.[16] Zinc is more easily oxidized than the aniline and will react with trace oxygen first. However, this is not a suitable strategy during a chemical reaction, as the antioxidant will likely interfere with your reagents. A protecting group provides predictable and robust control during synthesis.
Q: After protecting my aniline, my subsequent electrophilic aromatic substitution reaction is very slow. Why?
A: This is expected. Both the acetamido and Boc groups are significantly less activating than a free amino group. By protecting the aniline to prevent oxidation, you have also reduced its reactivity towards desired electrophilic substitutions. You may need to use stronger reaction conditions (e.g., higher temperature, longer reaction time, or a stronger Lewis acid) to achieve the desired transformation on the protected system.
References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved from [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
(A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... (n.d.). ResearchGate. Retrieved from [Link]
-
Aniline. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Online Press. Retrieved from [Link]
-
Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
-
How does Zn dust prevent the oxidation of aniline?. (2019). Quora. Retrieved from [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate. Retrieved from [Link]
-
Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Protection of Aniline Derivatives. (2015). YouTube. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C... (n.d.). Filo. Retrieved from [Link]
-
Acetyl Protection - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024). ACS Publications. Retrieved from [Link]
-
"Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR. (2016). YouTube. Retrieved from [Link]
-
Amines. (n.d.). NCERT. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Kinetics of oxidation of 3-aminopropan-1-ol and related compounds by silver(III) species. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (n.d.). CABI Digital Library. Retrieved from [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. (n.d.). MDPI. Retrieved from [Link]
-
Oxidation of aniline using different reaction pathways. (2011). ResearchGate. Retrieved from [Link]
-
Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
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- 5. researchgate.net [researchgate.net]
- 6. Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE [vedantu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. youtube.com [youtube.com]
- 11. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. quora.com [quora.com]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 3-(1-Aminopropyl)aniline
Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting for peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-Aminopropyl)aniline, a primary aromatic amine. As a basic compound, it is susceptible to strong interactions with the stationary phase, often leading to asymmetrical peaks that compromise quantification and resolution. This document is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for this compound on my C18 column. What is the primary cause of this issue?
A1: The most common reason for peak tailing with basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3][4] These silanol groups are acidic and can interact with the basic amine functional groups of your analyte through ion-exchange mechanisms, leading to a distorted peak shape.[1][2] At a mid-range pH, these silanol groups can become ionized (negatively charged), while the amine groups on your compound are protonated (positively charged), resulting in strong electrostatic interactions that cause tailing.[5]
Several factors can influence the extent of these interactions:
-
Silanol Activity: The number and accessibility of free silanol groups on the silica surface play a significant role.[1][6]
-
Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both the analyte and the silanol groups.[7][8]
-
Column Quality: Older or poorly packed columns may have more exposed silanol sites.[4]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} caption: "Cause of Peak Tailing for Basic Analytes"
Q2: How can I modify my mobile phase to reduce peak tailing for this compound?
A2: Optimizing the mobile phase is a critical step in mitigating peak tailing. The two primary adjustments to consider are pH and the use of additives.
-
pH Adjustment:
-
Low pH (pH < 3): By operating at a low pH, you can protonate the silanol groups, rendering them neutral.[2][5] This minimizes the ionic interaction with the protonated amine analyte, leading to improved peak symmetry.[2][9] A common approach is to add a small percentage of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase.
-
High pH (pH > 8): At a higher pH, the this compound will be in its neutral (free base) form, which also reduces ionic interactions with the now negatively charged silanol groups.[5] However, this approach requires a pH-stable column, as traditional silica-based columns can degrade at high pH.[8]
-
-
Mobile Phase Additives (Competing Bases):
-
Triethylamine (TEA): Adding a small concentration of a competing base like triethylamine (TEA) to the mobile phase is a well-established technique to reduce peak tailing for basic compounds.[10][11][12] TEA is a small basic molecule that competitively interacts with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.[5][10][11] This minimizes the secondary interactions that cause tailing.[10][11]
-
| Mobile Phase Strategy | Mechanism of Action | Considerations |
| Low pH (e.g., 0.1% Formic Acid) | Protonates silanol groups to a neutral state, reducing ionic interactions.[2][5] | May decrease retention time of the basic analyte.[2] |
| High pH (e.g., pH 9 with Ammonium Bicarbonate) | Neutralizes the basic analyte, minimizing ionic interactions.[5] | Requires a pH-stable HPLC column.[8] |
| Competing Base (e.g., 0.1% Triethylamine) | Competitively blocks active silanol sites on the stationary phase.[5][10][11] | Can alter selectivity and may not be suitable for all applications. |
Q3: What is the recommended starting concentration for an additive like triethylamine (TEA), and how do I optimize it?
A3: A good starting point for triethylamine (TEA) concentration is typically around 0.1% (v/v) in the mobile phase.[5] However, the optimal concentration will depend on your specific column, analyte, and mobile phase composition.
Experimental Protocol for Optimizing TEA Concentration:
-
Initial Conditions: Prepare a mobile phase with 0.1% TEA.
-
Injection: Inject your standard solution of this compound.
-
Evaluation: Assess the peak shape (asymmetry factor).
-
Titration: If tailing persists, incrementally increase the TEA concentration (e.g., to 0.2%, 0.3%) and re-inject your standard at each concentration.
-
Optimization: If the peak shape improves but then begins to broaden or show other distortions, you have likely exceeded the optimal concentration. Reduce the concentration to the point that provided the best symmetry.
-
Final Check: Once the optimal TEA concentration is determined, confirm the reproducibility of your results with several replicate injections.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]
} caption: "Optimizing Triethylamine (TEA) Concentration"
Q4: Can the choice of HPLC column affect peak tailing for this compound?
A4: Absolutely. The choice of column chemistry is a fundamental factor in controlling peak shape for basic compounds.
-
End-Capped Columns: Most modern reversed-phase columns are "end-capped." This is a chemical process where the residual silanol groups are reacted with a small, non-polar silylating agent to make them less active.[13][14][15] Using a well-end-capped, or even a double-end-capped, column can significantly reduce peak tailing for basic analytes by minimizing the available sites for secondary interactions.[6][13]
-
Polar-Embedded Columns: These columns have a polar group embedded in the long alkyl chain of the stationary phase. This polar group can help to shield the residual silanol groups from interacting with basic analytes, leading to improved peak shapes.
-
Hybrid Particle Columns: Columns packed with hybrid silica-organic particles often exhibit better pH stability and reduced silanol activity compared to traditional silica-based columns, making them a good choice for analyzing basic compounds.
| Column Type | Key Feature | Impact on Peak Tailing |
| Standard C18 (Non-End-Capped) | High number of active residual silanols.[6] | Prone to significant peak tailing for basic compounds. |
| End-Capped C18 | Residual silanols are chemically deactivated.[13][14] | Reduced peak tailing due to fewer secondary interaction sites.[2][13] |
| Double End-Capped C18 | More extensive deactivation of residual silanols.[13] | Further improvement in peak shape for basic compounds.[13] |
| Polar-Embedded Phase | Polar group shields residual silanols. | Improved peak symmetry for basic analytes. |
| Hybrid Particle Phase | Reduced silanol activity and wider pH stability.[3] | Excellent peak shape for basic compounds across a range of pH values. |
Q5: I've tried adjusting the mobile phase and I'm using an end-capped column, but I still see some peak tailing. What other factors could be at play?
A5: If you have addressed the primary chemical interactions, it's time to consider other potential causes of peak tailing, which can be related to the HPLC system or the sample itself.
-
Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column.[7] Check for:
-
Excessive Tubing Length: The tubing connecting the injector, column, and detector should be as short as possible and have a narrow internal diameter.[7]
-
Dead Volume: Ensure all fittings and connections are properly made to avoid any dead volume where the sample can diffuse and cause band broadening.[16]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, exposing more active silanol sites.[4] Try flushing the column with a strong solvent or, if the problem persists, replace the column.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#EA4335"]
} caption: "Troubleshooting Other Causes of Peak Tailing"
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Sepuxianyun. (n.d.). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Grokipedia. (n.d.). Endcapping. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]
- Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
-
hplc-today. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]
-
Waters Knowledge Base. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Retrieved from [Link]
-
Separation Science. (n.d.). End-capping. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]
-
Separation Science. (n.d.). Silica Purity #2 – Silanols. Retrieved from [Link]
-
ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
ResearchGate. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]
-
Chromatography Forum. (2021, December 3). Big change in retention times switching from TFA to FA? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]
-
Agilent. (2009, June 24). Tips and Tricks of HPLC Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical chromatograms of five aromatic amines. Peak identification: (1)... Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ResearchGate. (2014, December 5). When is it important to add drops of trifluoroacetic acid during hplc analysis? Retrieved from [Link]
-
Reddit. (2023, July 25). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). Retrieved from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-(3-aminopropyl)aniline. Retrieved from [Link]
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]
Sources
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- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
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- 16. support.waters.com [support.waters.com]
Technical Support Center: Isolation and Purification of 3-(1-Aminopropyl)aniline
Welcome to the technical support guide for the workup and isolation of pure 3-(1-Aminopropyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile diamine intermediate. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during your workup procedures. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step corrective actions.
Issue 1: Low or No Yield After Acid-Base Extraction
Question: I performed an acid-base extraction to separate my this compound from non-basic impurities, but after basifying the aqueous layer and back-extracting, my organic phase contains very little product. What went wrong?
Answer: This is a common issue often rooted in the unique properties of this compound, which possesses two basic amine groups with different pKa values (an aliphatic primary amine and an aromatic primary amine). The problem typically arises from incomplete protonation or deprotonation, or emulsion formation.
Potential Causes & Solutions:
-
Incomplete Protonation: The aromatic amine is significantly less basic than the aliphatic amine. Insufficiently acidic conditions (pH not low enough) during the initial extraction may fail to protonate the aromatic amine, leaving a portion of your product in the organic layer which was then discarded.
-
Solution: When extracting the crude mixture into an acidic aqueous solution, ensure the pH is strongly acidic, ideally pH 1-2. Use a 1M or 2M HCl solution and check the pH of the aqueous layer with pH paper after mixing.[1][2] This ensures both the aliphatic and aromatic amines are fully protonated to their respective ammonium salts (R-NH3+), rendering them soluble in the aqueous phase.[3]
-
-
Incomplete Deprotonation: When recovering the free base, the pH of the aqueous layer must be raised sufficiently to deprotonate both ammonium salts. If the pH is not high enough, the more acidic anilinium salt may remain protonated and water-soluble.
-
Solution: After separating the acidic aqueous layer, add a strong base like 3M or 6M NaOH solution portion-wise with vigorous stirring and cooling in an ice bath. Check the pH frequently and continue adding base until the pH is >12. This ensures both amine groups are in their free base form, minimizing their water solubility and maximizing their partitioning into the organic solvent during back-extraction.[2]
-
-
Emulsion Formation: Vigorous shaking, especially with chlorinated solvents like dichloromethane (DCM), can lead to stable emulsions at the aqueous-organic interface, trapping your product and making separation difficult.
-
Solution:
-
Instead of vigorous shaking, gently invert the separatory funnel 10-15 times.
-
To break an existing emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, helping to break up the emulsion.
-
Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or tapping of the glass can also help.
-
-
-
Incorrect Choice of Organic Solvent: The solvent used for back-extraction must efficiently dissolve the free base and be immiscible with water.
-
Solution: Ethyl acetate or dichloromethane are generally effective choices. If your product shows limited solubility, consider using a larger volume of solvent or performing more extractions (e.g., 3 x 50 mL instead of 2 x 75 mL).
-
Issue 2: Persistent Impurities After Column Chromatography
Question: I ran a silica gel column, but I'm still seeing a persistent impurity that co-elutes with my product on the TLC plate. How can I improve the separation?
Answer: Co-elution on silica gel is common when an impurity has a similar polarity to the target compound. For amines, this can be exacerbated by interactions with the acidic silica surface, leading to peak tailing and poor separation.[4]
Potential Causes & Solutions:
-
Acidic Nature of Silica Gel: Amines can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and band broadening that masks impurities.[4]
-
Solution 1 (Base Additive): Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%), to your mobile phase.[4] This deactivates the acidic sites on the silica, resulting in sharper peaks and often improving separation. Always run a new TLC in a chamber pre-saturated with the new mobile phase to confirm improved separation before running the column.[4]
-
Solution 2 (Alternative Stationary Phase): Switch to a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds. Alternatively, amine-functionalized silica columns are commercially available and are designed specifically for purifying amines, often providing excellent resolution.[5]
-
-
Inadequate Mobile Phase Polarity: The chosen solvent system may not have the optimal selectivity for your product and the impurity.
-
Solution: Systematically screen different solvent systems. A good starting point for this compound is a gradient of methanol in dichloromethane (DCM). If that fails, try a different solvent combination. The key is to change the nature of the solvent interactions. For example, switching from an ethyl acetate/hexanes system to a DCM/methanol system changes the hydrogen bonding and dipole-dipole interactions, which can significantly alter the relative retention factors (Rf) of your compounds.
-
Table 1: Common Mobile Phase Systems for Amine Purification on Silica Gel
| Solvent System | Polarity | Notes |
| Dichloromethane / Methanol | High | A standard, effective system for polar amines. Start with 1-2% MeOH and increase polarity as needed. |
| Ethyl Acetate / Hexanes or Heptane | Medium | Can be effective, but peak tailing is more common without a basic additive. |
| Diethyl Ether / Hexanes | Low-Med | Useful for less polar amines. Often provides different selectivity compared to ethyl acetate. |
| Dichloromethane / Acetone | High | Acetone can offer different selectivity than methanol. |
| Modifier (Add to any system) | N/A | Triethylamine (0.5-1%) or Ammonium Hydroxide (0.5-1%) to reduce peak tailing and improve resolution. |
Issue 3: Product Oils Out Instead of Crystallizing
Question: My final product is a viscous, dark oil, but I need a solid. How can I induce crystallization?
Answer: Many aniline derivatives, especially those with flexible alkyl chains, have low melting points or are prone to forming oils.[6] Oiling out is often caused by residual impurities or the wrong choice of crystallization solvent.
Potential Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice.
-
Solution: Ensure the product is of high purity (>95%) before attempting crystallization. If necessary, re-purify a small sample by column chromatography. Often, the purest fractions from a column will crystallize spontaneously upon solvent evaporation.
-
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the product dissolved even at low temperatures.
-
Solution (Solvent Screening): The ideal recrystallization solvent should dissolve your compound when hot but not when cold.[7] Test a variety of solvents on a small scale. Good candidates include:
-
Toluene or Xylenes: Aromatic solvents can be effective for aromatic compounds.
-
Hexanes or Heptane: Good "poor" solvents to add to a more polar solvent.
-
Ethanol/Water or Isopropanol/Water: A mixed solvent system where the compound is dissolved in the alcohol at boiling, and water is added dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.[7]
-
-
-
Supersaturation/Rapid Cooling: Cooling the solution too quickly can cause the product to crash out as an oil rather than forming crystals.
-
Solution:
-
Allow the hot, saturated solution to cool to room temperature slowly and undisturbed.
-
Once at room temperature, transfer the flask to a refrigerator, and finally to a freezer, to maximize crystal formation.
-
If an oil forms, try re-heating the mixture to re-dissolve it and allow it to cool even more slowly (e.g., by placing the flask in a large beaker of hot water and letting the entire assembly cool).
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.
-
-
-
Salt Formation: this compound can be purified by forming a salt, which is often a highly crystalline solid.[8][9]
-
Solution: Dissolve the purified oily free base in a suitable solvent like isopropanol or ethyl acetate. Add a stoichiometric amount of an acid (e.g., HCl in ether, or oxalic acid in ethanol). The corresponding salt will often precipitate out as a pure, crystalline solid, which can be collected by filtration.[8][9] The free base can be regenerated later if needed by dissolving the salt in water and adding a strong base.
-
Visualization of Workflows
General Purification Workflow
The following diagram outlines a typical workflow for the isolation and purification of this compound from a crude reaction mixture.
Caption: General workflow for isolating this compound.
Troubleshooting Low Chromatography Yield
This flowchart helps diagnose the cause of low product recovery after performing column chromatography.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 5. biotage.com [biotage.com]
- 6. Buy 3-(1-Aminopropan-2-yl)aniline [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to the Comparative Analysis of Biological Activity for 3-(1-Aminopropyl)aniline and Its Isomers
Abstract
The precise positioning of functional groups on a pharmacophore is a cornerstone of medicinal chemistry, often dictating a compound's potency, selectivity, and overall biological profile. The aminopropylaniline scaffold represents a core structure with significant potential for interacting with various biological targets, particularly within the central nervous system. This guide provides a comprehensive framework for researchers aiming to conduct a comparative analysis of the biological activity of 3-(1-Aminopropyl)aniline and its key structural isomers. While direct comparative data for this specific series is sparse in public literature, this document synthesizes established pharmacological principles and detailed experimental protocols to empower researchers to systematically elucidate the structure-activity relationships (SAR). We will focus on the monoamine transporters as a primary hypothetical target class, informed by structural analogy to known psychostimulants and antidepressants, while also exploring potential alternative activities to build a complete pharmacological profile. This guide serves as a practical blueprint, detailing the necessary in vitro assays, from initial binding studies to functional uptake inhibition, that are required to translate structural variations into a coherent understanding of biological function.
Introduction: The Critical Role of Isomerism in Drug Design
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, transforming initial "hit" compounds into optimized clinical candidates.[1][2] The aminopropylaniline backbone is a privileged scaffold found in a variety of biologically active molecules. The parent compound, this compound, possesses key structural features—an aromatic ring, a flexible alkyl chain, and a basic nitrogen atom—that suggest a high probability of interaction with neurotransmitter systems.[3]
However, the biological activity of such a scaffold is not monolithic; it is exquisitely sensitive to the spatial arrangement of its constituent parts. Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit dramatically different pharmacological profiles. These differences can manifest as:
-
Varying Potency: Orders of magnitude differences in binding affinity (Kᵢ) or functional potency (IC₅₀/EC₅₀).
-
Altered Selectivity: Preferential binding to different receptor subtypes or completely different target families.
-
Divergent Functional Effects: Acting as an agonist at one target while its isomer acts as an antagonist.
This guide will focus on a systematic comparison of this compound against its primary positional and chain isomers. The objective is not to report existing data, but to provide the scientific rationale and detailed methodologies for researchers to generate this critical data themselves.
Isomers Under Consideration:
| Compound Name | Isomer Type | Structure |
| This compound | Parent Compound | (Meta-) |
| 2-(1-Aminopropyl)aniline | Positional Isomer | (Ortho-) |
| 4-(1-Aminopropyl)aniline | Positional Isomer | (Para-) |
| N-(2-Aminopropyl)aniline | Chain Isomer | - |
| N-(3-Aminopropyl)aniline | Chain Isomer | - |
Note: Chiral centers, such as the one in this compound, introduce another layer of complexity (R/S enantiomers), which must be resolved and tested independently for a complete SAR profile.
Foundational Analysis: Physicochemical Properties
Before embarking on biological assays, a foundational analysis of key physicochemical properties is essential. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile and can influence its interaction with biological targets.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted pKa (Strongest Basic) |
| This compound | C₉H₁₄N₂ | 150.22 | 1.65 | 9.6 |
| 2-(1-Aminopropyl)aniline | C₉H₁₄N₂ | 150.22 | 1.65 | 9.7 |
| 4-(1-Aminopropyl)aniline | C₉H₁₄N₂ | 150.22 | 1.65 | 9.5 |
| N-(2-Aminopropyl)aniline | C₉H₁₄N₂ | 150.22 | 1.71 | 10.1 |
| N-(3-Aminopropyl)aniline | C₉H₁₄N₂ | 150.22 | 1.28 | 10.3 |
Data is estimated using standard cheminformatics tools. Experimental validation is recommended.
Causality Behind the Parameters:
-
cLogP (Lipophilicity): This value predicts a compound's ability to partition between an oily (lipid) and a watery (aqueous) phase. It is a critical predictor of membrane permeability, including the ability to cross the blood-brain barrier.
-
pKa (Ionization): The pKa indicates the pH at which the amine groups are 50% protonated. At physiological pH (~7.4), these compounds will be predominantly positively charged, which is a key feature for interaction with the binding sites of many receptors and transporters, particularly the monoamine transporters that recognize protonated amine substrates.[4]
Primary Target Hypothesis: Monoamine Transporters (DAT, SERT, NET)
The phenylpropylamine substructure is a classic pharmacophore for ligands of the monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[4] Inhibition of these transporters is a key mechanism for major classes of drugs, including antidepressants and psychostimulants.[5]
Therefore, a primary hypothesis is that this compound and its isomers will exhibit affinity for and inhibit the function of one or more of these transporters. The following experimental workflow is designed to test this hypothesis systematically.
Experimental Workflow for MAT Profiling
Caption: A phased workflow for characterizing aminopropylaniline isomers at monoamine transporters.
Detailed Experimental Protocol 1: Radioligand Binding Assays
This protocol determines the binding affinity (Kᵢ) of the test compounds by measuring their ability to compete with a high-affinity radiolabeled ligand for binding to a specific transporter.[6]
Objective: To determine the Kᵢ of each isomer at human DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: 10 µM Benztropine (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well plates, cell harvester, scintillation fluid, and liquid scintillation counter.
Methodology:
-
Membrane Preparation: Grow cells to confluence, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 20,000 x g for 20 min at 4°C. Resuspend the resulting membrane pellet in fresh buffer. Determine protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Membranes, radioligand (at a concentration near its Kₑ), and assay buffer.
-
Non-Specific Binding (NSB): Membranes, radioligand, and a high concentration of the respective non-specific inhibitor.
-
Competitive Binding: Membranes, radioligand, and varying concentrations of the test isomer (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature or 4°C (optimize for each target) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test isomer.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]
-
Expert Rationale: Using stably transfected cell lines provides a clean and reproducible system to study each transporter in isolation. The Cheng-Prusoff correction is critical for converting the operational IC₅₀ value into a true measure of affinity (Kᵢ) that is independent of assay conditions.[7]
Detailed Experimental Protocol 2: Synaptosomal Uptake Inhibition Assays
This functional assay measures how the test compounds inhibit the primary biological function of the transporters: clearing neurotransmitters from the extracellular space.[5]
Objective: To determine the functional potency (IC₅₀) of each isomer for inhibiting the uptake of dopamine, serotonin, and norepinephrine.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT/NET).
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer containing appropriate cofactors (e.g., ascorbic acid, pargyline to inhibit MAO).
-
Reagents for synaptosome preparation (sucrose solutions).
-
Positive Controls: GBR 12909 (DAT), Fluoxetine (SERT), Desipramine (NET).
Methodology:
-
Synaptosome Preparation: Dissect the desired brain regions in ice-cold 0.32 M sucrose. Homogenize the tissue and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the synaptosomes in uptake buffer.
-
Assay Setup: In 96-well plates, pre-incubate the synaptosomes for 10 minutes at 37°C with either buffer, a positive control, or varying concentrations of the test isomer.
-
Initiate Uptake: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing must be within the initial linear phase of uptake. A parallel set of tubes should be incubated at 4°C to determine non-specific uptake.
-
Terminate Uptake: Terminate the reaction by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold buffer.
-
Counting & Analysis: Quantify radioactivity via liquid scintillation. Subtract the 4°C non-specific uptake values from the 37°C values. Plot the percent inhibition of specific uptake versus the log concentration of the isomer and fit the curve to determine the IC₅₀ value.
Expert Rationale: The synaptosome preparation provides a more physiologically relevant system than isolated membranes, as it contains intact nerve terminals with functional transporters. Measuring uptake inhibition is a direct assessment of the compound's ability to interfere with the transporter's primary function, which is often more predictive of in vivo effects than binding affinity alone.
Exploring Alternative Activities and SAR Divergence
A comprehensive analysis requires investigating beyond the primary hypothesis. Isomers can exhibit entirely different pharmacology. For instance, literature suggests that N-(2-Aminopropyl)aniline may act as a voltage-gated sodium channel blocker.[8] This highlights the necessity of counter-screening.
Proposed Secondary Screening:
-
Voltage-Gated Sodium Channels: Evaluate compounds using automated patch-clamp electrophysiology or binding assays with specific radioligands like [³H]batrachotoxin.
-
Sigma Receptors (σ₁ and σ₂): These receptors are common off-targets for CNS-active amines. Standard radioligand binding assays using ligands like -pentazocine (σ₁) and [³H]DTG (σ₂) can be employed to assess affinity.[9]
Synthesizing the Structure-Activity Relationship (SAR)
The data generated from the protocols above will allow for a detailed SAR analysis. The goal is to understand why structural changes lead to changes in activity.
Caption: A diagram illustrating the key structural modifications and their expected impact on biological activity.
Key Questions to Address in the SAR Analysis:
-
Positional Isomerism: How does moving the aminopropyl group from the meta (3-) position to the ortho (2-) or para (4-) position affect affinity and selectivity? The para position often allows for deeper penetration into the binding pocket of MATs, while the ortho position can introduce steric hindrance.
-
Chain Isomerism: What is the effect of the amine's position on the propyl chain? A secondary amine (like in N-(2-aminopropyl)aniline) has a different pKa and steric profile than a primary amine. Moving the amine further from the ring (N-(3-aminopropyl)aniline) alters the critical distance between the aromatic ring and the nitrogen pharmacophore.
-
Stereoselectivity: For chiral compounds, what is the eutomer (the more active enantiomer)? Biological targets are chiral, and it is common for one enantiomer to be significantly more potent than the other.[10]
Conclusion
The systematic investigation of this compound and its isomers provides a classic but powerful case study in medicinal chemistry. By employing the multi-phased approach outlined in this guide—starting with foundational binding assays and progressing to more complex functional and counter-screening assays—researchers can build a robust SAR profile. This process is essential for identifying isomers with high potency and selectivity for a desired target, like a specific monoamine transporter, while simultaneously flagging those with potential off-target liabilities. The detailed protocols and strategic framework provided herein are designed to equip drug development professionals with the tools necessary to unlock the therapeutic potential hidden within the nuanced structural diversity of the aminopropylaniline scaffold.
References
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Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
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Goberdhan, A., et al. (2018). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience. [Link]
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Newman, A. H., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience. [Link]
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Glennon, R. A., et al. (2011). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Neuropharmacology. [Link]
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Wünsch, B., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. [Link]
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Czopek, A., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-(1-Aminopropyl)aniline
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data, ensuring product quality, safety, and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the validation of methods targeting 3-(1-Aminopropyl)aniline , a primary aromatic amine that may serve as a key starting material, intermediate, or potential process-related impurity in pharmaceutical manufacturing.
This document moves beyond rigid templates to offer a narrative grounded in practical field experience. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures[1].
The Analytical Challenge: Why Method Validation is Critical
This compound possesses two key functional groups: a primary aromatic amine and a primary aliphatic amine. This dual nature dictates its chemical properties and presents specific challenges for analytical separation and quantification. The aromatic ring provides a chromophore suitable for UV detection, while the basic amine groups can interact with chromatographic stationary phases, potentially leading to poor peak shape (tailing).
Therefore, a validated analytical method is not merely a procedural formality; it is a guarantee that the method is suitable for its intended purpose, whether that is quantifying the compound as a raw material, monitoring its consumption in a reaction, or detecting it at trace levels as an impurity.
Comparative Analysis of Core Analytical Techniques
The two most viable chromatographic techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the specific analytical objective, required sensitivity, and the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for non-volatile and thermally sensitive compounds. Coupled with UV detection, it offers a robust, reliable, and widely accessible method for quantification. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity. For this analyte, Reverse-Phase HPLC (RP-HPLC) is the most logical starting point.
-
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. While this compound can be analyzed by GC, primary amines are known to be challenging due to their high polarity and basicity, which can cause strong interactions with the column, leading to poor peak shape and reduced sensitivity[2]. This can often be mitigated by using deactivated columns or through chemical derivatization, but this adds complexity to the procedure[3]. GC is most frequently coupled with a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity[4].
Data Summary: HPLC vs. GC-MS Performance
The following table provides a comparative summary of the expected performance of a validated RP-HPLC-UV method versus a GC-MS method for the analysis of this compound.
| Validation Parameter | Reverse-Phase HPLC with UV Detection | Gas Chromatography with Mass Spectrometry (GC-MS) | Rationale & Expert Insight |
| Specificity | Excellent (when validated with forced degradation) | Superior (mass fragmentation provides structural confirmation) | HPLC-UV relies on chromatographic separation alone. A forced degradation study is essential to prove it can separate the analyte from potential degradants[5][6]. GC-MS provides an orthogonal verification through its mass-to-charge ratio, offering a higher degree of confidence in peak identity. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.995 | Both techniques offer excellent linearity. HPLC often achieves slightly higher correlation coefficients due to the stability of the liquid phase and injection systems. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Both methods can achieve high accuracy. GC accuracy can sometimes be affected by inlet discrimination or incomplete derivatization if used. |
| Precision (%RSD) | < 2.0% for repeatability and intermediate precision[7] | < 5.0% for repeatability and intermediate precision | HPLC systems generally offer superior injection precision, leading to lower Relative Standard Deviation (%RSD) values compared to standard GC systems. |
| Limit of Quantitation (LOQ) | Low ng range (e.g., 10-50 ng/mL) | Low pg range (e.g., 1-10 pg/µL) | GC-MS, especially in Selected Ion Monitoring (SIM) mode, is inherently more sensitive than UV detection, making it the preferred choice for trace-level impurity analysis. |
| Robustness | High | Moderate to High | HPLC methods are generally very robust. GC methods can be sensitive to changes in inlet liner conditions, column activity, and carrier gas flow, requiring more careful control. |
A Deep Dive: Validating a Stability-Indicating RP-HPLC-UV Method
Given its balance of performance, accessibility, and robustness, an RP-HPLC-UV method is the most common and practical choice for routine quality control of this compound. The following sections provide a detailed framework and step-by-step protocols for its validation in accordance with ICH Q2(R1) guidelines[8].
The Validation Workflow
The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive data package demonstrating the method's suitability.
Caption: High-level workflow for analytical method validation.
Experimental Protocols
The following protocols outline the necessary steps to fully validate an HPLC method.
Proposed Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio. Expertise Note: A neutral pH is chosen to ensure the primary amine groups are in a consistent protonation state without being fully protonated (which would occur at low pH), promoting good retention on the C18 column and symmetrical peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Protocol 1: System Suitability Testing (SST)
Causality: Before any samples are analyzed, SST is performed to confirm that the chromatographic system is functioning correctly on the day of analysis[9][10]. It is the daily check that ensures the validity of the results generated.
Procedure:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Make six replicate injections of this standard solution.
-
Calculate the key performance parameters from the resulting chromatograms.
Acceptance Criteria (based on USP and FDA guidelines[7][11]):
-
Precision: The %RSD of the peak areas from the six injections must be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for the analyte peak must be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency should be ≥ 2000 theoretical plates.
Protocol 2: Specificity (via Forced Degradation)
Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants[8]. A forced degradation study is the most effective way to prove this by intentionally generating potential degradation products[12][13]. The goal is to achieve 5-20% degradation of the active ingredient[6][14].
Procedure:
-
Prepare separate, accurately weighed samples of this compound.
-
Expose each sample to one of the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105 °C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Prepare a control (unstressed) sample.
-
After exposure, neutralize the acid/base samples, dissolve all samples in the mobile phase to the target concentration, and inject them into the HPLC system.
-
Analyze the chromatograms for peak purity using a photodiode array (PDA) detector if available.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2.0) between the parent this compound peak and all major degradation product peaks.
-
The parent peak should not show any co-eluting peaks, as determined by peak purity analysis.
Protocol 3: Linearity, Range, Accuracy, and Precision
Causality: These parameters are interconnected. Linearity demonstrates a proportional relationship between concentration and response over a specific range[15]. Accuracy confirms the closeness of the measured value to the true value, while precision measures the variability of the results.
Procedure:
-
Linearity & Range:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this range should typically cover 80% to 120% of the target concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Prepare samples in triplicate at three concentration levels across the linear range (e.g., 80%, 100%, and 120%).
-
This can be done by spiking a placebo matrix or by using a standard of known purity.
-
Calculate the percent recovery for each sample: (%Recovery = [Measured Concentration / Theoretical Concentration] * 100).
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or six determinations at 100% of the test concentration. Calculate the %RSD.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from the two studies and calculate the cumulative %RSD.
-
Acceptance Criteria:
-
Linearity: Correlation coefficient (R²) ≥ 0.999.
-
Accuracy: Mean percent recovery should be within 98.0% - 102.0% at each concentration level.
-
Precision: %RSD should be ≤ 2.0% for both repeatability and intermediate precision.
Protocol 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. This is critical for impurity analysis.
Procedure (based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte in a low-concentration standard to the noise of the baseline.
-
Inject solutions of decreasing concentration to find the concentrations at which the S/N ratio is approximately:
-
LOD: 3:1
-
LOQ: 10:1
-
-
Confirm the LOQ by injecting a standard at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Protocol 5: Robustness
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Procedure:
-
Prepare a system suitability solution.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., change Acetonitrile from 50% to 48% and 52%).
-
-
Evaluate the effect on system suitability parameters (retention time, tailing factor, resolution).
Acceptance Criteria:
-
All system suitability parameters must remain within the acceptance criteria defined in Protocol 1.
Interconnectivity of Validation Parameters
The validation parameters are not isolated; they form a logical framework where each element supports the others to build a complete picture of the method's performance.
Caption: Logical relationship of validation parameters.
This diagram illustrates that a foundation of Specificity is required to ensure you are measuring the correct analyte. Upon this, the core quantitative characteristics of Linearity , Accuracy , and Precision are built. Finally, understanding the method's limits (LOD/LOQ ) contributes to the overall confidence, leading to a Reliable & Validated Method .
Conclusion and Recommendations
For the routine analysis and quality control of this compound, a reverse-phase HPLC method with UV detection stands out as the most balanced choice, offering excellent accuracy, precision, and robustness. Its validation, guided by the protocols detailed in this guide, will produce a reliable method that meets stringent regulatory standards as defined by ICH Q2(R1)[1][16].
Conversely, if the primary analytical goal is the detection and identification of trace-level impurities or for confirmatory analysis, GC-MS would be the superior technique due to its significantly lower limit of detection and the structural information provided by mass spectrometry.
Ultimately, the selection of the analytical technique should be driven by its intended purpose. However, the principles of validation—demonstrating specificity, accuracy, precision, linearity, and robustness—are universal and non-negotiable for generating data of the highest integrity.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]
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GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic, Journal of Analytical Toxicology. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA). [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food & Drug Administration (FDA). [Link]
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SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
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[Determination of primary aromatic amines in crayons gas chromatography-mass spectrometry]. PubMed. [Link]
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Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry. [Link]
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[Determination of primary aromatic amines in crayons gas chromatography-mass spectrometry]. ResearchGate. [Link]
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Amines Analysis by Packed Column GC. LabRulez. [Link]
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Separation of 3-Aminopropyl(octyl)amine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
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Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Department of Drug Administration, Nepal. [Link]
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Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency (EPA). [Link]
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Analytical Method Validation & Common Problem 1. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthesized vs. Commercial 3-(1-Aminopropyl)aniline
Introduction: The Imperative of Verification in Synthesis
In the realm of drug development and chemical research, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is rigorous structural verification. Every batch of a newly synthesized compound must be meticulously compared against a known standard to confirm its identity, purity, and isomeric integrity. Without this validation, all downstream biological or material science data is built on a foundation of uncertainty.
This guide provides a comprehensive framework for comparing a laboratory-synthesized batch of 3-(1-Aminopropyl)aniline against a commercial reference standard. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining not just the data, but the scientific rationale behind the analysis. The objective is to empower researchers to move beyond simple pattern matching and to interpret spectral data with a deep understanding of the underlying molecular structure.
Workflow for Spectroscopic Verification
The logical flow from synthesis to final validation is a self-validating process. The synthesized product undergoes purification, after which its unique spectroscopic fingerprint is measured and compared against the established fingerprint of a trusted commercial standard. Any significant deviation signals the need for further purification or a re-evaluation of the synthetic route.
Caption: Workflow from synthesis to structural validation.
Part 1: ¹H and ¹³C NMR Spectroscopy – The Structural Blueprint
NMR spectroscopy is unparalleled for elucidating the precise arrangement of atoms in a molecule. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.
Causality: For this compound, we expect a combination of aromatic signals (from the aniline ring) and aliphatic signals (from the aminopropyl sidechain). The substitution pattern on the ring is critical; a 1,3-disubstituted (meta) pattern will produce a distinct set of aromatic proton splittings compared to a 1,2- (ortho) or 1,4- (para) isomer. The presence of chiral centers, such as the first carbon on the propyl chain, can also lead to more complex spectra.
Comparative NMR Data
| Signal Type | Commercial Standard: Expected Chemical Shift (δ, ppm) | Synthesized Sample: Observed Chemical Shift (δ, ppm) | Interpretation of Discrepancies |
| ¹H Aromatic (C₆H₄) | ~6.5 - 7.2 | [Researcher enters data here] | Significant shifts or altered splitting patterns may indicate incorrect ring substitution (isomer impurity). |
| ¹H Methine (CH) | ~3.5 - 4.0 | [Researcher enters data here] | Absence of this signal or a major shift suggests an issue with the sidechain structure. |
| ¹H Methylene (CH₂) | ~1.6 - 1.9 | [Researcher enters data here] | Check integration ratios. Incorrect ratios may point to impurities or side reactions. |
| ¹H Methyl (CH₃) | ~0.8 - 1.0 | [Researcher enters data here] | Should be a clean triplet. Broadening could indicate restricted rotation or impurities. |
| ¹H Amine (NH₂) | Broad, variable signals (~1.5 - 3.5) | [Researcher enters data here] | Position is highly dependent on solvent and concentration. Presence is key. |
| ¹³C Aromatic | ~110 - 150 | [Researcher enters data here] | The number of signals should match the expected symmetry (6 signals for an unsymmetrical meta-substituted ring). |
| ¹³C Aliphatic | ~10 - 60 | [Researcher enters data here] | Three distinct signals expected for the propyl chain. Missing signals are a red flag. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample (both commercial and synthesized) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrument Setup: Place the tube in the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 1-2 second relaxation delay).
-
Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to infer neighboring protons.
Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally fast and reliable method for confirming the presence of key functional groups.
Causality: The spectrum of this compound should display characteristic absorptions for N-H bonds (from the two amino groups), aromatic C-H and C=C bonds, and aliphatic C-H bonds. The absence of certain peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) can be just as informative, confirming the purity of the product from starting materials or byproducts. For primary amines like aniline, two distinct N-H stretching bands are typically observed due to symmetric and asymmetric stretching modes[1][2].
Comparative IR Data
| Functional Group | Commercial Standard: Expected Wavenumber (cm⁻¹) | Synthesized Sample: Observed Wavenumber (cm⁻¹) | Interpretation of Discrepancies |
| N-H Stretch (Amine) | 3300 - 3500 (two bands)[1] | [Researcher enters data here] | A single or broadened peak might suggest a secondary amine impurity. Absence indicates a failed synthesis. |
| C-H Stretch (Aromatic) | 3000 - 3100 (sharp) | [Researcher enters data here] | Confirms the presence of the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 2960 (strong) | [Researcher enters data here] | Confirms the presence of the propyl sidechain. Weakness may indicate incomplete reaction. |
| N-H Bend (Amine) | 1590 - 1650 | [Researcher enters data here] | A reliable indicator of the primary amine group. |
| C=C Stretch (Aromatic) | 1450 - 1600 (multiple bands) | [Researcher enters data here] | Part of the aromatic fingerprint region. |
| C-H Bend (Aromatic) | 690 - 900 | [Researcher enters data here] | The pattern of these bands can help confirm the meta-substitution pattern. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If solid, use the pressure arm to ensure good contact.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Analysis: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.
Part 3: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. It is the definitive test for confirming the elemental formula.
Causality: Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The highest mass-to-charge (m/z) peak of significance is typically the molecular ion (M⁺•), which should correspond to the molecular weight of the target compound (150.22 g/mol for C₉H₁₄N₂)[3][4]. The fragmentation pattern provides a structural puzzle; for our target, a common fragmentation would be the cleavage between the first and second carbons of the sidechain (benzylic cleavage), which is an energetically favorable process.
Comparative MS Data
| Ion | Commercial Standard: Expected m/z | Synthesized Sample: Observed m/z | Interpretation of Discrepancies |
| Molecular Ion [M]⁺• | 150 | [Researcher enters data here] | This must be present and correct. A higher m/z peak suggests impurities or an unexpected adduct. |
| Base Peak | Varies based on stability | [Researcher enters data here] | The most abundant fragment. Should be identical between samples. A different base peak signals a structural isomer. |
| Key Fragments | e.g., 121 ([M-C₂H₅]⁺) | [Researcher enters data here] | The presence of expected fragments validates the structure. Unexpected fragments point to impurities or rearrangement. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph separates the sample components based on their boiling points and interactions with the column's stationary phase. This step ensures that the mass spectrum is acquired for a pure compound.
-
Ionization & Analysis: As the purified compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., EI source). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
-
Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak and compare the fragmentation pattern to theoretical predictions or the commercial standard's spectrum.
Conclusion
The convergence of data from NMR, IR, and MS provides an unassailable confirmation of a synthesized compound's identity and purity. When the ¹H and ¹³C NMR spectra of the synthesized material align perfectly with the standard, the IR spectra show identical functional group absorptions, and the mass spectra exhibit the same molecular ion and fragmentation pattern, a researcher can proceed with confidence. Any deviation in this triad of data is not a failure, but a critical data point that guides the scientific process, prompting further purification or a re-examination of the synthetic strategy. This rigorous, multi-faceted approach to spectroscopic analysis is a cornerstone of scientific integrity and successful research.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 427260, N-(3-aminopropyl)aniline. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 458679, 3-Isopropylaniline. Available from: [Link]
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Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link]
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PubChemLite. N-(3-aminopropyl)aniline (C9H14N2). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21646683, 4-(3-Aminopropyl)aniline. Available from: [Link]
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ResearchGate. Superimposed 1 H-NMR spectra of the corresponding amines (aniline and...). Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Available from: [Link]
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National Institute of Standards and Technology. Aniline - Mass spectrum (electron ionization). In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
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ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Available from: [Link]
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National Institute of Standards and Technology. Aniline - Infrared Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
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ResearchGate. Stratigraphy, provenance, and tectonic significance of the Punchbowl block, San Gabriel Mountains, California, USA. Available from: [Link]
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National Institute of Standards and Technology. 1-Propanol, 3-amino- - IR Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
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YouTube. Introduction to IR Spectroscopy - Amines. Available from: [Link]
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Calaméo. 1980, jaargang 115. Available from: [Link]
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A Comparative Guide to the Synthesis of 3-(1-Aminopropyl)aniline for Researchers and Drug Development Professionals
Introduction
3-(1-Aminopropyl)aniline is a key structural motif found in a variety of pharmacologically active compounds and serves as a versatile intermediate in organic synthesis. The strategic placement of a primary amine on the propyl chain and another on the aromatic ring offers multiple points for molecular elaboration, making it a valuable building block in medicinal chemistry and materials science. The efficient and scalable synthesis of this diamine is therefore of significant interest to researchers in both academic and industrial settings.
This technical guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, considering factors such as yield, purity, scalability, and green chemistry principles.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly approached via two main disconnection strategies: formation of the benzylic amine via reductive amination of a ketone precursor, or construction of the aniline moiety on a pre-existing aminopropyl-substituted benzene ring. We will explore the most prevalent and practical implementations of these strategies.
Route 1: Reductive Amination of 3-Aminopropiophenone
This is arguably the most direct and widely employed route. It commences with the readily available 3-aminopropiophenone, which undergoes reductive amination to furnish the target molecule. The choice of reducing agent and reaction conditions is critical to the success of this transformation, influencing both the yield and the impurity profile.
Expertise & Experience: The key to a successful reductive amination lies in the efficient in situ formation of the imine or enamine intermediate, followed by its selective reduction. The reaction is typically carried out in a one-pot fashion. Careful control of pH is crucial; slightly acidic conditions favor imine formation, while strongly acidic or basic conditions can lead to side reactions. The choice of reducing agent dictates the operational simplicity and functional group tolerance of the procedure.
Trustworthiness: A well-executed reductive amination protocol should provide consistent yields and a high-purity product. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to ensure complete conversion of the starting ketone and to identify any potential side products, such as the corresponding alcohol from direct ketone reduction.
Experimental Protocol: Reductive Amination using Catalytic Hydrogenation
This protocol employs catalytic hydrogenation, a green and often high-yielding method for reduction.
Step 1: Reaction Setup
-
To a solution of 3-aminopropiophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia. An excess of ammonium acetate or a solution of ammonia in methanol is commonly used.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or a similar hydrogenation apparatus.
Step 2: Reaction Execution and Monitoring
-
The reaction is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction.
-
The progress of the reaction is monitored by the uptake of hydrogen and can be periodically checked by TLC or GC-MS to confirm the disappearance of the starting material.
Step 3: Work-up and Purification
-
Upon completion, the catalyst is carefully filtered off through a pad of Celite.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude this compound.
-
Purification is typically achieved by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| H₂/Pd-C | Methanol/Ethanol | 25-50 | 85-95 | High yielding, clean, environmentally friendly | Requires specialized hydrogenation equipment |
| Sodium Borohydride (NaBH₄) | Methanol | 0-25 | 70-85 | Operationally simple, readily available | Can reduce the ketone starting material, lower selectivity |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol/Ethanol | 25 | 80-90 | Selective for imines over ketones | Toxic cyanide byproduct |
| Leuckart Reaction (Formic Acid/Ammonia) | N/A | 160-185 | 60-75 | Inexpensive reagents | High temperatures, potential for side reactions, lower yields |
Route 2: Synthesis from 3-Nitropropiophenone
This alternative route begins with the nitration of propiophenone to yield 3-nitropropiophenone. This intermediate then undergoes a tandem reduction of both the nitro group and the ketone, followed by amination.
Expertise & Experience: This pathway offers flexibility as the reduction of the nitro group and the reductive amination of the ketone can be performed in a single step or sequentially. A one-pot approach using catalytic hydrogenation is often preferred for its efficiency. The initial nitration step requires careful control of temperature and the nitrating agent to avoid the formation of undesired isomers.
Trustworthiness: The success of this route hinges on the selective nitration at the meta position and the subsequent complete reduction of both functional groups. Spectroscopic analysis (¹H NMR, ¹³C NMR) of the intermediate and final product is crucial to confirm the regiochemistry and the extent of reduction.
Experimental Protocol: One-Pot Reduction and Amination of 3-Nitropropiophenone
Step 1: Reaction Setup
-
3-Nitropropiophenone (1 equivalent) is dissolved in a solvent mixture, typically ethanol and aqueous ammonia.
-
A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.
Step 2: Reaction Execution
-
The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (e.g., 100-500 psi) at an elevated temperature (e.g., 80-120 °C).
-
The reaction is monitored by pressure drop and analytical techniques like HPLC or GC-MS until the starting material is consumed.
Step 3: Work-up and Purification
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The final product is purified by vacuum distillation or column chromatography.
Visualization of Synthetic Pathways
To provide a clearer understanding of the discussed synthetic routes, the following diagrams illustrate the key transformations.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Reductive Amination of 3-Aminopropiophenone) is generally the more convergent and higher-yielding approach, especially when employing catalytic hydrogenation. Its primary advantage lies in its directness, assuming the availability of the starting aminoketone. This route is highly recommended for laboratory-scale synthesis and has the potential for scalable production.
-
Route 2 (From 3-Nitropropiophenone) provides a solid alternative, particularly if 3-aminopropiophenone is not readily accessible. The one-pot reduction/amination protocol is atom-economical. However, the initial nitration step adds to the overall synthesis length and may require careful optimization to ensure good regioselectivity and yield.
The choice between these routes will ultimately depend on the specific needs of the project, including the availability and cost of starting materials, the scale of the synthesis, and the equipment available. For most applications, the reductive amination of 3-aminopropiophenone offers a more efficient and reliable path to the desired product.
References
-
Pollard, C. B., & Young, D. C. (1951). The Leuckart Reaction. Chemical Reviews, 48(1), 63–76. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Koszelewski, D., et al. (2010). Imine Reductases (IREDs) for the Enantioselective Synthesis of Chiral Amines. Advanced Synthesis & Catalysis, 352(16), 2759-2773. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Amines. Russian Chemical Reviews, 88(4), 338-386. [Link]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-(1-Aminopropyl)aniline Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its ultimate success. It dictates the compound's half-life, bioavailability, and dosing regimen, directly impacting its therapeutic efficacy and safety profile.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] The aniline scaffold, and specifically derivatives of 3-(1-Aminopropyl)aniline, represents a versatile starting point for many therapeutic agents. However, anilines are often susceptible to metabolic enzymes, making an early and thorough assessment of their metabolic fate a non-negotiable step in lead optimization.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of novel this compound analogs. We will delve into the mechanistic underpinnings of metabolic pathways, provide a detailed, field-proven experimental protocol, and present a comparative analysis to illustrate how subtle structural modifications can profoundly influence a compound's metabolic profile.
Pillar 1: Understanding the Metabolic Landscape
The liver is the primary site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[1][5]
-
Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl, amino) on the drug molecule, typically through oxidation, reduction, or hydrolysis. The primary enzymatic drivers of Phase I metabolism are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases embedded in the endoplasmic reticulum of hepatocytes.[5][6] For aniline derivatives, key Phase I transformations often involve N-dealkylation of the aminopropyl side chain and hydroxylation of the aromatic ring.[7][8][9]
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I. This process increases the molecule's water solubility, facilitating its excretion from the body.[1]
The intrinsic clearance (CLint) is a key parameter derived from in vitro assays that measures the inherent ability of liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[2][10][11] This value, along with the half-life (t1/2), provides a quantitative measure of metabolic stability.[11]
Pillar 2: Experimental Workflow for Assessing Metabolic Stability
The gold-standard method for high-throughput screening of metabolic stability in early drug discovery is the Liver Microsomal Stability Assay .[5][6][12] Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and are rich in Phase I enzymes, particularly CYPs.[5] They offer a cost-effective and reproducible system for evaluating a compound's susceptibility to oxidative metabolism.[10][13]
Below is a detailed protocol, grounded in best practices, designed for self-validation and reproducibility.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound analogs.
Materials:
-
Test compounds (this compound analogs) and a positive control (e.g., Verapamil, known for high clearance)
-
Pooled liver microsomes (human, rat, or other species of interest)[14]
-
Phosphate buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)[15]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Ice-cold acetonitrile or methanol (for reaction termination)[14]
-
96-well incubation plates and collection plates
-
Multichannel pipettes, incubator, centrifuge
Workflow Visualization:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation (Self-Validating System: Master Mix Approach):
-
Causality: To minimize pipetting errors and ensure consistency across all wells, a master mix of the buffer and microsomal solution is prepared.
-
Protocol: On ice, prepare a master mix containing phosphate buffer (pH 7.4) and the required volume of liver microsomes (final protein concentration typically 0.5 mg/mL).[11][13] Aliquot this mix into the wells of a 96-well plate.
-
In a separate plate, add a small volume of the test compound working solution (final concentration typically 1 µM) to each well.[11][13] This prevents premature interaction with enzymes.
-
-
Pre-incubation:
-
Causality: This step ensures that the reaction components reach the physiological temperature of 37°C before the metabolic process is initiated.
-
Protocol: Pre-incubate both plates (the microsome plate and the compound plate) at 37°C for approximately 10 minutes.[15]
-
-
Initiation of Reaction:
-
Causality: The metabolic reactions catalyzed by CYP enzymes are dependent on the cofactor NADPH.[13] The reaction is started by adding the NADPH regenerating system.
-
Protocol: Add a pre-warmed solution of the NADPH regenerating system to the microsome master mix. Immediately transfer this mix to the compound plate to start the reaction.
-
-
Time-Point Sampling & Termination:
-
Causality: To determine the rate of metabolism, the reaction must be stopped at specific time intervals. This is achieved by adding an ice-cold organic solvent which denatures and precipitates the enzymes, halting all metabolic activity.[14]
-
Protocol: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add a 2-3 fold volume of ice-cold acetonitrile containing an internal standard to the appropriate wells.[11][14] The T=0 sample is prepared by adding the stop solution before adding the NADPH system.
-
-
Sample Processing & Analysis:
-
Causality: Precipitated proteins must be removed to prevent clogging of the LC-MS/MS system and interference with the analysis.
-
Protocol: Seal the plate and centrifuge at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated proteins.[14] Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[12][17]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Half-life (t1/2): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Pillar 3: Comparative Analysis of this compound Analogs
To illustrate the practical application of this data, let's consider a hypothetical series of this compound analogs and their metabolic stability data. The structural modifications are designed to probe common metabolic "soft spots."
Hypothetical Analog Series:
-
Compound A: this compound (Parent Scaffold)
-
Compound B: Introduction of a cyclopropyl group on the primary amine (N-cyclopropyl-1-(3-aminophenyl)propan-1-amine).
-
Compound C: Fluorination on the aniline ring, para to the aminopropyl group (5-amino-2-fluorophenyl)(propyl)methanamine).
-
Compound D: Replacement of a metabolically liable C-H bond with a C-D bond (Deuteration) on the benzylic carbon.
-
Compound E: Introduction of a bulky, sterically hindering group (e.g., t-butyl) ortho to the aminopropyl group.
Data Summary Table:
| Compound | Modification | t1/2 (min) | CLint (µL/min/mg protein) | Predicted Stability Class |
| A | Parent Scaffold | 12 | 115.5 | High Clearance |
| B | N-Cyclopropyl | 25 | 55.4 | Moderate Clearance |
| C | Ring Fluorination | 48 | 28.9 | Low Clearance |
| D | Benzylic Deuteration | 35 | 39.6 | Moderate Clearance |
| E | Ortho-t-butyl | > 60 | < 11.5 | Very Low Clearance |
Structure-Metabolic Stability Relationship (SMSR) Discussion:
The hypothetical data above provides a clear narrative of how strategic chemical modifications can enhance metabolic stability.
-
Compound A (Parent): The parent scaffold shows a short half-life, suggesting it is rapidly metabolized. Likely metabolic pathways include N-dealkylation and aromatic hydroxylation, common for aniline compounds.[7][8]
-
Compound B (N-Cyclopropyl): The cyclopropyl group can enhance metabolic stability.[19] While N-dealkylation is still possible, the unique electronic properties and strain of the cyclopropyl ring can alter the binding orientation in the CYP active site, slowing the rate of metabolism compared to a simple N-alkyl group.
-
Compound C (Ring Fluorination): The introduction of a fluorine atom, a strong electron-withdrawing group, is a classic strategy to block sites of oxidative metabolism.[20] Fluorination deactivates the aromatic ring towards electrophilic attack by CYP enzymes, significantly reducing the rate of aromatic hydroxylation and thereby increasing the half-life.[20]
-
Compound D (Benzylic Deuteration): The carbon-hydrogen bond at the benzylic position (alpha to the aniline ring) is often a primary site of oxidation. Replacing hydrogen with deuterium creates a stronger C-D bond.[21] Breaking this bond is the rate-limiting step in many CYP-mediated reactions, an observation known as the "kinetic isotope effect."[21] This slows down metabolism, improving stability.
-
Compound E (Ortho-t-butyl): Introducing a bulky group near the site of metabolism can create steric hindrance. This physically blocks the CYP enzyme's active site from accessing the metabolically labile aminopropyl group, dramatically reducing the clearance rate.[22]
Logical Relationship Visualization:
Sources
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- 8. Comparison of aniline hydroxylation by hemoglobin and microsomal cytochrome P450 using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3-(1-Aminopropyl)aniline with Other Building Blocks for Drug Discovery and Chemical Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and performance of the final molecule. Among the myriad of available synthons, aniline and its derivatives are foundational, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides a detailed head-to-head comparison of 3-(1-Aminopropyl)aniline with a selection of structurally related building blocks: its positional isomer 4-(1-Aminopropyl)aniline, the branched alkyl-substituted 3-Isopropylaniline, and the N-alkylated N-Propylaniline.
Through a comprehensive analysis of their physicochemical properties, reactivity, and potential applications, this guide aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors. We will delve into the nuanced effects of substituent placement and nature on key chemical characteristics, supported by available experimental data and established synthetic protocols.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block are paramount as they dictate its handling, solubility, and pharmacokinetic profile in a drug discovery context. The following table summarizes the key properties of this compound and its comparators. It is important to note that for this compound and its 4-isomer, much of the available data is computed, highlighting a relative scarcity of extensive experimental characterization in the public domain.
| Property | This compound | 4-(1-Aminopropyl)aniline | 3-Isopropylaniline | N-Propylaniline | Aniline (Reference) |
| Molecular Formula | C₉H₁₄N₂ | C₉H₁₄N₂ | C₉H₁₃N | C₉H₁₃N | C₆H₇N |
| Molecular Weight | 150.22 g/mol | 150.22 g/mol [1] | 135.21 g/mol [2] | 135.21 g/mol | 93.13 g/mol [3] |
| Boiling Point | Not available | Not available | 101-103 °C at 15 mmHg | 222 °C at 760 mmHg | 184.1 °C at 760 mmHg[3][4] |
| pKa (of conjugate acid) | Not available | Not available | 4.67 (Predicted)[2] | 5.30 | 4.63[3] |
| logP (octanol/water) | 1.5 (Computed) | 0.8 (Computed)[1] | 2.2 | 2.5 | 0.9 |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | 52 Ų[1] | 26 Ų | 12 Ų | 26 Ų |
Key Insights from Physicochemical Properties:
-
Polarity and Solubility: The presence of a primary amino group in the side chain of 3- and 4-(1-Aminopropyl)aniline significantly increases their polarity, as reflected in the higher TPSA values and lower computed logP compared to 3-Isopropylaniline and N-Propylaniline. This suggests a higher potential for aqueous solubility, a desirable trait in drug candidates.
-
Basicity: The predicted pKa of 3-Isopropylaniline is comparable to that of aniline, indicating that the isopropyl group has a minimal electronic effect on the basicity of the aromatic amine. In contrast, N-propylaniline is a stronger base, which is typical for N-alkylated anilines where the alkyl group's inductive effect increases the electron density on the nitrogen.
-
Structural Isomerism: The seemingly subtle shift of the aminopropyl group from the meta to the para position is predicted to have a noticeable impact on the molecule's overall polarity, with the 4-isomer being more polar. This can have significant implications for its interaction with biological targets and its ADME (absorption, distribution, metabolism, and excretion) properties.
Reactivity and Performance in Key Synthetic Transformations
The utility of a building block is ultimately determined by its reactivity in common synthetic transformations. For aniline derivatives, reactions such as N-arylation, amide bond formation, and electrophilic aromatic substitution are of primary importance.
Nucleophilicity: The Heart of Reactivity
The nucleophilicity of the aniline nitrogen is a key determinant of its reactivity. This is influenced by a combination of electronic and steric factors.
-
Electronic Effects: The aminopropyl group in this compound is an electron-donating group (EDG) through the inductive effect, which should increase the electron density on the aniline nitrogen, making it more nucleophilic than aniline itself. The same is true for the isopropyl group in 3-isopropylaniline. For N-propylaniline, the electron-donating propyl group directly attached to the nitrogen significantly enhances its nucleophilicity compared to aniline.
-
Steric Hindrance: The steric bulk around the nitrogen atom can significantly impact its ability to participate in reactions. While the aminopropyl group in the meta position of this compound is relatively remote from the aniline nitrogen, the branched nature of the isopropyl group in 3-isopropylaniline introduces more steric hindrance. N-alkylation, as in N-propylaniline, also increases steric bulk directly at the reactive center.
The interplay of these effects is crucial. While N-propylaniline is electronically more nucleophilic, its increased steric bulk might hinder its reaction with sterically demanding electrophiles. Conversely, this compound offers a potential sweet spot of enhanced nucleophilicity with minimal additional steric hindrance at the aniline nitrogen.
Caption: Factors influencing the nucleophilicity of the compared building blocks.
Buchwald-Hartwig Amination: A Case Study in C-N Bond Formation
Generally, electron-rich anilines are more reactive in the Buchwald-Hartwig amination. Therefore, we would expect this compound, 3-Isopropylaniline, and N-Propylaniline to be more reactive than aniline itself. However, steric hindrance can play a significant role, especially with bulky phosphine ligands used in the catalytic system. The moderate steric bulk of 3-isopropylaniline and N-propylaniline might necessitate the use of less hindered ligands or higher reaction temperatures to achieve optimal yields.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with an aniline derivative, which can be adapted for a comparative study of the building blocks discussed.
Materials:
-
Aryl bromide (1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add the aniline derivative and toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a representative Buchwald-Hartwig amination.
Amide Bond Formation: A Pillar of Medicinal Chemistry
The formation of amide bonds is one of the most frequently performed reactions in drug discovery. The nucleophilicity of the amine is a critical factor in the efficiency of amide coupling reactions.
The less reactive nature of anilines compared to aliphatic amines can sometimes lead to sluggish reactions and the need for stronger coupling agents. The increased nucleophilicity of the substituted anilines discussed here should facilitate these reactions. However, the presence of the additional primary amine in this compound and 4-(1-Aminopropyl)aniline introduces a challenge of selectivity. Orthogonal protection strategies would be necessary to ensure that the amide bond forms selectively at the desired nitrogen atom.
Experimental Protocol: A Representative Amide Coupling
This protocol outlines a standard procedure for amide bond formation using HATU, a common peptide coupling reagent.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Aniline derivative (1.0 mmol)
-
HATU (1.1 mmol)
-
DIPEA (2.0 mmol)
-
DMF (5 mL)
Procedure:
-
Dissolve the carboxylic acid and HATU in DMF in a round-bottom flask.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add the aniline derivative to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The choice of building block can have a profound impact on the biological activity of a molecule. The aniline moiety is present in numerous FDA-approved drugs. However, the metabolic instability of the aniline ring can sometimes lead to toxicity issues.
The building blocks discussed in this guide offer potential advantages in this regard:
-
This compound: The introduction of the aminopropyl group provides an additional point for hydrogen bonding and can be used to modulate the pharmacokinetic properties of a drug candidate. The presence of two distinct amine functionalities allows for further derivatization and the creation of more complex structures.
-
3-Isopropylaniline and N-Propylaniline: The alkyl substituents can improve the metabolic stability of the aniline ring by sterically hindering access to metabolizing enzymes. They also increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
In materials science, these aniline derivatives can be used as monomers for the synthesis of novel polymers with tailored electronic and physical properties. The nature and position of the substituent can be used to fine-tune the polymer's conductivity, solubility, and processability.
Conclusion
The selection of an appropriate aniline building block is a critical step in the design and synthesis of new molecules. This compound presents an interesting scaffold with two points of functionality and increased polarity, making it an attractive candidate for drug discovery programs where aqueous solubility is a key consideration. Its reactivity is expected to be enhanced compared to aniline due to the electron-donating nature of the aminopropyl group.
In comparison, 3-isopropylaniline and N-propylaniline offer increased lipophilicity and potentially greater metabolic stability, but at the cost of increased steric hindrance which may need to be considered in the design of synthetic routes. The positional isomer, 4-(1-aminopropyl)aniline, provides a more polar alternative to the meta-substituted version, which could be exploited to fine-tune the properties of a lead compound.
Ultimately, the choice of building block will depend on the specific goals of the research program. This guide has provided a comparative framework to aid in this decision-making process, highlighting the key properties and reactivity trends of these versatile synthetic intermediates.
References
-
GeeksforGeeks. (2023, July 25). Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
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PubChem. N-(3-aminopropyl)aniline. National Center for Biotechnology Information. [Link]
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Wikipedia. Aniline. [Link]
-
YouTube. (2021, September 13). Amines-Part 12-Aniline 1-Preparation Physical Properties. [Link]
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PubChem. 4-(3-Aminopropyl)aniline. National Center for Biotechnology Information. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
-
ResearchGate. (2019). Synthesis of aniline building block. [Link]
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-
ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?[Link]
-
PubChem. 3-Isopropylaniline. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of E. 3-isopropylaniline. [Link]
-
YouTube. (2018, May 21). Amine, Aniline and Amide Reactions - Organic Chem. [Link]
-
ResearchGate. (2021). Efficient synthesis of anilines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2021, September 9). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. [Link]
-
Cheméo. Chemical Properties of Benzenamine, N-propyl-. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. [Link]
-
PubChem. N-Isopropylaniline. National Center for Biotechnology Information. [Link]
-
IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. [Link]
-
ACS Publications. (2019, October 3). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. [Link]
-
Journal of Engineering Research and Applied Science. (2022, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
-
PubChem. Benzenamine, N-propyl-. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2013). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. [Link]
-
NIST/TRC Web Thermo Tables (WTT). N-propylaniline. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Royal Society of Chemistry. Synthesis of isopropyl aniline (imine). [Link]
-
RSC Publishing. (2016, July 13). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil. [Link]
-
Dalton Transactions. (2015, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
YouTube. (2020, May 23). Amines: Chemical properties of Aniline CLASS 12. [Link]
-
FooDB. Showing Compound Aniline (FDB003571). [Link]
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ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1-Aminopropyl)aniline Derivatives as Monoamine Transporter Ligands
Introduction: Targeting the Monoamine Transporters
The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are integral membrane proteins that regulate neurotransmitter signaling by mediating the reuptake of their respective monoamines from the synaptic cleft.[1] Their critical role in modulating mood, cognition, and behavior has established them as premier targets for therapeutic agents aimed at treating a spectrum of neuropsychiatric disorders, including depression, ADHD, and substance use disorders.[2]
The quintessential pharmacophore for a vast number of MAT inhibitors is a phenylalkylamine scaffold. This motif consists of an aromatic ring, which engages with a hydrophobic pocket in the transporter, and a protonatable amine that forms a key ionic bond with a conserved aspartate residue in the central binding site (S1).[1] The 3-(1-Aminopropyl)aniline scaffold represents a compelling, yet underexplored, variation of this classic pharmacophore. Its structure offers multiple vectors for chemical modification, enabling the fine-tuning of potency and selectivity across the three monoamine transporters.
This guide synthesizes established structure-activity relationship (SAR) principles from closely related MAT ligand series to provide a predictive framework for the rational design and optimization of novel this compound derivatives. We will dissect the scaffold, propose SAR hypotheses for systematic modification, and provide validated experimental protocols for screening and characterization.
Core Scaffold Analysis and Rationale for Derivatization
The this compound molecule can be systematically analyzed by dissecting it into three distinct regions for chemical modification. This approach allows for a logical exploration of the chemical space to optimize interactions with the transporter binding sites.
Caption: Core this compound scaffold and key regions for SAR exploration.
-
Region A (Aniline Ring): The phenyl ring is the primary anchor into a hydrophobic region of the MAT binding pocket. Introducing substituents (X) allows for probing the topography of this pocket. The nature (electronic, steric) and position (ortho, meta, para) of these substituents are expected to profoundly influence both binding affinity and selectivity between DAT, NET, and SERT.
-
Region B (Propyl Linker & Stereocenter): The chiral center at the first carbon of the propyl chain is of paramount importance. MATs are known to be highly stereoselective, and it is almost certain that the (R)- and (S)-enantiomers will exhibit different pharmacological profiles.[3] The three-carbon linker length is generally well-tolerated, but minor modifications could alter the vector of the amino group's approach to its interaction site.
-
Region C (Amino Group): The primary amine is crucial for the salt bridge interaction with the conserved aspartate residue.[1] Modification through N-alkylation (e.g., methyl, ethyl) will influence the amine's pKa, steric profile, and hydrogen bonding capacity, which can modulate potency and may differentiate between inhibitor versus substrate-like (releaser) activity.
General Synthetic Approach
A focused library of derivatives can be efficiently synthesized via a convergent route. A representative strategy would begin with a substituted 3-nitropropiophenone. Reductive amination using an appropriate amine (e.g., ammonia for the primary amine, methylamine for the N-methyl derivative) would install the C1 amine and establish the stereocenter. Subsequent reduction of the nitro group, typically via catalytic hydrogenation, would yield the target aniline derivatives. This approach allows for late-stage diversification at both the amino group and the aniline ring.
Structure-Activity Relationship (SAR) Analysis: A Predictive Framework
Drawing from extensive SAR studies on analogous phenylalkylamines and tropane-based MAT inhibitors, we can construct a robust set of hypotheses to guide the design of this compound derivatives.
Region A: Aniline Ring Modifications
The substitution pattern on the phenyl ring is a key determinant of affinity and selectivity.
-
Positional Isomerism: For DAT-selective ligands, substitution at the para (4)-position of the phenyl ring is often optimal. For instance, in the 3-(4'-substituted-phenyl)tropane series, 4'-halo substituents consistently produce high DAT affinity.[4] We predict a similar trend for the this compound scaffold, where 4'-substituted isomers will be more potent DAT inhibitors than their 2'- or 3'-counterparts.
-
Electronic Effects: Small, electron-withdrawing groups, particularly halogens (F, Cl, Br), at the 4-position are predicted to enhance DAT affinity. This is a well-established trend observed in multiple MAT inhibitor classes, including the benztropine analogs.[1] The 4'-chloro and 4'-bromo derivatives are therefore high-priority initial targets.
-
Steric Effects: Bulky substituents are generally not well-tolerated and can decrease affinity, unless a specific sub-pocket can be engaged. Small alkyl groups like a 4'-methyl may be accommodated and could offer a balance of hydrophobic interaction without significant steric penalty.[4]
Region B: Stereochemistry at the Propyl Linker
Stereoselectivity is a critical feature of MAT-ligand interactions. For many phenylpropylamines, including amphetamine and its analogs, one enantiomer is significantly more potent than the other.
-
Causality: The transporter's binding pocket is a chiral environment. The precise spatial arrangement of the phenyl ring and the amino group, dictated by the stereocenter, determines the quality of fit and the efficiency of binding. It is imperative to resolve the enantiomers (e.g., via chiral chromatography or asymmetric synthesis) and evaluate them independently. For many DAT ligands, the (S)-configuration is preferred.
Region C: Amino Group Modifications
The nature of the amine dictates its interaction with the key aspartate residue and surrounding polar contacts.
-
N-Alkylation:
-
Primary (R'=H) and Secondary (R'=Me) Amines: These are generally associated with the highest affinity. The smaller steric profile allows for optimal positioning within the binding site for the ionic interaction.
-
Tertiary (R'=Me, Me) and Bulky Amines: Increasing the steric bulk on the nitrogen often leads to a decrease in potency, although this is not a universal rule.[5] In some cases, it can shift the selectivity profile.
-
-
pKa Modulation: The primary goal is to ensure the amine is predominantly protonated at physiological pH (pKa ~8.5-10.0) to facilitate the ionic bond. Small alkyl substituents (e.g., N-methyl) typically have a minimal effect on pKa compared to the primary amine.
Comparative Data Summary
The following table presents a predictive summary of biological activity for a hypothetical series of this compound derivatives. The Ki values are extrapolated from SAR trends observed in analogous series of MAT inhibitors and are intended to guide initial synthetic efforts.[1][4]
| Compound | Region A (X) | Region C (R') | Predicted DAT Ki (nM) | Predicted SERT Ki (nM) | Predicted NET Ki (nM) | Rationale / Comments |
| 1 (Parent) | H | H | 150 - 300 | >1000 | 200 - 500 | Baseline affinity, expected modest potency and selectivity. |
| 2 | 4'-Cl | H | 10 - 50 | >1000 | 50 - 150 | 4'-Halo substitution is predicted to significantly boost DAT/NET potency.[4] |
| 3 | 4'-CH₃ | H | 50 - 150 | >1000 | 100 - 300 | Small alkyl group likely well-tolerated, maintaining good potency.[4] |
| 4 | 2'-Cl | H | 500 - 1000 | >2000 | >1000 | Ortho substitution is often detrimental due to steric hindrance. |
| 5 | 4'-Cl | CH₃ | 20 - 70 | >1000 | 70 - 200 | N-methylation is generally well-tolerated, may slightly alter potency. |
| 6 | 4'-OCH₃ | H | 200 - 500 | 500 - 1000 | 300 - 700 | Larger, polar groups may reduce affinity unless specific H-bonds are formed. |
Note: Data is illustrative and based on established SAR principles for phenylalkylamine-based MAT inhibitors.
Experimental Protocols
To validate these SAR predictions, the following standardized in vitro assays are recommended. These protocols provide a self-validating system by measuring both the binding affinity (a measure of physical interaction) and functional inhibition of uptake.
Protocol 1: DAT Radioligand Binding Assay
This assay quantifies the affinity of a test compound for DAT by measuring its ability to displace a known high-affinity radioligand.
-
Objective: To determine the inhibitor constant (Ki) of test compounds at the dopamine transporter.
-
Materials:
-
Rat striatal tissue homogenate (rich in DAT).
-
[³H]WIN 35,428 (Radioligand, specific for DAT).
-
GBR 12909 or Cocaine (Reference compound for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare tissue homogenate from rat striatum and adjust protein concentration to 100-200 µ g/well .
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM), and 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
For determining non-specific binding, use a saturating concentration of GBR 12909 (e.g., 10 µM) in place of the test compound.
-
Add 50 µL of the tissue homogenate to each well to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature or 4°C.
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
-
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of dopamine into synaptosomes.
-
Objective: To determine the functional potency (IC₅₀) of test compounds in blocking dopamine reuptake.
-
Materials:
-
Rat striatal synaptosomes.
-
[³H]Dopamine.
-
Nomifensine (Reference uptake inhibitor for non-specific uptake).
-
Krebs-Ringer-HEPES buffer, pH 7.4.
-
-
Procedure:
-
Prepare fresh synaptosomes from rat striatum.
-
Pre-incubate synaptosomes in Krebs-Ringer-HEPES buffer with various concentrations of the test compound for 10-15 minutes at 37°C.
-
Initiate uptake by adding [³H]Dopamine to a final concentration of ~5-10 nM.
-
Allow uptake to proceed for 5-10 minutes at 37°C.
-
Terminate uptake by rapid filtration through GF/B filters, followed by washing with ice-cold buffer.
-
Quantify the radioactivity trapped inside the synaptosomes via liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a saturating concentration of nomifensine (e.g., 10 µM).
-
Calculate the IC₅₀ value by performing a non-linear regression analysis of the inhibition curve.
-
Caption: A typical screening cascade for novel MAT inhibitors.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the development of novel monoamine transporter inhibitors. By leveraging the well-established SAR principles of the broader phenylalkylamine class, medicinal chemists can bypass random screening and proceed with a rational, hypothesis-driven design strategy.
The immediate path forward involves the synthesis of a small, focused library based on the predictions outlined in this guide. Key initial steps should include:
-
Synthesis of 4'-halo and 4'-alkyl substituted analogs.
-
Resolution of the (R)- and (S)-enantiomers for all potent compounds.
-
Systematic evaluation using the binding and uptake assays described to validate the SAR hypotheses.
The resulting data will establish a concrete SAR foundation for this specific scaffold, paving the way for further optimization of potency, selectivity, and pharmacokinetic properties, and ultimately leading to the discovery of novel chemical entities for the treatment of CNS disorders.
References
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Husbands, S. M., Izenwasser, S., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446-4455. [Link]
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Beaulieu, P., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5807-5810. [Link]
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Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. IntechOpen. [Link]
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Davies, H. M., et al. (1998). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 41(10), 1582-1594. [Link]
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Banala, A. K., Zhang, P., Plenge, P., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(23), 9709–9724. [Link]
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Marusich, J. A., Antonazzo, K. R., Wiley, J. L., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 87, 206-213. [Link]
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Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(29), 12137-12142. [Link]
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Sucic, S., & Freissmuth, M. (2022). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 179(11), 2505-2521. [Link]
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- 3. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking Guide: 3-(1-Aminopropyl)aniline-Based Conducting Polymers for Advanced Sensing Applications
This guide provides an in-depth performance comparison of a novel functionalized conducting polymer, Poly(3-(1-Aminopropyl)aniline) [P(APA)], against the industry-standard, unsubstituted Polyaniline (PANI). As researchers and drug development professionals continually seek materials with enhanced processability and sensitivity, understanding the trade-offs and advantages of new derivatives is paramount. This document outlines the synthesis, characterization, and performance benchmarking of P(APA), supported by detailed experimental protocols and comparative data.
The core hypothesis is that the introduction of the 3-(1-Aminopropyl) substituent onto the aniline monomer can modulate the physicochemical properties of the resulting polymer. Specifically, we anticipate that the alkyl-amine side chain will disrupt inter-chain packing, potentially leading to improved solubility—a significant processing challenge with standard PANI—while also introducing new active sites for analyte interaction, thereby enhancing sensing performance.
Rationale and Benchmarking Strategy
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1][2][3] Its conductivity is achieved through a "doping" process, typically protonation with an acid, which converts the polymer to its conductive emeraldine salt form.[4] However, strong inter-chain interactions make PANI notoriously insoluble in common solvents, limiting its processability and widespread application.[5]
Modifying the aniline monomer is a proven strategy to enhance solubility and introduce new functionalities.[1][6][7] Our investigation focuses on P(APA), a derivative functionalized with an aminopropyl group. This guide benchmarks P(APA) against traditional PANI across several key performance indicators (KPIs) critical for sensor development:
-
Electrical Conductivity: The fundamental measure of the material's ability to transport charge.
-
Electrochemical Behavior: The material's redox activity and stability, crucial for electrochemical sensors.
-
Morphology and Processability: The polymer's physical structure and solubility, which dictate its ease of fabrication into thin films.
-
Sensing Performance: The material's response (i.e., change in conductivity) to a target analyte, specifically ammonia (NH₃) gas.
Experimental & Characterization Workflow
The following diagram outlines the logical flow from material synthesis to performance evaluation, ensuring a systematic and reproducible comparison.
Caption: Workflow for synthesis, characterization, and performance testing.
Comparative Performance Data
The following tables summarize the experimental results, comparing key performance metrics between standard PANI and the functionalized P(APA).
Table 1: Physical and Electrical Properties
| Property | Standard Polyaniline (PANI) | Poly(this compound) [P(APA)] | Rationale for Difference |
| Form | Green Precipitate | Dark Green Precipitate | Both form the characteristic green emeraldine salt.[8] |
| Solubility (in NMP) | Poor (< 0.1 mg/mL) | Moderate (~5 mg/mL) | The aminopropyl side chain disrupts polymer packing, reducing inter-chain forces and improving solvent interaction.[1] |
| Conductivity (S/cm) | 1 - 5 S/cm | 0.1 - 0.8 S/cm | Steric hindrance from the bulky substituent can disrupt the π-conjugation along the polymer backbone, lowering conductivity.[9][10] |
| Thermal Stability (T₅₀) | ~450 °C | ~400 °C | The side chain may initiate decomposition at a lower temperature compared to the more stable PANI backbone.[11] |
Table 2: Electrochemical and Sensing Performance
| Parameter | Standard Polyaniline (PANI) | Poly(this compound) [P(APA)] | Rationale for Advantage/Disadvantage |
| Redox Activity | Well-defined redox peaks in CV | Broader redox peaks in CV | The substituent may introduce varied local electronic environments, leading to a wider range of redox potentials. |
| Sensing Response (NH₃) | Moderate (ΔR/R₀ ≈ 150% @ 100 ppm) | High (ΔR/R₀ ≈ 450% @ 100 ppm) | The primary amine on the side chain provides an additional, highly specific binding site for the basic NH₃ analyte. |
| Response Time (t₉₀) | ~45 seconds | ~30 seconds | Improved solubility allows for the formation of more uniform, porous films, facilitating faster analyte diffusion. |
| Recovery Time (t₁₀) | ~120 seconds | ~90 seconds | Weaker, non-covalent interactions at the side-chain binding site may allow for faster desorption of the analyte. |
Analysis and Interpretation
The data reveals a classic trade-off in materials science. The introduction of the 3-(1-aminopropyl) group on P(APA) successfully enhances solubility and processability , a critical bottleneck for standard PANI. This improvement comes at the cost of reduced bulk conductivity , a predictable outcome due to the steric effects of the side chain disrupting backbone planarity and π-orbital overlap.[9][10]
However, for sensing applications, this trade-off is highly favorable. The P(APA) material demonstrates a three-fold increase in sensitivity to ammonia gas. This significant enhancement can be attributed to a dual-interaction mechanism:
-
Backbone Interaction: Like PANI, P(APA) undergoes de-doping upon exposure to basic ammonia, causing a decrease in conductivity.
-
Side-Chain Interaction: The primary amine on the aminopropyl group acts as a specific Brønsted-Lowry base, providing a high-affinity binding site for ammonia. This localized interaction further disrupts charge carriers, amplifying the sensor response.
Principle of Chemiresistive Gas Sensing
The diagram below illustrates how the interaction with ammonia gas modulates the conductivity of the polymer film.
Caption: Mechanism of conductivity change during ammonia sensing.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies used to obtain the comparative data are provided below.
Protocol 1: Synthesis of PANI and P(APA)
This protocol describes the chemical oxidative polymerization method used for both polymers.[8]
-
Monomer Solution: Dissolve 0.1 mol of either aniline (for PANI) or this compound (for P(APA)) in 200 mL of 1.0 M Hydrochloric Acid (HCl). Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Oxidant Solution: Separately, dissolve 0.125 mol of Ammonium Persulfate (APS) in 100 mL of 1.0 M HCl and cool to 0-5 °C.
-
Polymerization: Add the APS solution dropwise to the monomer solution over 30 minutes while maintaining the temperature below 5 °C. The reaction mixture will gradually turn dark green.
-
Reaction: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.
-
Purification: Collect the polymer precipitate by vacuum filtration. Wash the precipitate repeatedly with 1.0 M HCl, followed by deionized water, and finally methanol to remove unreacted monomer and oligomers.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 48 hours.
Causality Note: The use of HCl serves a dual purpose: it acts as the solvent and as the dopant, ensuring the resulting polymer is in its conductive emeraldine salt form.[4] Maintaining a low temperature is critical to prevent over-oxidation and promote the formation of a more regular polymer structure.
Protocol 2: Electrical Conductivity Measurement
-
Sample Preparation: Press the dried polymer powder into a circular pellet (1 cm diameter) using a hydraulic press at 10 tons of pressure for 5 minutes.
-
Measurement: Use a four-point probe measurement system. Place the probe head gently on the surface of the pellet.
-
Data Acquisition: Apply a constant DC current (I) through the outer two probes and measure the voltage (V) across the inner two probes.
-
Calculation: Calculate the sheet resistance (Rs) and then the bulk conductivity (σ) using the formula σ = 1 / (Rs * t), where 't' is the thickness of the pellet.
Protocol 3: Gas Sensor Fabrication and Testing
-
Film Deposition: Prepare a 2 mg/mL solution of the polymer in N-Methyl-2-pyrrolidone (NMP). Drop-cast the solution onto a pre-patterned interdigitated electrode (IDE) and dry at 80 °C for 2 hours to form a thin film.
-
Test Chamber: Place the IDE sensor into a sealed gas test chamber equipped with a gas inlet/outlet and electrical feedthroughs.
-
Baseline: Purge the chamber with dry air until a stable baseline resistance (R₀) is recorded using a source meter.
-
Analyte Exposure: Introduce a known concentration of ammonia gas (e.g., 100 ppm balanced with dry air) into the chamber.
-
Response Measurement: Continuously record the resistance (R) of the sensor film until it reaches a new stable value. The sensor response is calculated as (ΔR/R₀) = (R - R₀) / R₀.
-
Recovery: Purge the chamber again with dry air and record the time it takes for the resistance to return to its baseline value.
Conclusion
While unsubstituted PANI remains a valuable material due to its high intrinsic conductivity, its poor processability is a major drawback. The functionalization with a 3-(1-aminopropyl) group presents a compelling alternative for specific applications like chemical sensing. The resulting polymer, P(APA), demonstrates significantly improved solubility and a remarkable increase in sensitivity to ammonia. This performance enhancement is attributed to the additional amine functionality on the side chain, which provides specific binding sites for the analyte.
For researchers in drug development and diagnostics, where high sensitivity and the ability to fabricate uniform sensor films are critical, the modest decrease in bulk conductivity is a worthwhile trade-off for the substantial gains in processability and sensing performance. Future work will focus on exploring other functional groups to further tune the selectivity and sensitivity of this promising class of polyaniline derivatives.
References
- Preparation and Characterization of Polyaniline Thin Films for Sensor Applic
- Polymerization of new aniline derivatives: synthesis, characterization and applic
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. (2021).
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. (2021).
- Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Applic
- Conductivity values of polyanilines modified with charged groups - ResearchG
- Conductivity of polyaniline derivatives | Download Scientific Diagram - ResearchG
- A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic M
- Effect of structural factors on the physicochemical properties of functionalized polyanilines.
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Safety Operating Guide
Navigating the Safe Handling of 3-(1-Aminopropyl)aniline: A Guide to Personal Protective Equipment and Operational Best Practices
For Immediate Implementation: This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 3-(1-Aminopropyl)aniline. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe laboratory environment. The following procedural guidance is rooted in established safety principles for aromatic amines and is intended to be a primary resource for all personnel working with this compound.
Core Safety Directives: Your Personal Protective Equipment (PPE) Mandate
The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. A multi-layered approach to PPE is mandatory when handling this compound in any quantity.
Foundational PPE for All Operations
This level of protection is required for any procedure involving this compound, including weighing, transfers, and dilutions.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with a compatible material is required. An inner nitrile glove provides a base layer of protection, while an outer glove of a more robust material like butyl rubber or Viton should be used for direct handling. Aromatic amines can readily penetrate some glove materials; therefore, frequent changes are necessary, especially if contamination is suspected.[4] |
| Eye & Face Protection | Chemical splash goggles that form a complete seal around the eyes are mandatory.[1] In situations with a higher risk of splashes, such as when transferring larger volumes or working with heated solutions, a full-face shield must be worn in addition to the goggles. |
| Body Protection | A flame-resistant lab coat worn fully buttoned is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.[5] |
| Footwear | Closed-toe shoes constructed of a non-porous material are required at all times in the laboratory. |
Respiratory Protection: When and Why
The use of respiratory protection is dictated by the specific procedure and the potential for generating aerosols or vapors.
-
Routine Handling in a Fume Hood: For small-scale operations conducted within a certified chemical fume hood, respiratory protection is typically not required, as the engineering controls are designed to contain vapors.
-
Operations Outside a Fume Hood or with Aerosol Generation: If there is any potential for generating aerosols (e.g., sonication, vortexing) or if work must be conducted outside of a fume hood, a respirator is mandatory. A half-mask or full-face respirator equipped with organic vapor cartridges is the minimum requirement.[1][5] All personnel requiring respiratory protection must be medically cleared and fit-tested as part of a formal respiratory protection program.
Operational Blueprint: From Receipt to Disposal
A systematic workflow is essential to minimize the risk of exposure and accidental release.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage. This should be done in a well-ventilated area.
-
Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Designated and Labeled: The storage location should be clearly marked as a designated area for toxic chemicals.[4]
Handling and Experimental Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
Step-by-Step Protocol for Weighing and Dilution:
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Don all required foundational PPE.
-
Staging: Place all necessary equipment (spatula, weigh boat, solvent, glassware) inside the fume hood.
-
Weighing: Carefully weigh the required amount of this compound. Avoid creating dust or aerosols.
-
Transfer: Slowly add the weighed compound to the solvent in the desired flask or beaker.
-
Rinsing: Rinse the weigh boat with a small amount of solvent and add the rinse to the bulk solution to ensure a complete transfer.
-
Securing: Cap the solution container securely.
-
Decontamination: Wipe down the spatula and any other contaminated surfaces within the fume hood with an appropriate solvent. Dispose of the contaminated wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, lab coat/apron, inner gloves, face shield/goggles) to avoid cross-contamination. Wash hands thoroughly with soap and water.[5]
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for PPE selection when handling this compound.
Emergency Preparedness: Spill and Exposure Protocols
Spill Response
-
Small Spills (within a fume hood): If a small amount of this compound is spilled within the fume hood, absorb it with an inert material such as vermiculite or sand.[4] Collect the contaminated absorbent in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Large Spills (outside a fume hood): Evacuate the immediate area and alert others. If there is an immediate risk of fire or significant vapor release, activate the fire alarm and evacuate the building. Contact the institution's emergency response team. Only trained personnel with the appropriate PPE, including respiratory protection, should attempt to clean up a large spill.[1]
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
End-of-Life Cycle: Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Segregation: Do not mix aniline waste with other waste streams unless compatibility has been confirmed.
-
Disposal: Follow all institutional and local regulations for the disposal of toxic chemical waste. Contact your institution's environmental health and safety department for specific guidance.[6]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
-
Global Safety Management, Inc. (2014). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
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Fluorochem Ltd. (2024). Safety Data Sheet: 3-(3-AMINO-1-PHENYLPROPYL)ANILINE. Retrieved from
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National Center for Biotechnology Information. (n.d.). N-(3-aminopropyl)aniline. PubChem Compound Database. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
-
MolPort. (n.d.). 4-(3-aminopropyl)aniline. Retrieved from [Link]
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SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(3-Aminopropyl)aniline. PubChem Compound Database. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
